molecular formula C6H8BClFNO2 B566715 (5-Amino-2-fluorophenyl)boronic acid hydrochloride CAS No. 1256355-65-3

(5-Amino-2-fluorophenyl)boronic acid hydrochloride

Cat. No.: B566715
CAS No.: 1256355-65-3
M. Wt: 191.393
InChI Key: CLVCJRRSLDMQIJ-UHFFFAOYSA-N
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Description

(5-Amino-2-fluorophenyl)boronic acid hydrochloride is a protected aniline boronic acid ester of significant value in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research application is as a key synthetic intermediate in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between a boronic acid and an organic halide (or pseudohalide) to form a carbon-carbon bond. This reaction is a cornerstone of modern chemical synthesis for constructing biaryl and heterobiaryl scaffolds found in pharmaceuticals, agrochemicals, and organic materials. The presence of the boronic acid group allows for coupling with aryl halides, while the primary amine, protected as its stable hydrochloride salt, prevents unwanted side reactions and can be easily deprotected for further functionalization, such as amide bond formation or reductive alkylation. The ortho-fluorine substituent can influence the electronic properties of the ring and serve as a potential site for further substitution via nucleophilic aromatic substitution. This compound is therefore instrumental in the discovery and development of active pharmaceutical ingredients (APIs) and complex organic molecules. Researchers will find this building block essential for constructing compound libraries and for the efficient, modular synthesis of complex targets. The hydrochloride salt offers improved stability and shelf-life compared to the free base aniline boronic acid. As with all boronic acids, it is recommended to store the product under anhydrous conditions and protect it from moisture to maintain reactivity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5-amino-2-fluorophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVCJRRSLDMQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681898
Record name (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1)
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Molecular Weight

191.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-65-3
Record name Boronic acid, B-(5-amino-2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-Amino-2-fluorophenyl)boronic acid hydrochloride (CAS Number: 1256355-65-3), a versatile building block crucial for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthesis pathway, and its critical application in modern synthetic chemistry, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Compound Identification and Properties

This compound is an organoboron compound valued for its unique trifunctional nature, incorporating a boronic acid, a fluorine atom, and an amino group. This combination makes it an important synthon for introducing fluorinated aniline moieties into complex molecules, a common strategy in the design of bioactive compounds.[1][2]

It is essential to distinguish between the hydrochloride salt and the free base:

  • This compound:

    • CAS Number: 1256355-65-3[3]

    • Molecular Formula: C₆H₈BClFNO₂

    • Molecular Weight: 191.40 g/mol

  • (5-Amino-2-fluorophenyl)boronic acid (Free Base):

    • CAS Number: 873566-74-6

    • Molecular Formula: C₆H₇BFNO₂

    • Molecular Weight: 154.94 g/mol

The hydrochloride salt form is often preferred for its improved shelf-life and handling characteristics, as the basic amino group is protonated, reducing its nucleophilicity and susceptibility to aerial oxidation.

Table 1: Physicochemical Properties

PropertyDataSource(s)
CAS Number 1256355-65-3[3]
Molecular Formula C₆H₈BClFNO₂
Molecular Weight 191.40 g/mol
Form Solid
Storage Conditions Sealed in a dry environment, room temperature or refrigerated (2-8°C) is recommended for long-term stability.
Key Structural Features Ortho-fluoro substitution, meta-amino group relative to the boronic acid.N/A

Synthesis Pathway: A Validated Approach

The core principle involves protecting the reactive amino group, performing a halogen-metal exchange to create a nucleophilic aryl species, trapping this intermediate with a boron electrophile, and finally, deprotecting and hydrolyzing to yield the target boronic acid hydrochloride.

Synthesis_Workflow A 1. Starting Material (4-Bromo-2-fluoroaniline) B 2. Amine Protection (e.g., Boc Anhydride) A->B Base C 3. Halogen-Metal Exchange (n-BuLi or i-PrMgCl) B->C THF, -78°C D 4. Borylation (Trimethyl borate) C->D -78°C to RT E 5. Hydrolysis & Deprotection (Aqueous HCl) D->E Workup F Final Product ((5-Amino-2-fluorophenyl)boronic acid HCl) E->F Isolation

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Protection of the Amino Group

  • To a solution of 4-bromo-2-fluoroaniline (1.0 equiv.) in a suitable aprotic solvent (e.g., THF or Dichloromethane), add a base such as triethylamine (1.2 equiv.).

  • Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the Boc-protected intermediate.

Step 2: Halogen-Metal Exchange and Borylation

  • Causality: This is the critical C-B bond-forming step. A lithium-halogen exchange at low temperature generates a highly reactive aryllithium species, which is immediately quenched with an electrophilic boron source to prevent side reactions.

  • Dissolve the Boc-protected 4-bromo-2-fluoroaniline (1.0 equiv.) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (Argon or Nitrogen).

  • Add n-Butyllithium (n-BuLi, 1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.

  • In the same pot, add trimethyl borate (B(OMe)₃, 1.5 equiv.) dropwise, again ensuring the internal temperature remains below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Step 3: Hydrolysis, Deprotection, and Isolation

  • Cool the reaction mixture to 0°C and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

  • Trustworthiness: The use of HCl serves a dual purpose: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acid-labile Boc protecting group. This acidic workup directly yields the hydrochloride salt, which often aids in purification by crystallization.

  • Stir the biphasic mixture vigorously for 1-2 hours.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Discard the organic layers. The aqueous layer, containing the product, can be concentrated to induce precipitation.

  • Filter the resulting solid, wash with a cold non-polar solvent (e.g., diethyl ether) to remove organic impurities, and dry under vacuum to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures.

The Challenge: Instability of Ortho-Fluoro Arylboronic Acids

A critical consideration when using ortho-fluoro substituted arylboronic acids is their propensity for protodeboronation. This is a non-productive side reaction where the C-B bond is cleaved and replaced with a C-H bond, particularly under the basic and often heated conditions of the coupling reaction. The electron-withdrawing nature of the fluorine atom exacerbates this instability.

Expertise & Experience: The key to a successful coupling is to ensure that the rate of the desired catalytic cycle (transmetalation) is significantly faster than the rate of protodeboronation. This is achieved by careful selection of the catalyst, ligand, base, and reaction conditions.

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) (Palladacycle) B->C D Transmetalation C->D [Ar'B(OH)3]⁻ (from Boronic Acid + Base) E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Ar-Ar' G Ar'B(OH)₂ (Starting Reagent) H Protodeboronation G->H Base, H₂O, Heat I Ar'-H (Byproduct) H->I

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to maximize coupling efficiency while minimizing decomposition of the boronic acid. It utilizes a highly active palladium precatalyst and a suitable base.

Materials:

  • This compound (1.5 equiv.)

  • Aryl or Heteroaryl Halide (e.g., Bromide or Chloride) (1.0 equiv.)

  • Palladium Precatalyst (e.g., SPhos Pd G3 or Buchwald G3 precatalyst, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) (3.0 equiv.)

  • Solvent: Anhydrous, degassed solvent system (e.g., Dioxane/Water 5:1 or Toluene/Water 10:1)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), the base (3.0 equiv.), and the palladium precatalyst (0.01-0.03 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the coupling partners.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Quality Control and Characterization

To ensure the identity, purity, and stability of this compound, a suite of analytical techniques should be employed.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the range of ~6.5-7.5 ppm, showing complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will be a broad singlet, and the -NH₃⁺ protons will also be present and may exchange with solvent.
¹³C NMR Aromatic carbons will be observed between ~100-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron will be broad and may have a lower intensity.
¹⁹F NMR A single resonance is expected for the fluorine atom, typically in the range of -110 to -140 ppm (relative to CFCl₃).
¹¹B NMR A single, broad signal is expected in the range of 28-33 ppm, characteristic of a trigonal planar boronic acid.
LC-MS Primarily used to confirm the molecular weight of the free base (154.94 g/mol ) after the loss of HCl and to assess the purity of the sample.
HPLC The primary method for determining the purity of the compound, typically aiming for >95% for use in synthesis.

Safety and Handling

Authoritative Grounding: This information is synthesized from the Safety Data Sheet (SDS) for this compound.

  • Hazard Identification:

    • Causes skin irritation.

    • Causes serious eye damage.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

    • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration is recommended.

References

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]

  • Thor Specialities (UK) LTD. (2019). Safety data sheet. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • PubMed. Aminative Suzuki-Miyaura coupling. [Link]

  • Request PDF. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]

  • Rapp, T., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 12, 2556-2565. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • PubChem. 2-Fluorophenylboronic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Pharmaffiliates. 5-Amino-2-chlorophenylboronic Acid. [Link]

Sources

A Comprehensive Technical Guide to (5-Amino-2-fluorophenyl)boronic acid hydrochloride: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (5-Amino-2-fluorophenyl)boronic acid hydrochloride, a critical building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, with a core focus on its molecular weight, and delve into its applications, particularly in the context of palladium-catalyzed cross-coupling reactions. This document is designed to equip researchers with the necessary technical knowledge and practical protocols to effectively utilize this versatile reagent.

Section 1: Core Physicochemical Properties

This compound is a substituted phenylboronic acid that serves as a valuable intermediate in the synthesis of complex organic molecules. The presence of an amino group, a fluorine atom, and a boronic acid moiety on the phenyl ring imparts unique reactivity and makes it a sought-after reagent in drug discovery and materials science.

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base. The molecular formula for this compound is C₆H₈BClFNO₂. This is derived from the free base, (5-Amino-2-fluorophenyl)boronic acid (C₆H₇BFNO₂), by the addition of one molecule of hydrogen chloride (HCl).

The precise molecular weight is a critical parameter for stoichiometric calculations in chemical reactions. Based on its molecular formula, the calculated molecular weight of this compound is approximately 191.40 g/mol .

A summary of its key properties is presented in the table below:

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1256355-65-3[1]
Molecular Formula C₆H₈BClFNO₂[2]
Molecular Weight 191.40 g/mol [2]
Related Free Base CAS 873566-74-6[3][4][5]
Free Base Formula C₆H₇BFNO₂[4][5]
Free Base Mol. Weight 154.94 g/mol [5]

Section 2: Significance in Synthetic Chemistry and Drug Discovery

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular frameworks.[6] this compound is particularly valuable due to the specific functionalities it introduces:

  • The Boronic Acid Group: This functional group is the active participant in the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond with an aryl or vinyl halide.[8]

  • The Amino Group: The primary amine provides a reactive handle for subsequent chemical modifications, such as amide bond formation, allowing for the extension of the molecular scaffold.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[9][10] The high electronegativity of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[9]

The strategic placement of these groups makes this compound a key building block for synthesizing a wide range of biologically active molecules and functional materials. Boron-containing compounds have seen a surge in interest in drug discovery, with drugs like Bortezomib (Velcade) demonstrating their therapeutic potential.[7][11]

Section 3: Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental design.

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.
Materials:
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[12]

  • Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equivalents)[12]

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)[12]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Experimental Workflow Diagram:

Suzuki_Miyaura_Coupling reagents 1. Reagent Preparation - (5-Amino-2-fluorophenyl)boronic acid HCl - Aryl Bromide - Pd(dppf)Cl₂ - K₂CO₃ setup 2. Reaction Setup - Combine reagents in a Schlenk flask - Evacuate and backfill with inert gas reagents->setup Weigh & Combine solvent 3. Solvent Addition - Add degassed 1,4-Dioxane/Water via syringe setup->solvent Inert Atmosphere reaction 4. Reaction - Heat to 80-90 °C with vigorous stirring - Monitor by TLC or LC-MS solvent->reaction Heating workup 5. Work-up - Cool to room temperature - Dilute with EtOAc and water - Separate layers reaction->workup Reaction Complete purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification Crude Product

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Step-by-Step Methodology:
  • Reagent Preparation and Reaction Setup:

    • In a Schlenk flask, combine this compound (1.2 eq.), the chosen aryl bromide (1.0 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq.), and potassium carbonate (2.0 eq.).[12]

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The palladium complex is the catalyst that drives the reaction cycle. The base is crucial for the transmetalation step of the catalytic cycle.[8]

  • Establishing an Inert Atmosphere:

    • Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing oxygen prevents catalyst degradation and ensures optimal catalytic activity.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent mixture (e.g., a 4:1 ratio of 1,4-dioxane to water) to the reaction flask.[12]

    • Rationale: Degassing the solvent (by sparging with an inert gas or through freeze-pump-thaw cycles) is another critical step to minimize dissolved oxygen. The aqueous component of the solvent system is often necessary to dissolve the base and facilitate the reaction.

  • Reaction Execution and Monitoring:

    • Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.[12]

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Reaction Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Rationale: This step quenches the reaction and separates the desired organic product from the inorganic salts (like the base and byproducts) which are soluble in the aqueous phase.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel.

    • Rationale: These final steps isolate and purify the desired biaryl product from any remaining starting materials, catalyst residues, or side products.

This self-validating protocol, with its emphasis on an inert atmosphere and careful monitoring, ensures reproducibility and high yields, which are hallmarks of a trustworthy experimental design.

Section 4: Conclusion

This compound, with a molecular weight of approximately 191.40 g/mol , is a highly valuable and versatile reagent in synthetic and medicinal chemistry. Its unique combination of a reactive boronic acid, a modifiable amino group, and a strategically placed fluorine atom makes it an essential building block for the creation of novel pharmaceuticals and advanced materials. A thorough understanding of its properties and the application of robust protocols, such as the Suzuki-Miyaura coupling detailed herein, will continue to drive innovation in chemical research and development.

References

  • Supplier CAS No 850568-36-4 - BuyersGuideChem.
  • CAS NO. 850568-36-4 | 2-Ethoxy-4-fluoroaniline hydrochloride...
  • 2-Ethoxy-4-fluoroaniline, HCl, min 98%, 5 grams - CP Lab Safety.
  • 2-Ethoxy-4-fluoroaniline, HCl.
  • 850568-36-4 | 2-Ethoxy-4-fluoroaniline hydrochloride - AiFChem.
  • 5-AMINO-2-FLUOROPHENYLBORONIC ACID | 873566-74-6 - ChemicalBook.
  • 1256355-65-3|this compound|BLD Pharm.
  • Cas 873566-74-6,5-AMINO-2-FLUOROPHENYLBORONIC ACID | lookchem.
  • 5-Amino-2-fluorophenylboronic acid 96% | CAS: 873566-74-6 | AChemBlock.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. Available at: [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design - ResearchGate. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. Available at: [Link]

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(5-Amino-2-fluorophenyl)boronic acid hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Amino-2-fluorophenyl)boronic Acid Hydrochloride: Structure, Synthesis, and Applications

Abstract

This compound is a specialized chemical reagent of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a boronic acid, a fluorine substituent, and an amino group—renders it a versatile building block for the construction of complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds. The strategic placement of a fluorine atom can profoundly influence the pharmacokinetic and physicochemical properties of derivative compounds, a common strategy in modern drug design.[1][2] The amino group provides a reactive handle for further functionalization, enabling the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, a plausible synthetic pathway, key applications, and essential safety protocols for its handling and use.

Molecular Profile and Physicochemical Properties

The hydrochloride salt form of (5-Amino-2-fluorophenyl)boronic acid enhances the compound's stability and handling characteristics compared to its freebase form. The protonated aminium group improves water solubility and reduces susceptibility to oxidative degradation.

Chemical Structure

The structure features a benzene ring substituted at position 1 with a boronic acid group [-B(OH)₂], at position 2 with a fluorine atom (-F), and at position 5 with a protonated amino group (-NH₃⁺Cl⁻).

synthesis_workflow start 4-Bromo-3-fluoroaniline step1 Step 1: Protection (Boc)₂O, Base start->step1 intermediate1 Boc-protected 4-bromo-3-fluoroaniline step1->intermediate1 step2 Step 2: Lithiation & Borylation 1. n-BuLi, -78°C 2. B(OMe)₃ intermediate1->step2 intermediate2 Boc-protected boronate ester step2->intermediate2 step3 Step 3: Hydrolysis & Deprotection Aqueous HCl intermediate2->step3 product (5-Amino-2-fluorophenyl)boronic acid hydrochloride step3->product

Caption: Proposed synthetic workflow from 4-bromo-3-fluoroaniline.

Mechanistic Causality
  • Why -78°C? The lithiation step is performed at very low temperatures to prevent side reactions, such as the elimination of lithium fluoride or reaction at other sites on the aromatic ring. The extreme reactivity of organolithium reagents necessitates precise temperature control.

  • Why a Protecting Group? The acidic proton of the amino group would be immediately deprotonated by the highly basic n-butyllithium reagent, consuming the reagent and preventing the desired lithium-halogen exchange. The Boc group is inert to these conditions.

  • Why Aqueous HCl? A strong acid like HCl is required to efficiently cleave the acid-labile Boc group. The aqueous workup also hydrolyzes the borate ester to the final boronic acid. The use of HCl directly yields the desired hydrochloride salt.

Spectroscopic Validation Protocol

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system.

TechniqueExpected Observations
¹H NMR Aromatic protons exhibiting complex splitting patterns due to ³J(H-H), ³J(H-F), and ⁴J(H-F) couplings. A broad, exchangeable signal for the -NH₃⁺ protons. A broad singlet for the -B(OH)₂ protons, which disappears upon D₂O exchange.
¹³C NMR Aromatic carbons showing characteristic chemical shifts. The carbon attached to fluorine will appear as a doublet with a large ¹J(C-F) coupling constant. The carbon attached to boron will be broad and may be difficult to observe due to quadrupolar relaxation.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with neighboring aromatic protons.
¹¹B NMR A single, broad resonance characteristic of a trigonal planar boronic acid.
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3400), N-H stretches (~3000-3200), B-O stretch (~1350), and C-F stretch (~1200-1250).
LC-MS A peak corresponding to the mass of the protonated free base [M+H]⁺ (C₆H₈BFNO₂⁺).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are common motifs in pharmaceuticals. [3][4]

Generic Experimental Protocol

This protocol describes a typical small-scale Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Stir the mixture vigorously and heat to the required temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.

suzuki_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (R¹-X) pd0->ox_add pd_complex1 R¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation (R²-B(OH)₂ + Base) pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care. Information is synthesized from safety data sheets for this and structurally related compounds. [5][6][7][8]

  • Hazard Identification:

    • Causes skin irritation (H315). [8] * Causes serious eye irritation (H319). [8] * May be harmful if swallowed or inhaled. [6]* Handling and Personal Protective Equipment (PPE):

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation. [5][7] * Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [8] * Wash hands thoroughly after handling. [6]* Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place. [5][7] * Store under an inert atmosphere (e.g., Nitrogen or Argon) as boronic acids can be sensitive to moisture and air. [7] * Refrigerated storage is often recommended. [5]* Incompatible Materials:

    • Strong oxidizing agents, strong acids, and strong bases. [5][7]

Conclusion

This compound is a high-value reagent whose structure is intelligently designed for modern chemical synthesis. It synergistically combines the C-C bond-forming capability of boronic acids with the beneficial properties of fluorine and the versatile functionality of an amino group. For researchers in drug discovery and materials science, this compound serves as a critical building block for accessing novel chemical entities with tailored properties. Proper understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

  • Fisher Scientific. (2010-07-09). Safety Data Sheet for 5-Cyano-2-fluorophenylboronic acid.
  • Fisher Scientific. Safety Data Sheet for 2-Fluorophenylboronic acid.
  • Fisher Scientific. (2011-08-05). Safety Data Sheet for 4-Amino-3-fluorophenylboronic acid hydrochloride.
  • Sigma-Aldrich. (2014-08-21). Safety Data Sheet for 5-Amino-2-methylphenylboronic acid pinacol ester.
  • BLD Pharm. Product Information for this compound.
  • ChemicalBook. (5-AMINO-2-FLUOROPHENYLBORONIC ACID).
  • LookChem. (5-AMINO-2-FLUOROPHENYLBORONIC ACID).
  • Alfa Chemistry. Product Information for 2-Amino-5-fluorophenylboronic acid,hcl.
  • Chemenu. Product Information for (2-Amino-5-fluorophenyl)boronic acid hydrochloride.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • Sonawane, P., & D'Souza, A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Polymer Science.
  • Vilas, J. L., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(10), 2893.
  • AChemBlock. Product Information for 5-Amino-2-fluorophenylboronic acid.
  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855.
  • ResearchGate. Applications of fluorine-containing amino acids for drug design.

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An In-Depth Technical Guide to the Synthesis of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Drug Discovery

(5-Amino-2-fluorophenyl)boronic acid hydrochloride is a key building block in modern medicinal chemistry. Its trifunctional nature—a nucleophilic amino group, a fluorine atom that modulates physicochemical properties, and a versatile boronic acid moiety—makes it an invaluable precursor for the synthesis of complex pharmaceutical agents. The boronic acid group is most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of contemporary drug discovery.[1] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide provides a comprehensive overview of a robust synthetic route to this compound, grounded in established chemical principles and supported by analogous, field-proven methodologies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to 5-bromo-2-fluoroaniline as a readily available and strategic starting material. The core transformation involves the conversion of the aryl-bromide bond to an aryl-boronic acid. While several methods exist for this transformation, including palladium-catalyzed borylation, a highly reliable and scalable approach involves a lithium-halogen exchange followed by quenching with a borate ester. This method is particularly well-suited for laboratory-scale synthesis and offers excellent regioselectivity.

A critical consideration in this synthetic pathway is the presence of the acidic N-H proton of the aniline. Organolithium reagents are strong bases and would be quenched by this proton. Therefore, a protection-deprotection strategy for the amino group is essential for the success of the synthesis.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_protection Amine Protection cluster_borylation Borylation cluster_deprotection Deprotection & Salt Formation A 5-Bromo-2-fluoroaniline P Protection A->P B N,N-Bis(trimethylsilyl)-5-bromo-2-fluoroaniline P->B C Lithium-Halogen Exchange B->C D Reaction with Trialkyl Borate C->D E Intermediate Borate Ester D->E F Acidic Hydrolysis E->F G (5-Amino-2-fluorophenyl)boronic acid F->G H HCl Treatment G->H I This compound H->I

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

The following protocols are adapted from a well-established synthesis of the analogous compound, 4-amino-3-fluorophenylboronic acid, and are optimized for the synthesis of the target molecule.[1]

Part 1: Protection of the Amino Group

Reaction: 5-Bromo-2-fluoroaniline to N,N-Bis(trimethylsilyl)-5-bromo-2-fluoroaniline

Rationale: The acidic protons of the amino group are protected as their bis(trimethylsilyl) derivatives to prevent reaction with the organolithium reagent in the subsequent step. Trimethylsilyl chloride (TMSCl) is an effective and easily removable protecting group. Two equivalents of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) are used to deprotonate the aniline, followed by quenching with TMSCl.

Step-by-Step Protocol:

  • To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-fluoroaniline (5.0 g, 26.3 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 36.2 mL, 57.9 mmol) via a syringe pump over 2.5 hours, maintaining the internal temperature at 0 °C. The reaction mixture will typically change color.

  • After the addition is complete, add trimethylsilyl chloride (7.5 mL, 57.9 mmol) via a syringe pump over 1.5 hours at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure. The resulting residue is the crude protected aniline, which can be purified by vacuum distillation.

Part 2: Borylation via Lithium-Halogen Exchange

Reaction: N,N-Bis(trimethylsilyl)-5-bromo-2-fluoroaniline to (5-Amino-2-fluorophenyl)boronic acid

Rationale: A lithium-halogen exchange is performed at low temperature using a strong alkyllithium reagent, such as tert-butyllithium (t-BuLi), to generate a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) to form a borate ester. Subsequent acidic workup hydrolyzes the silyl protecting groups and the borate ester to yield the desired boronic acid.

Step-by-Step Protocol:

  • To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add the purified N,N-Bis(trimethylsilyl)-5-bromo-2-fluoroaniline (4.5 g, 13.5 mmol) and anhydrous diethyl ether (7.5 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add tert-butyllithium (1.7 M in pentane, 17.5 mL, 29.6 mmol) via a syringe pump over 30 minutes.

  • In a separate flame-dried flask, prepare a solution of triisopropyl borate (6.2 mL, 27.0 mmol) in anhydrous THF (5.8 mL) and cool it to -78 °C.

  • Rapidly transfer the aryllithium solution from the first flask into the triisopropyl borate solution via a cannula.

  • Stir the reaction mixture at -78 °C for 20 minutes, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding 0.1 N hydrochloric acid (63 mL). Stir the mixture overnight.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove non-polar impurities.

  • The aqueous layer contains the desired product.

Part 3: Isolation and Hydrochloride Salt Formation

Rationale: The crude boronic acid is often isolated as a solid after removal of water. To obtain the more stable hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Step-by-Step Protocol:

  • Lyophilize or carefully concentrate the aqueous layer from the previous step to obtain the crude (5-Amino-2-fluorophenyl)boronic acid.

  • Dissolve the crude product in a minimal amount of methanol.

  • To this solution, add a stoichiometric amount of concentrated hydrochloric acid.

  • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1 5-Bromo-2-fluoroanilineN,N-Bis(trimethylsilyl)-5-bromo-2-fluoroanilinen-BuLi, TMSCl~45-55% (after distillation)
2 & 3 Protected AnilineThis compoundt-BuLi, Triisopropyl borate, HCl~40-50% (from protected aniline)

Yields are estimated based on analogous reactions and may vary depending on experimental conditions and scale.

Mechanism of Key Transformations

Lithium-Halogen Exchange

The reaction between the aryl bromide and t-BuLi is a classic example of a lithium-halogen exchange. The more electropositive lithium atom readily exchanges with the more electronegative bromine atom on the aromatic ring. This reaction is typically very fast at low temperatures.

Caption: Mechanism of Lithium-Halogen Exchange.

Formation of the Boronic Acid

The highly nucleophilic aryllithium species attacks the electrophilic boron atom of the triisopropyl borate. This forms a tetracoordinate borate complex. Subsequent hydrolysis with aqueous acid replaces the isopropoxy groups with hydroxyl groups, yielding the final boronic acid.

Caption: Mechanism of Boronic Acid Formation.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable building block for pharmaceutical research and development. The use of a protection-deprotection strategy coupled with a lithium-halogen exchange and borylation is a classic and effective approach for the synthesis of functionalized arylboronic acids. Future work in this area may focus on developing catalytic methods that avoid the use of stoichiometric organolithium reagents, thereby improving the safety and environmental profile of the synthesis.

References

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (5-Amino-2-fluorophenyl)boronic acid hydrochloride: Properties, Applications, and Protocols for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Chemistry

(5-Amino-2-fluorophenyl)boronic acid hydrochloride is a specialized chemical reagent that has garnered significant interest within the realms of medicinal chemistry and materials science. As a trifunctional molecule, it features a boronic acid moiety, a fluorine atom, and an amino group, all strategically positioned on a phenyl ring. This unique arrangement makes it an exceptionally valuable building block for synthesizing complex molecular architectures. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule, a common strategy in modern drug design.[2][3] Simultaneously, the amine functionality offers a convenient point for further derivatization, allowing for the construction of amides, sulfonamides, or other nitrogen-containing structures.

This guide provides an in-depth overview of the compound's properties, discusses its strategic applications, and presents a detailed, field-proven protocol for its use in the Suzuki-Miyaura coupling reaction, grounded in mechanistic principles.

PART 1: Core Properties and Safe Handling

Understanding the fundamental properties of a reagent is critical for its successful application and for ensuring laboratory safety. This compound is a stable solid, but its handling requires adherence to specific protocols due to its chemical nature.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 1256355-65-3[4]
Molecular Formula C₆H₈BClFNO₂[5][6]
Molecular Weight 191.39 g/mol [7]
Appearance Off-white to light yellow solid[8]
Storage Conditions 2-8°C, under inert gas, protect from moisture[9][10]
Sensitivity Moisture sensitive[9][11]
Safety, Handling, and Storage

As with any laboratory chemical, a thorough review of the Safety Data Sheet (SDS) is mandatory before use.

  • Hazard Profile : This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is also considered harmful if swallowed (Acute Oral Toxicity, Category 4).[11][12]

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is required. This includes a lab coat, chemical safety goggles as specified by OSHA regulations, and appropriate chemical-resistant gloves to prevent skin exposure.[9][11][13]

  • Handling : All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12] Engineering controls like eyewash stations and safety showers must be readily accessible.[11]

  • Storage Integrity : The compound is moisture-sensitive.[9][11] The boronic acid moiety can undergo dehydration to form boroxine anhydrides or protodeboronation in the presence of water, reducing its reactivity. Therefore, it must be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, and kept in a refrigerator to ensure long-term stability and reactivity.[9][10][11]

PART 2: Strategic Applications in Synthesis

The utility of this compound lies in its capacity as a versatile synthon, primarily for constructing biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals.[14]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in organic synthesis.[15] Boronic acids are key partners in this palladium-catalyzed process due to their stability, low toxicity, and broad functional group tolerance.[16] This specific reagent allows for the direct installation of a 5-amino-2-fluorophenyl group onto an aromatic or vinylic core.

Causality in Reagent Design: The choice of this building block is often deliberate in drug discovery programs.

  • Fluorine's Role : The ortho-fluorine atom can profoundly influence the conformation of the resulting biaryl system due to sterics and can participate in favorable protein-ligand interactions. It also often enhances metabolic stability by blocking potential sites of oxidation.[3][17]

  • Amine Functionality : The meta-amino group serves as a versatile synthetic handle. It can be used to attach the scaffold to other parts of a molecule, or it can be a key pharmacophoric element itself, participating in hydrogen bonding within a biological target.

PART 3: Field-Proven Experimental Protocol

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Inerting cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification prep_reagents Weigh Reagents: - Aryl Halide - Boronic Acid HCl - Base (K₃PO₄) prep_catalyst Prepare Catalyst System: - Pd(OAc)₂ - SPhos Ligand prep_reagents->prep_catalyst prep_vessel Assemble Reaction Vessel (Schlenk Flask) prep_catalyst->prep_vessel prep_inert Evacuate & Backfill with Argon (3x) prep_vessel->prep_inert add_solvents Add Degassed Solvents (e.g., Dioxane/Water) prep_inert->add_solvents heat_stir Heat to 80-100 °C with Vigorous Stirring add_solvents->heat_stir monitor Monitor Progress (TLC or LC-MS) heat_stir->monitor cool_quench Cool to RT Dilute with EtOAc & Water monitor->cool_quench extract Separate Layers Extract Aqueous Phase cool_quench->extract dry_concentrate Dry Organic Layer (Na₂SO₄) Concentrate in vacuo extract->dry_concentrate purify Purify via Flash Column Chromatography dry_concentrate->purify Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 boronate Ar'-B(OH)₃⁻ (from Ar'B(OH)₂ + Base) boronate->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Sources

A Senior Application Scientist's Guide to the Safe Handling of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of (5-Amino-2-fluorophenyl)boronic acid hydrochloride (CAS No. 1256355-65-3). As a key building block in contemporary drug discovery and materials science, the unique reactivity of this and similar fluorinated aminophenylboronic acids necessitates a proactive and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework for researchers, scientists, and process chemists to understand the causality behind safety protocols and to implement self-validating experimental designs.

Compound Profile and Physicochemical Rationale

This compound is a bifunctional organic molecule. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling), while the aminophenyl group provides a nucleophilic site for further derivatization. The fluorine substituent significantly modulates the electronic properties of the aromatic ring, which can influence reactivity and metabolic stability in downstream applications[1].

The hydrochloride salt form enhances solubility in polar solvents compared to the free base but also imparts a more acidic character. From a safety perspective, its nature as a fine crystalline solid necessitates careful handling to avoid dust generation and inhalation.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
Chemical Name This compound [2]
CAS Number 1256355-65-3 [2][3]
Molecular Formula C₆H₈BClFNO₂ [3][4]
Molecular Weight 191.40 g/mol [3]
Appearance White to off-white crystalline solid (typical) [5]
Storage Temperature Room Temperature, sealed in dry conditions [3][6]

| Key Sensitivities | Likely moisture and air sensitive. Fluorinated phenylboronic acids can be prone to hydrolysis. |[7][8] |

Hazard Identification and Risk Profile

A definitive, peer-reviewed toxicological profile for this specific compound is not widely published. Therefore, a conservative risk assessment must be synthesized from data on structurally analogous compounds. Phenylboronic acids and their derivatives are generally considered irritants, and some have shown potential for mutagenicity[9]. The primary routes of occupational exposure are inhalation of dust, eye contact, and skin contact.

Table 2: Synthesized GHS Hazard Classification This classification is inferred from structurally related aminophenylboronic acid hydrochlorides and fluorophenylboronic acids.

Hazard ClassCategoryGHS StatementBasis & Rationale (Cited Sources)
Acute Toxicity, Oral Category 4H302: Harmful if swallowedCommon classification for various phenylboronic acid derivatives.[10]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationConsistent finding across nearly all analogous aminophenyl- and fluorophenylboronic acids.[8][11][12][13]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationA primary hazard for powdered, acidic, and irritant compounds.[8][11][12][13]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of fine dust can irritate the respiratory tract.[11][12]

Toxicological Summary: The primary health hazards are associated with its irritant properties. Ingestion may be harmful. Chronic effects have not been thoroughly investigated, but some boronic acids have been flagged as a potential class of bacterial mutagens in Ames assays, warranting caution and minimization of exposure[9]. The hydrochloride salt may contribute to the compound's irritant nature.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management relies on implementing controls in a hierarchical order. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE).

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Generally Not an Option) Engineering Engineering Controls (Most Effective) Administrative Administrative Controls Eng1 Certified Fume Hood Engineering->Eng1 Primary Containment Eng2 Ventilated Balance Enclosure Engineering->Eng2 For Weighing PPE Personal Protective Equipment (Last Line of Defense) Admin1 Standard Operating Procedures (SOPs) Administrative->Admin1 Procedural Control Admin2 Designated Work Areas Administrative->Admin2 Spatial Control PPE1 Safety Goggles (EN166) PPE->PPE1 PPE2 Nitrile Gloves PPE->PPE2 Hand Protection Eng3 Glovebox (for inert atmosphere work) Admin3 Mandatory Safety Training PPE3 Lab Coat PPE4 Respirator (if dust cannot be controlled) EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion SpillSize Assess Spill Size Start->SpillSize RemoveClothing RemoveClothing Skin->RemoveClothing Immediately remove contaminated clothing EyeRinse EyeRinse Eye->EyeRinse Immediately flush with water for 15 min FreshAir FreshAir Inhalation->FreshAir Move to fresh air RinseMouth RinseMouth Ingestion->RinseMouth Do NOT induce vomiting. Rinse mouth. SkinWash SkinWash RemoveClothing->SkinWash Wash with soap & plenty of water for 15 min SeekMedical SeekMedical SkinWash->SeekMedical Seek medical attention if irritation persists SeekMedical2 SeekMedical2 EyeRinse->SeekMedical2 Seek immediate medical attention SeekMedical3 SeekMedical3 FreshAir->SeekMedical3 Seek medical attention SeekMedical4 SeekMedical4 RinseMouth->SeekMedical4 Seek immediate medical attention SmallSpill Small Spill (<10g, contained in hood) SpillSize->SmallSpill Minor LargeSpill Large Spill (>10g or outside hood) SpillSize->LargeSpill Major Absorb Absorb SmallSpill->Absorb Absorb with inert material (e.g., vermiculite) Evacuate Evacuate LargeSpill->Evacuate Evacuate Area Collect Collect Absorb->Collect Collect into waste container Decontaminate Decontaminate Collect->Decontaminate Decontaminate area Alert Alert Evacuate->Alert Alert others & call Emergency Response

Caption: Decision workflow for emergency response.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8][14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.

  • Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it into a labeled, sealed container for chemical waste disposal. Clean the spill area with a damp cloth.

  • Large Spill: Evacuate the immediate area. Alert others and contact your institution's emergency response team.

Waste Disposal

All waste containing this compound, including contaminated consumables and absorbed spill material, must be disposed of as hazardous chemical waste.

  • Containerize: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical contents, including this compound.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures and pickup schedules. Do not dispose of this chemical down the drain or in regular trash.

References

  • Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. Available at: [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Available at: [Link]

  • Zarzeczańska, D., & Adamczyk-Woźniak, A. (n.d.). Fluorinated Boronic Acids: Acidity and Hydrolytic. Amanote Research. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Available at: [Link]

  • ChemSRC. (2010). MSDS of 5-Amino-2-fluorophenylboronic acid. Available at: [Link]

  • Chemsaas. (n.d.). 5-Amino-2-fluorophenylboronic acid hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 3-Aminophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kahl, A., et al. (2018). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development. Available at: [Link]

  • Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Available at: [Link]

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An In-depth Technical Guide on the Stability and Storage of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (5-Amino-2-fluorophenyl)boronic acid hydrochloride in Modern Chemistry

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental process in the creation of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the amino group provides a site for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound. However, the inherent reactivity of the boronic acid functional group also predisposes it to degradation, making a thorough understanding of its stability and proper storage paramount to ensure its integrity and the success of subsequent synthetic endeavors. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its purity and degradation.

Section 1: Chemical Properties and Structural Features

This compound is a substituted arylboronic acid. The key structural features that dictate its chemical behavior are:

  • The Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid, capable of forming a reversible covalent bond with diols. It is the reactive center for cross-coupling reactions but also the primary site of degradation.

  • The Phenyl Ring: The aromatic ring provides a rigid scaffold for the substituents.

  • The Amino Group (-NH₂): This electron-donating group influences the electronic properties of the phenyl ring and can be protonated to form the hydrochloride salt.

  • The Fluorine Atom (-F): As a highly electronegative atom, fluorine acts as an electron-withdrawing group via the inductive effect, which can influence the acidity and stability of the boronic acid.[1][2][3][4]

  • The Hydrochloride Salt (-HCl): The formation of a salt with hydrochloric acid protonates the amino group to an ammonium chloride (-NH₃⁺Cl⁻). This significantly impacts the compound's physical and chemical properties, including solubility and stability.[5]

Section 2: Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including moisture, pH, temperature, light, and oxygen. Understanding the primary degradation pathways is crucial for mitigating decomposition.

Protodeboronation: The Primary Degradation Pathway

The most significant degradation pathway for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] In the case of (5-Amino-2-fluorophenyl)boronic acid, this results in the formation of 4-fluoroaniline and boric acid.

This reaction is highly dependent on pH. Both acidic and basic conditions can catalyze protodeboronation.[6] The rate of degradation is often highest when the pH is close to the pKa of the boronic acid.[6]

Oxidation

The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol (5-amino-2-fluorophenol). This process can be accelerated by the presence of oxidizing agents and exposure to air (atmospheric oxygen).[7] Storing the compound under an inert atmosphere is a key preventative measure.

Influence of Substituents on Stability
  • Fluorine Atom: The electron-withdrawing nature of the fluorine substituent increases the Lewis acidity of the boron atom.[1][2][3][4] This enhanced acidity can influence the rate of protodeboronation, though the exact effect is complex and depends on the position of the substituent.

  • Amino Group and Hydrochloride Salt: The free amino group is susceptible to oxidation. The formation of the hydrochloride salt protonates the amino group, making it less prone to oxidation. This is a key reason why the hydrochloride salt form often exhibits enhanced stability compared to the free base.[5] The salt form also improves water solubility, which can be advantageous in certain applications but also potentially increases the risk of hydrolytic degradation if not stored properly.[5]

Below is a diagram illustrating the main degradation pathways:

G Figure 1: Primary Degradation Pathways A This compound B 4-Fluoroaniline + Boric Acid A->B Protodeboronation (Moisture, pH extremes) C 5-Amino-2-fluorophenol A->C Oxidation (Oxygen, Oxidizing Agents)

Figure 1: Primary Degradation Pathways

Section 3: Recommended Storage and Handling Procedures

To ensure the long-term stability and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on typical safety data sheet (SDS) information for similar compounds.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes oxidation by excluding atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry placePrevents protodeboronation (hydrolysis). The compound is hygroscopic.
Light Protect from lightPrevents potential photolytic degradation.
Handling Guidelines
  • Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or under a blanket of inert gas to minimize exposure to air and moisture.

  • Use of Fresh Solutions: For applications requiring the compound to be in solution, it is highly recommended to prepare solutions fresh and use them promptly. The stability in solution is significantly lower than in the solid state.[6]

  • Solvent Choice: If preparing a stock solution, use a dry, aprotic solvent.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

Section 4: Stability Assessment and Analytical Methods

To ensure the quality of this compound, particularly for use in sensitive applications like drug development, it is crucial to have reliable analytical methods to assess its purity and monitor for degradation products. A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients.[8][9][10]

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component in the development of a stability-indicating method. It involves subjecting the compound to harsh conditions to intentionally induce degradation.[11][12] This helps to identify potential degradation products and demonstrate the method's ability to separate them from the parent compound.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution.

    • Oxidation: Add 3% H₂O₂ to the stock solution.

    • Thermal Stress: Heat the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose the stock solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to an unstressed control sample to identify and quantify degradation products.

The following diagram outlines the workflow for a forced degradation study:

G Figure 2: Forced Degradation Study Workflow cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl) Analysis HPLC-PDA Analysis A->Analysis B Base Hydrolysis (e.g., 0.1 M NaOH) B->Analysis C Oxidation (e.g., 3% H₂O₂) C->Analysis D Thermal Stress (e.g., 60°C) D->Analysis E Photolytic Stress (UV Light) E->Analysis Start Prepare Stock Solution Start->A Start->B Start->C Start->D Start->E End Identify Degradation Products & Validate Method Analysis->End

Figure 2: Forced Degradation Study Workflow
Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment and stability studies of pharmaceutical compounds. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid) is a good starting point. UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to confirm the structure of the compound and identify degradation products. ¹¹B NMR is particularly useful for observing changes in the coordination state of the boron atom.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown degradation products by providing molecular weight information.

Conclusion

This compound is a valuable reagent whose utility is directly linked to its purity and stability. The primary degradation pathways of protodeboronation and oxidation are promoted by moisture, oxygen, and unfavorable pH conditions. The hydrochloride salt form offers a degree of protection, particularly against oxidation of the amino group. By adhering to stringent storage conditions—refrigeration, inert atmosphere, and protection from moisture and light—and by implementing robust analytical methods for quality control, researchers and drug development professionals can ensure the integrity of this critical building block, leading to more reliable and reproducible scientific outcomes.

References

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]

  • Adamczyk-Woźniak, A., Borys, K. M., Sporzyński, A., & Woźniak, K. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493–4498. [Link]

  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Pharmaffiliates. [Link]

  • Ball, M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020755118. [Link]

  • Sharma, M. C. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Kumar, V., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Wardani, P. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A. [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,... [Link]

  • Rawat, T. S., & Reddy, I. P. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ARL Bio Pharma. (2018, April 30). Stability Indicating Methods [Video]. YouTube. [Link]

  • Wardani, P. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT.org. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

  • Twarda-Cłapak, A., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? | Peptide Testing. [Link]

  • He, Y., et al. (2018). The Selection of a Pharmaceutical Salt-The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance. PubMed. [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1980). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (5-Amino-2-fluorophenyl)boronic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, methodologies, and interpretation of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this compound. While experimental data for the hydrochloride salt is not publicly available, this guide will utilize data from its free base, (5-Amino-2-fluorophenyl)boronic acid, and other closely related analogs to provide a thorough and predictive analysis.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a boronic acid, an amino group, and a fluorine atom, allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules with potential therapeutic applications. The boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The amino group provides a site for amide bond formation or other nucleophilic reactions, while the fluorine atom can modulate the compound's electronic properties, lipophilicity, and metabolic stability, all critical parameters in drug design.

Accurate structural elucidation and purity assessment are paramount in the use of such a reagent. Spectroscopic techniques are the bedrock of this characterization, providing a detailed fingerprint of the molecule. This guide will walk through the expected spectroscopic data for this compound, offering insights into how each technique contributes to a holistic understanding of its structure and properties.

Molecular Structure and Properties

PropertyValueSource
Chemical Name This compound
CAS Number 1256355-65-3[1]
Molecular Formula C₆H₈BClFNO₂[1]
Molecular Weight 191.40 g/mol [1]
IUPAC Name (5-amino-2-fluorophenyl)boronic acid;hydrochloride[2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and even ¹⁹F NMR would be instrumental.

A. The Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR spectroscopy. For phenylboronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve the polar compound and its relatively high boiling point, which allows for variable temperature studies if needed. The presence of the acidic boronic acid protons and the ammonium proton from the hydrochloride salt makes DMSO-d₆ particularly suitable as it can engage in hydrogen bonding, leading to sharper peaks for these exchangeable protons.

B. Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should encompass the aromatic and any aliphatic regions (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • The spectral width should cover the expected range for aromatic and other carbons (typically 0-200 ppm).

C. Predicted ¹H NMR Spectral Data

Note: The following data is a prediction for the hydrochloride salt based on the known structure and data from analogous compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5br s2HB(OH)₂
~7.5 - 7.8m1HAr-H
~7.2 - 7.4m1HAr-H
~7.0 - 7.2m1HAr-H
~6.0 - 7.0br s3H-NH₃⁺

Interpretation:

  • B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups are acidic and their chemical shift can be highly variable and dependent on concentration and water content in the solvent. They typically appear as a broad singlet.

  • Aromatic Protons: The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling. The presence of the electron-donating amino group (as -NH₃⁺) and the electron-withdrawing fluorine and boronic acid groups will influence their chemical shifts.

  • -NH₃⁺ Protons: Due to the hydrochloride salt formation, the amino group will be protonated to an ammonium group (-NH₃⁺). These protons are expected to appear as a broad singlet, the chemical shift of which can also be concentration and temperature-dependent. The protonation will cause a downfield shift of the adjacent aromatic protons compared to the free base.

D. Predicted ¹³C NMR Spectral Data

Note: The following data is a prediction for the hydrochloride salt.

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d, ¹JCF ≈ 240-250 Hz)C-F
~130 - 140C-B
~115 - 130Ar-C
~110 - 120 (d, ²JCF ≈ 20-25 Hz)Ar-C

Interpretation:

  • C-F Carbon: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF).

  • C-B Carbon: The carbon bonded to the boronic acid group is often broad due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electronegativity of the boron atom.

  • Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents. Carbons ortho and para to the fluorine will show smaller C-F coupling constants.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

A. The Causality Behind Experimental Choices in IR

For solid samples like this compound, the attenuated total reflectance (ATR) technique is often preferred over traditional KBr pellets. ATR is a rapid and non-destructive method that requires minimal sample preparation and provides high-quality spectra.

B. Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

C. Predicted IR Spectral Data

Note: The following data is a prediction for the hydrochloride salt based on functional group analysis and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadO-H stretching (boronic acid)
~3200 - 2800Broad, Multiple BandsN-H stretching (-NH₃⁺)
~1600 - 1580MediumN-H bending (-NH₃⁺)
~1620 - 1450Medium-StrongC=C aromatic ring stretching
~1350 - 1310StrongB-O stretching
~1250 - 1150StrongC-F stretching
~1100 - 1000StrongB-OH bending
~850 - 750StrongC-H out-of-plane bending

Interpretation:

  • O-H Stretch: A very broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid group.

  • N-H Stretch: The presence of the ammonium salt (-NH₃⁺) will give rise to a broad series of bands in the 3200-2800 cm⁻¹ region, which may overlap with the O-H stretch.

  • N-H Bend: The bending vibration of the N-H bonds in the ammonium group is expected around 1600-1580 cm⁻¹.

  • Aromatic C=C Stretch: Absorptions in the 1620-1450 cm⁻¹ region are indicative of the aromatic ring.

  • B-O Stretch: A strong band around 1350-1310 cm⁻¹ is characteristic of the B-O single bond stretch.

  • C-F Stretch: A strong absorption in the 1250-1150 cm⁻¹ region is indicative of the C-F bond.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

A. The Causality Behind Experimental Choices in MS

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ in the positive ion mode, which directly gives the molecular weight of the free base. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition of the molecule.

B. Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high resolution).

  • Data Acquisition:

    • Acquire spectra in the positive ion mode.

    • The mass range should be set to include the expected molecular ion.

C. Predicted Mass Spectrometry Data
m/z (predicted)Ion
156.06[M+H]⁺
178.04[M+Na]⁺

Interpretation:

  • The molecular weight of the free base, (5-Amino-2-fluorophenyl)boronic acid, is 154.94 g/mol .

  • In positive ion ESI-MS, the most abundant ion is expected to be the protonated molecule, [M+H]⁺, with a calculated m/z of 156.06.

  • An adduct with sodium, [M+Na]⁺, at m/z 178.04 may also be observed.

  • High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₆H₈BNO₂ for the free base). The hydrochloride is not typically observed as a covalent adduct in the gas phase under ESI conditions.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR IR Spectroscopy (FTIR-ATR) Sample->IR Direct solid analysis MS Mass Spectrometry (ESI-MS) Sample->MS Dissolve in MeOH/ACN Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight Confirmation MS->Mol_Weight Final_Confirmation Comprehensive Characterization Structure->Final_Confirmation Functional_Groups->Final_Confirmation Mol_Weight->Final_Confirmation

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

A Senior Application Scientist’s Guide to (5-Amino-2-fluorophenyl)boronic acid hydrochloride: Sourcing, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (5-Amino-2-fluorophenyl)boronic acid hydrochloride, a critical building block in modern medicinal chemistry. We move beyond a simple catalog listing to offer field-proven insights into sourcing reliable suppliers, implementing rigorous quality control protocols to validate integrity, and best practices for handling and application. This document is designed to empower researchers to make informed decisions, ensuring the quality and consistency of this key reagent in drug discovery pipelines.

Core Compound Analysis: Significance and Physicochemical Properties

(5-Amino-2-fluorophenyl)boronic acid and its hydrochloride salt are bifunctional organic compounds of significant interest in pharmaceutical development. The molecule incorporates three key structural motifs:

  • A Phenylboronic Acid: This group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[1] Boronic acids themselves are a privileged class in drug design, with approved drugs like the proteasome inhibitor bortezomib demonstrating their therapeutic potential.[1][2][3]

  • A Fluoro Substituent: The fluorine atom ortho to the boronic acid modulates the electronic properties and reactivity of the molecule. In a drug development context, fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity, and modify physicochemical properties like lipophilicity and pKa.[4][5][6]

  • An Amino Group: The amino group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, allowing for further diversification and elaboration of the molecular structure.

The hydrochloride salt form is often supplied to improve the stability and handling characteristics of the aminophenylboronic acid.

Caption: Chemical structure of the title compound.

Commercial Sourcing and Supplier Overview

Identifying a reliable commercial source is the first critical step. Purity, batch-to-batch consistency, and available documentation are paramount. The compound is typically referenced by two primary CAS numbers: 1256355-65-3 for the hydrochloride salt and 873566-74-6 for the free boronic acid.[7][8][9] Researchers should verify which form is being supplied.

Below is a summary of representative commercial suppliers. This list is not exhaustive but provides a starting point for procurement.

SupplierProduct NameCAS NumberNotes
BLD Pharm This compound1256355-65-3Offers access to analytical data like NMR, HPLC, and LC-MS.[7]
AChemBlock 5-Amino-2-fluorophenylboronic acid873566-74-6Specifies a purity of 96% for the free acid.[9]
Alfa Chemistry 2-Amino-5-fluorophenylboronic acid,hcl1256355-45-9Note: Lists an isomeric CAS number, diligence is required.
ChemicalBook 5-Amino-2-fluorophenylboronic acid, HCl1256355-65-3Acts as a directory connecting to various global suppliers.[8]
Chemenu (2-Amino-5-fluorophenyl)boronic acid hydrochloride1256355-45-9Also lists the isomeric CAS number; specializes in intermediates.[10]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase to confirm purity and identity.

Quality Control: A Self-Validating Protocol

Commercially available arylboronic acids are susceptible to a primary impurity: the corresponding cyclic anhydride trimer, known as a boroxine.[11] The presence of boroximes can interfere with subsequent reactions, leading to inconsistent yields and difficult purification. Therefore, incoming material QC is not just recommended; it is essential for reproducible science.

G start Receive Commercial Reagent inspect Visual Inspection (Color, Form) start->inspect Check for damage prep_nmr Prepare NMR Sample (Protocol Below) inspect->prep_nmr acquire_nmr Acquire ¹H NMR Spectrum prep_nmr->acquire_nmr analyze Analyze Spectrum (Check for Boroxine Impurity) acquire_nmr->analyze decision Decision Point analyze->decision accept Accept Lot (Proceed to Storage) decision->accept Purity Confirmed reject Reject Lot (Contact Supplier) decision->reject Significant Impurity storage Store Under Inert Gas (Refrigerate) accept->storage

Caption: Incoming material quality control workflow.

Experimental Protocol: ¹H NMR Analysis for Boroxine Detection

Causality: The key to this protocol is using anhydrous, deuterated solvent. Water can hydrolyze boroximes back to the boronic acid, masking the true purity of the supplied material.[11] Comparing the integrals of the aromatic protons of the desired monomeric acid to those of the boroxine provides a quantitative assessment of purity.

Methodology:

  • Preparation: In a controlled atmosphere (e.g., a nitrogen-filled glovebox), weigh approximately 5-10 mg of the this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). Using a solvent that has been dried over molecular sieves is highly recommended.

  • Dissolution: Cap the NMR tube securely and gently vortex or invert until the sample is fully dissolved.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for accurate integration of all proton signals.

  • Analysis:

    • Identify the aromatic signals corresponding to the desired boronic acid.

    • Look for a separate, often broader, set of aromatic signals. These are indicative of the boroxine trimer.[11]

    • Integrate the two sets of signals to determine the relative ratio of boronic acid to boroxine. A high-purity sample should show minimal to no signals corresponding to the boroxine.

Handling, Storage, and Stability

Arylboronic acids require careful handling and storage to maintain their integrity. Their stability is compromised by three main factors: heat, moisture, and air.

  • Hygroscopicity: Boronic acids can absorb moisture from the atmosphere.[12] This can promote both boroxine formation and potentially protodeboronation (loss of the B(OH)₂ group).

  • Air Sensitivity: While many are stable, some arylboronic acids can be sensitive to oxidation. Storing under an inert atmosphere (Nitrogen or Argon) is a best practice.[12]

  • Thermal Stability: Elevated temperatures can accelerate degradation pathways.

Recommended Storage Protocol
  • Container: Always keep the compound in its original, tightly sealed container. For long-term storage, consider transferring the material inside a glovebox to smaller vials sealed with parafilm or Teflon tape.

  • Atmosphere: Backfill the container with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store the container in a refrigerator (2-8°C).[13]

  • Location: The storage area should be dry and well-ventilated. Do not store alongside strong oxidizing agents, strong acids, or strong bases.[12]

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application for this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures, which are prevalent in many drug molecules.

G reagents Combine in Flask: - (5-Amino-2-fluorophenyl)boronic acid HCl - Aryl Halide/Triflate (R-X) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/Water) purge Purge System (Cycle between Vacuum and Inert Gas) reagents->purge heat Heat Reaction Mixture (e.g., 80-100 °C) purge->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Workup (Extract Product) monitor->workup Reaction Complete purify Purification (Column Chromatography, Recrystallization) workup->purify product Isolated Biaryl Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Expert Insight: The choice of base is critical when using the hydrochloride salt. At least two equivalents of base are required: one to neutralize the HCl salt and at least one more to facilitate the catalytic cycle. The presence of water in the solvent system is often necessary to dissolve the base and can accelerate the reaction, but excessive water should be avoided.

References

  • LookChem. Cas 873566-74-6, 5-AMINO-2-FLUOROPHENYLBORONIC ACID. [Link]

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • PubMed Central (PMC). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • LabSource. 2-Fluorophenylboronic Acid, (contains varying amounts of Anhydride), 5g, Each. [Link]

  • ResearchGate. Applications of fluorine-containing amino acids for drug design. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • Semantic Scholar. Utilization of fluorinated α-amino acids in small molecule drug design. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • PubMed Central (PMC). Synthesis of biologically active boron-containing compounds. [Link]

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Methodological & Application

Mastering Biaryl Synthesis: Application and Protocols for (5-Amino-2-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amino-fluorinated Biaryls

In the landscape of modern drug discovery and materials science, the biaryl scaffold remains a privileged motif. The introduction of fluorine and amino substituents onto this core structure dramatically influences molecular properties, enhancing metabolic stability, modulating pKa, and providing vectors for further functionalization. (5-Amino-2-fluorophenyl)boronic acid hydrochloride serves as a critical building block for introducing this valuable pharmacophore. Its application via the Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed reaction, allows for the efficient construction of complex molecules from readily available precursors.[1][2]

This guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura reactions. We will delve into the mechanistic nuances dictated by its unique electronic and structural features and present robust protocols for its successful implementation. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials development.

Understanding the Reagent: Physicochemical Properties and Handling

This compound is a versatile reagent with the molecular formula C6H7BFNO2·HCl.[3][4] The presence of an electron-withdrawing fluorine atom ortho to the boronic acid group and an electron-donating amino group meta to it presents a unique electronic profile that influences its reactivity.

PropertyValueSource
Molecular FormulaC6H7BFNO2·HClChemicalBook
Molecular Weight191.39 g/mol Inferred
AppearanceOff-white to light brown solidGeneric observation
Storage2-8°C, under inert atmosphere[4]

Handling Considerations:

  • Hygroscopicity: Boronic acids and their salts can be hygroscopic. Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.[5]

  • Acidic Nature: As a hydrochloride salt, this reagent is acidic. This necessitates the use of a sufficient amount of base in the reaction to both neutralize the salt and facilitate the catalytic cycle.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The catalytic cycle, depicted below, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronate [Ar'-B(OH)3]⁻ BoronicAcid->Transmetalation Base Base (e.g., K3PO4) Base->BoronicAcid Activation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7][8]

Challenges and Strategic Considerations

The use of this compound introduces specific challenges that must be addressed for a successful coupling:

  • Protodeboronation: The electron-withdrawing fluorine atom increases the acidity of the boronic acid, making it susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of 3-fluoroaniline and reducing the yield of the desired biaryl product.[9][10]

  • Catalyst Inhibition: The amino group can potentially coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is crucial to mitigate this effect.

  • HCl Salt Neutralization: At least one equivalent of base is required to neutralize the hydrochloride salt before the catalytic cycle can proceed efficiently. This is in addition to the base needed to activate the boronic acid for transmetalation.

To overcome these challenges, the reaction conditions must be carefully optimized. A key strategy is to use a catalytic system that promotes a rapid rate of cross-coupling, which will outcompete the rate of protodeboronation.[9] This is often achieved by using advanced palladium precatalysts and bulky, electron-rich phosphine ligands under mild conditions.[10][11]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is suitable for a wide range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K3PO4), tribasic (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 229.7 mg), and potassium phosphate (3.0 mmol, 636.8 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, under an inert atmosphere, dissolve Pd(OAc)2 (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 2 mL of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents via syringe.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the reaction flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Room Temperature Coupling with an Activated Aryl Halide

For more reactive coupling partners, such as electron-deficient aryl halides or aryl iodides, a milder, room-temperature protocol can be employed using a modern palladium precatalyst. This approach is particularly beneficial for minimizing protodeboronation.[10]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (a third-generation Buchwald precatalyst) (2 mol%)

  • Potassium phosphate (K3PO4), tribasic (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol, 287.1 mg), K3PO4 (3.0 mmol, 636.8 mg), and XPhos Pd G3 (0.02 mmol) to a reaction vial equipped with a stir bar.

  • Add a degassed 2:1 mixture of anhydrous THF and water (6 mL).

  • Seal the vial and stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by LC-MS. Reactions are often complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling with this substrate is highly dependent on the careful selection of reaction parameters.

ParameterRecommendationRationale
Catalyst/Ligand Pd(OAc)2/SPhos, XPhos Pd G3Bulky, electron-rich phosphine ligands like SPhos and XPhos promote rapid oxidative addition and reductive elimination, outcompeting protodeboronation.[11][12] Precatalysts ensure the rapid formation of the active Pd(0) species.[10]
Base K3PO4, Cs2CO3Moderately strong, inorganic bases are effective. K3PO4 is often a good first choice.[7][12] Stronger bases like hydroxides can accelerate protodeboronation. At least 3 equivalents are needed to neutralize the HCl salt and activate the boronic acid.
Solvent Dioxane/Water, THF/WaterA mixture of an organic solvent and water is typically required. Water aids in dissolving the base and activating the boronic acid. The ratio should be optimized to ensure solubility of all components.
Temperature Room temp to 100 °CStart with milder conditions (room temperature) when using highly active precatalysts, especially with reactive aryl halides, to minimize decomposition.[10] For less reactive partners, heating may be necessary.

Troubleshooting Common Issues:

  • Low Yield: This is often due to protodeboronation. Ensure all reagents and solvents are thoroughly degassed. Consider using a more active catalyst system or running the reaction at a lower temperature for a longer duration.

  • Formation of Homocoupled Product: This can occur if the reaction mixture is exposed to oxygen.[1] Ensure the reaction is set up under a strictly inert atmosphere.

  • Incomplete Conversion: If the starting material remains, consider increasing the catalyst loading or switching to a more active ligand. For less reactive aryl chlorides, higher temperatures and longer reaction times may be necessary.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds. While its electronic properties present challenges such as a propensity for protodeboronation, these can be overcome through the rational selection of modern catalytic systems and the careful control of reaction conditions. The protocols and guidelines presented here provide a robust framework for the successful application of this versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of novel molecules for a wide range of applications.

References

  • Catalyst Selection for Suzuki Coupling with 2,3,4,6-Tetrafluorophenylboronic Acid: Application Notes and Protocols. Benchchem.
  • Onnuch P, Ramagonolla K, Liu RY. Aminative Suzuki-Miyaura coupling. Science. 2024 Mar;383(6686):1019-1024.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2010.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem.
  • 5-AMINO-2-FLUOROPHENYLBORONIC ACID. ChemicalBook.
  • Cas 873566-74-6, 5-AMINO-2-FLUOROPHENYLBORONIC ACID. lookchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
  • 5-Amino-2-fluorophenylboronic acid, HCl. ChemicalBook.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
  • 1256355-45-9|(2-Amino-5-fluorophenyl)boronic acid hydrochloride. BLD Pharm.

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-Amino-2-fluorophenyl)boronic acid hydrochloride. This versatile building block is crucial for synthesizing complex molecules in medicinal chemistry, but its unique structure presents distinct challenges. We will dissect the underlying chemical principles, offer a strategic guide to catalyst and reagent selection, and provide detailed, validated protocols to empower successful and efficient carbon-carbon bond formation.

Introduction: The Significance and Challenges of a Privileged Substrate

This compound is a key structural motif in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The presence of three distinct functional groups—a nucleophilic amine, an electron-withdrawing fluorine atom, and a reactive boronic acid—makes it a highly valuable and versatile building block. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is the premier method for incorporating this fragment into larger molecular scaffolds.[1][2]

However, the inherent properties of this substrate introduce specific challenges that must be addressed for a successful coupling:

  • The Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt to improve its shelf stability. This necessitates the use of a sufficient amount of base in the reaction to first neutralize the salt before participating in the catalytic cycle.

  • Nucleophilic Amino Group: The primary amine can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions.

  • Ortho-Fluoro Substituent: The electron-withdrawing fluorine atom can influence the electronic properties of the phenyl ring and affect the rates of key steps in the catalytic cycle.

  • Protodeboronation: Like many boronic acids, this substrate is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, especially under harsh basic conditions or at elevated temperatures, reducing the overall yield.[3][4]

Understanding these factors is paramount to developing a robust and high-yielding cross-coupling protocol.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5][6] The generally accepted mechanism proceeds through three fundamental steps, cycling between Pd(0) and Pd(II) oxidation states.[7][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.[7][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][10][11][12]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Trans Base Base Base->Trans Activates Boronic Acid

Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Strategic Component Selection

Success with this compound hinges on the careful selection of the catalyst system and reaction conditions.

Palladium Precatalyst and Ligand

The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, electron-rich and sterically hindered phosphine ligands are often required to promote the difficult oxidative addition step (especially with aryl chlorides) and facilitate reductive elimination.[13][14] N-Heterocyclic carbenes (NHCs) are also highly effective alternatives.[14][15]

Catalyst/Ligand SystemKey Features & RationaleTypical Partners
Pd(OAc)₂ / SPhos High Activity: SPhos is a bulky, electron-rich biarylphosphine ligand that promotes efficient coupling for a wide range of substrates, including those with amine functionalities.Aryl Bromides, Chlorides
Pd₂(dba)₃ / XPhos Versatility & Stability: XPhos is another highly effective Buchwald ligand, often successful where others fail. It forms a highly active monoligated Pd(0) species.[4]Hindered Aryl Halides
Pd(PPh₃)₄ Traditional Choice: A reliable "workhorse" catalyst, but may require higher temperatures and longer reaction times. Can be less effective for unreactive aryl chlorides.[2][13]Aryl Iodides, Bromides
PdCl₂(dppf) Robustness: The dppf ligand provides good stability to the catalyst. Often used for a broad range of couplings.General Purpose
The Critical Role of the Base

The base plays multiple roles in the Suzuki coupling: it activates the boronic acid to form a more reactive boronate complex, facilitates the transmetalation step, and, in this specific case, neutralizes the hydrochloride salt.[1][10][11]

  • Stoichiometry: At least 3 equivalents of base are typically required: one equivalent to neutralize the HCl salt, and two equivalents to promote the catalytic cycle.

  • Base Strength: A moderately strong base is often ideal.

    • Potassium Phosphate (K₃PO₄): An excellent choice for this substrate. It is strong enough to facilitate the reaction but often minimizes protodeboronation compared to stronger bases like hydroxides.[2][16]

    • Potassium Carbonate (K₂CO₃): A common and effective base, often used in aqueous solvent mixtures.[2]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate base that can sometimes accelerate slow reactions.

    • Potassium Fluoride (KF): A milder base that can be effective, especially when base-sensitive functional groups are present.[12]

Solvent Systems

The solvent must solubilize the reagents and facilitate the reaction. Biphasic systems containing water are common as they help dissolve the base and boronate salts.

  • 1,4-Dioxane / Water: A very common and effective solvent system for Suzuki couplings.

  • Toluene / Water: Another excellent biphasic system, particularly for higher-temperature reactions.

  • Tetrahydrofuran (THF) / Water: A good choice for reactions at or near room temperature.[4]

Crucial Precaution: All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and homocoupling of the boronic acid.[8][17]

Protocol Development and Optimization Workflow

A systematic approach is key to finding the optimal conditions for your specific coupling partners. Small-scale reaction screening is highly recommended.

Workflow start Start: Define Coupling Partners (Aryl Halide + Boronic Acid) setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solids: - Boronic Acid HCl (1.2 eq) - Aryl Halide (1.0 eq) - Base (3.0 eq) - Pd Catalyst (1-5 mol%) - Ligand setup->reagents solvents Add Degassed Solvent/Water reagents->solvents reaction Heat & Stir (e.g., 80-100 °C, 2-16 h) solvents->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2. General workflow for Suzuki-Miyaura reaction optimization.

Validated Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Reagents & Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄; 3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 227 mg), potassium phosphate (3.0 mmol, 637 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the aryl bromide starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure). Insufficient base. Low reaction temperature.Ensure rigorous degassing of solvents. Use fresh catalyst. Increase base to 3.5-4.0 eq. Increase temperature in 10 °C increments. Try a different ligand (e.g., XPhos).
Protodeboronation Reaction temperature is too high. Base is too strong. Extended reaction time.Reduce reaction temperature. Switch to a milder base (K₂CO₃, KF). Stop the reaction as soon as the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen. Pd(II) precatalyst not fully reduced.Improve degassing technique. Use a Pd(0) source like Pd₂(dba)₃ or ensure sufficient ligand is present to facilitate reduction.
Poor Reproducibility Inconsistent inert atmosphere. Water content in reagents/solvents.Standardize the evacuation/backfill procedure. Use anhydrous solvents (if not using an aqueous system) and dry reagents.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation that can be executed efficiently with careful consideration of the substrate's unique properties. By strategically selecting an active palladium/ligand system, employing a sufficient quantity of a suitable base like K₃PO₄, and maintaining a rigorously inert atmosphere, researchers can overcome the inherent challenges of this substrate. The protocols and guidelines presented here offer a robust framework for successfully incorporating this valuable building block into diverse molecular targets, accelerating discovery in drug development and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

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  • Lima, C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Braga, A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Singh, U., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Knowledge. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. [Link]

  • Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • MDPI. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2019, June). Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes. [Link]

  • ResearchGate. (2017, March 7). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid. [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. (2018). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • PubMed. (2025, November 5). Aminative Suzuki-Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. [Link]

  • American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. [Link]

  • Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

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reaction conditions for using (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of (5-Amino-2-fluorophenyl)boronic acid hydrochloride, a critical reagent in modern synthetic chemistry. This document moves beyond simple instructions to explain the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can apply this versatile building block effectively and troubleshoot challenges with a foundation of mechanistic understanding.

Introduction: A Multifunctional Building Block

This compound is a bifunctional organoboron compound of significant interest, particularly in medicinal chemistry and materials science. Its utility is derived from a unique combination of three key structural features:

  • The Boronic Acid Moiety: This group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds to create biaryl structures.[1][2][3]

  • The Aniline Moiety: The 5-amino group serves as a common pharmacophore and a versatile synthetic handle for further functionalization, such as amide bond formation or the construction of heterocyclic scaffolds like benzimidazoles.[4][5]

  • The ortho-Fluorine Substituent: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect. This increases the Lewis acidity of the boron center, which can influence reaction kinetics and stability.[6][7][8]

This guide will focus on its primary application in palladium-catalyzed cross-coupling reactions, providing detailed protocols and troubleshooting advice grounded in the compound's specific chemical properties.

Physicochemical Properties & Safe Handling

Proper storage and handling are paramount for maintaining the integrity of the reagent and ensuring laboratory safety. The hydrochloride salt form enhances the stability of the compound compared to the free base.

PropertyValue
CAS Number 1256355-65-3[9]
Molecular Formula C₆H₈BClFNO₂
Molecular Weight 191.40 g/mol
Appearance Off-white to light yellow solid[10]
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed and handle under an inert atmosphere (e.g., Nitrogen or Argon) to protect from moisture.[11][12][13]

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[11][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases in storage.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[15]

  • First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[11][14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the synthesis of 5-amino-2-fluorobiphenyl derivatives.

Mechanistic Principles

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to optimizing conditions and troubleshooting.[1][3][4]

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X L₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' pdiib->product borate Ar'-B(OR)₃⁻ borate->pdiib boronic_acid Ar'-B(OH)₂ (5-Amino-2-fluorophenyl boronic acid) boronic_acid->borate Activation base Base (e.g., K₂CO₃) base->borate aryl_halide Ar-X aryl_halide->pdiia

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Activation & Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species.[2][16] This species then transfers its organic group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[17]

Causality Behind Reagent & Condition Selection
  • Palladium Source & Ligand: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalyst systems often provide better results.[1][18] Buchwald or other biarylphosphine ligands (e.g., XPhos, SPhos) with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ often lead to higher yields, faster reaction times, and broader substrate scope, especially with challenging substrates.[17][18]

  • Base: The choice of base is critical. At least two equivalents are needed: one to neutralize the hydrochloride and another to activate the boronic acid for transmetalation.[2][16] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often preferred for fluorinated boronic acids as it can accelerate the reaction at lower temperatures, minimizing potential protodeboronation (hydrolysis of the C-B bond).[17][18]

  • Solvent: A mixture of an organic solvent and water is typical. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate complex. Common solvent systems include 1,4-dioxane/water, DME/water, or more environmentally benign options like ethanol/water.[4][18] Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Temperature: Reactions are typically heated (e.g., 60-100 °C) to drive the catalytic cycle.[1][18] However, excessively high temperatures or prolonged reaction times can promote the degradation of sensitive boronic acids.[19]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials & Equipment
  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium Catalyst: XPhos Pd G2 precatalyst (1-2 mol%)[18]

  • Base: Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Equipment: Schlenk flask or reaction vial with stir bar, reflux condenser, nitrogen or argon line, standard glassware for workup and chromatography.

Workflow Diagram

Workflow start Start: Assemble Flame-Dried Glassware add_solids Add Solids: 1. Boronic Acid HCl (1.2 eq) 2. Aryl Bromide (1.0 eq) 3. K₃PO₄ (3.0 eq) 4. Pd Catalyst (1-2 mol%) start->add_solids inert Evacuate & Backfill with Inert Gas (3x) add_solids->inert add_solvent Add Degassed Solvents (e.g., Dioxane/Water 4:1) inert->add_solvent react Heat & Stir (e.g., 80 °C, 2-12 h) add_solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup: 1. Cool to RT 2. Dilute with EtOAc 3. Wash with Water & Brine monitor->workup purify Isolate Product: 1. Dry Organic Layer (Na₂SO₄) 2. Filter & Concentrate 3. Purify via Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (3.0 mmol), and the XPhos Pd G2 precatalyst (0.01-0.02 mmol).[4][18]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (e.g., 10 mL total) via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[4]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[1][18]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents.3. Ineffective base or insufficient amount.1. Use a fresh catalyst or a more robust precatalyst.2. Ensure solvents are thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles.3. Switch to a stronger base like K₃PO₄; ensure at least 3 equivalents are used.
Protodeboronation 1. Reaction temperature is too high.2. Extended reaction time.3. Base is too strong or conditions are too harsh.1. Lower the reaction temperature. The use of highly active catalysts can enable reactions at lower temperatures (e.g., 40-60 °C).[18][19]2. Monitor the reaction closely and stop it upon completion.3. Consider a milder base like KF or Na₂CO₃, though this may require higher temperatures.[2][20]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously exclude oxygen by maintaining a positive pressure of inert gas and using properly degassed solvents.
Incomplete Reaction 1. Insufficient catalyst loading.2. Sterically hindered or electronically deactivated aryl halide.1. Increase catalyst loading to 3-5 mol%.2. Switch to a more active catalyst system (e.g., different Buchwald ligand). Increase reaction temperature or time if protodeboronation is not an issue.

Alternative Application: Synthesis of Benzimidazoles

Beyond C-C coupling, the unique arrangement of the amino and fluoro groups in the parent compound, (5-Amino-2-fluorophenyl)amine, makes it a precursor for heterocyclic synthesis. For instance, it can undergo condensation reactions with carboxylic acids or aldehydes to form fluorinated benzimidazoles, a scaffold prevalent in many biologically active molecules.[5][21][22][23] The synthesis typically involves cyclization under acidic or thermal conditions.

References

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Benchchem. A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Benchchem. A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride.
  • Kotha, S., et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH National Library of Medicine.
  • Gozdalik, J. T., et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH National Library of Medicine.
  • Fisher Scientific. Safety Data Sheet for 4-Amino-3-fluorophenylboronic acid hydrochloride.
  • Fisher Scientific. Safety Data Sheet for 5-Cyano-2-fluorophenylboronic acid.
  • TCI Chemicals. Safety Data Sheet for 3-Chloro-5-fluorophenylboronic Acid.
  • Sigma-Aldrich. Safety Data Sheet for 5-Amino-2-methylphenylboronic acid pinacol ester.
  • Capot Chemical Co., Ltd. MSDS of 5-Amino-2-fluorophenylboronic acid.
  • ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids.
  • ScienceDirect. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).
  • ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Influence of fluorine substituents on the properties of phenylboronic compounds.
  • Buchwald, S. L., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH National Library of Medicine.
  • Carrow, B. P., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • AChemBlock. 5-Amino-2-fluorophenylboronic acid 96%.
  • Organic Chemistry Portal. Synthesis of benzimidazoles.
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • ACS Green Chemistry Institute. Use of Base Metals in Suzuki Coupling.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • ChemicalBook. 5-AMINO-2-FLUOROPHENYLBORONIC ACID.
  • ResearchGate. Synthesis of fluorinated benzimidazoles.
  • PubMed. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions?
  • PubMed. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations.
  • Echemi. 5-AMINO-2,4-DIFLUOROPHENYLBORONIC ACID Safety Data Sheets.
  • New Journal of Chemistry (RSC Publishing). Sensitive and selective colorimetric probe for fluoride detection based on the interaction between 3-aminophenylboronic acid and dithiobis(succinimidylpropionate) modified gold nanoparticles.
  • BLD Pharm. This compound.
  • ResearchGate. Sensitive and selective colorimetric probe for fluoride detection based on the interaction between 3-aminophenylboronic acid and dithiobis(succinimidylpropionate) modified gold nanoparticles.
  • Alfa Chemistry. 2-Amino-5-fluorophenylboronic acid,hcl.
  • ChemicalBook. 2-AMINO-5-FLUOROBENZENEBORONIC ACID.
  • Chemenu. cas 1256355-45-9|| where to buy (2-Amino-5-fluorophenyl)boronic acid hydrochloride.
  • BLD Pharm. (2-Amino-5-fluorophenyl)boronic acid hydrochloride.
  • Thomas Scientific. 2-Fluorophenylboronic Acid, (contains varying amounts of Anhydride), 5g, Each.

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Application Notes and Protocols: (5-Amino-2-fluorophenyl)boronic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. Boronic acids have emerged as indispensable tools, primarily for their versatility in palladium-catalyzed cross-coupling reactions which form the bedrock of modern synthetic chemistry.[1][2] The subject of this guide, (5-Amino-2-fluorophenyl)boronic acid hydrochloride (CAS No: 1256355-65-3), is a particularly valuable building block that combines three key features beneficial for drug design: a reactive boronic acid handle for carbon-carbon bond formation, a fluorine atom to enhance metabolic stability and modulate electronic properties, and an amino group that serves as a versatile point for further functionalization or as a critical pharmacophoric element.[3][4]

This trifecta of functionalities makes this compound a "privileged scaffold" for constructing complex molecules, particularly in the realm of kinase inhibitors, where aminophenyl and fluorophenyl groups are common features in molecules designed to target the ATP-binding site.[5][6] The fluorine atom, positioned ortho to the boronic acid, can influence the dihedral angle of the resulting biaryl product and enhance binding affinity through unique interactions with the target protein.[4] The amino group provides a convenient attachment point for linkers or solubilizing groups, or it can act as a key hydrogen bond donor.[7]

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, focusing on its primary application in Suzuki-Miyaura cross-coupling reactions and its broader role in constructing bioactive molecules.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[8][9] This reaction is fundamental to the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many FDA-approved drugs.[10]

Scientific Rationale for Protocol Design

The presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the boronic acid ring, along with its formulation as a hydrochloride salt, necessitates careful consideration of reaction conditions.

  • The Base is Critical: The reaction requires a base to activate the boronic acid for transmetalation to the palladium center.[8] As the starting material is a hydrochloride salt, at least one equivalent of the base will be consumed to neutralize the HCl. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often optimal. Stronger bases like sodium hydroxide could potentially lead to undesired side reactions, while weaker bases may not be sufficient to drive the catalytic cycle, especially if the coupling partner is an unreactive aryl chloride.

  • Catalyst and Ligand Selection: The ortho-fluoro substituent can present steric hindrance. Therefore, a bulky and electron-rich phosphine ligand is recommended to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as SPhos, XPhos, or the dppf ligand in Pd(dppf)Cl₂ are excellent choices for coupling with challenging substrates like heteroaryl chlorides.[11]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly employed. Water can help solubilize the inorganic base and facilitate the formation of the active boronate species.[1] Anhydrous conditions can also be used, particularly with bases like K₃PO₄.

The logical flow for a typical Suzuki-Miyaura coupling reaction is outlined below.

Suzuki_Workflow prep Vessel Preparation (Dry Schlenk Flask) reagents Add Solids: (5-Amino-2-fluorophenyl)boronic acid HCl Aryl Halide, Base, Catalyst, Ligand prep->reagents 1 inert Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert 2 solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent 3 reaction Heat Reaction Mixture (e.g., 80-100 °C) solvent->reaction 4 monitor Monitor Progress (TLC / LC-MS) reaction->monitor 5 monitor->reaction Continue heating workup Aqueous Workup (Quench, Extract with Organic Solvent) monitor->workup 6. Upon Completion purify Purification (Column Chromatography) workup->purify 7 product Characterized Biaryl Product purify->product 8

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling this compound with a standard aryl or heteroaryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (3.0 equiv).

  • Establish Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of aryl bromide). The solution should be stirred to ensure good mixing.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the aryl bromide starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Application in Kinase Inhibitor Synthesis

The 2-fluoro-5-aminobiaryl motif is a key pharmacophore in a multitude of kinase inhibitors. The fluorine atom can form favorable interactions within the hydrophobic regions of the ATP binding pocket, while the amino group often serves as a crucial hydrogen bond donor to the hinge region of the kinase.[12] While not a direct precursor in the most cited synthesis of Vemurafenib, this compound is an ideal building block for novel analogs or other kinase inhibitor scaffolds.[13][14]

The diagram below illustrates the conceptual synthesis of a generic kinase inhibitor core, highlighting the strategic placement of the fragment derived from our title compound.

Kinase_Inhibitor_Synthesis start_boronic (5-Amino-2-fluorophenyl) boronic acid HCl suzuki Suzuki-Miyaura Coupling start_boronic->suzuki start_heterocycle Halogenated Heterocycle (e.g., Chloro-pyrimidine) start_heterocycle->suzuki intermediate Biaryl Intermediate suzuki->intermediate Forms C-C bond functionalization Amine Functionalization (e.g., Amide Coupling) intermediate->functionalization Utilizes Amino Group final_product Kinase Inhibitor Scaffold functionalization->final_product

Caption: Conceptual synthesis of a kinase inhibitor scaffold.

Protocol 2: Synthesis of a Biaryl-Amide Scaffold

This protocol outlines a two-step sequence: a Suzuki coupling followed by an amide bond formation, demonstrating the utility of the amino group for further elaboration.

Step A: Suzuki Coupling with a Chloro-Heterocycle

  • Rationale: Coupling with less reactive aryl/heteroaryl chlorides requires a more active catalyst system. Here, we use a palladium acetate precursor with a bulky phosphine ligand (SPhos) and a stronger base, K₃PO₄.[11]

Materials:

  • This compound (1.1 equiv)

  • Heteroaryl Chloride (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Methodology:

  • Follow steps 1 and 2 from Protocol 1, using the materials listed above.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction to 100 °C and monitor until completion.

  • Perform an aqueous workup (as in Protocol 1, steps 6-7) and purify by column chromatography to isolate the 2-(5-amino-2-fluorophenyl)pyrimidine intermediate.

Step B: Amide Coupling

  • Rationale: The resulting aminobiaryl intermediate can be readily coupled with a carboxylic acid to introduce additional functionality, a common strategy in fragment-based drug design.

Materials:

  • 2-(5-amino-2-fluorophenyl)pyrimidine (from Step A) (1.0 equiv)

  • Carboxylic Acid of interest (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • In a separate flask, dissolve the carboxylic acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv) and stir for 10 minutes at room temperature to pre-activate the acid.

  • Add a solution of the 2-(5-amino-2-fluorophenyl)pyrimidine (1.0 equiv) in a minimal amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature and monitor by TLC/LC-MS until the amine is consumed (typically 2-6 hours).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to obtain the final amide product.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is classified as a skin and serious eye irritant.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Refer to the Safety Data Sheet (SDS) for complete hazard information.[12][15]

Summary of Key Reaction Parameters

ParameterProtocol 1 (Aryl Bromide)Protocol 2 (Aryl Chloride)Rationale / Causality
Palladium Source Pd(dppf)Cl₂Pd(OAc)₂Pd(dppf)Cl₂ is a stable, reliable pre-catalyst. Pd(OAc)₂ with a separate ligand allows for more modularity and higher activity.
Ligand dppf (in pre-catalyst)SPhosSPhos is a bulky, electron-rich Buchwald ligand, highly effective for activating less reactive aryl chlorides.
Base K₂CO₃K₃PO₄K₃PO₄ is a stronger base than K₂CO₃, often required to facilitate the catalytic cycle with challenging chloride substrates.
Solvent Dioxane / WaterDioxane (anhydrous)The aqueous system is robust for many couplings. Anhydrous conditions are often preferred with highly active catalyst systems.
Temperature 90 °C100 °CHigher temperatures are generally needed for less reactive coupling partners like chlorides.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). MSDS of 5-Amino-2-fluorophenylboronic acid. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas.
  • Vertex AI Search. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Benchchem. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Retrieved January 15, 2026.
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  • Vertex AI Search. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Retrieved January 15, 2026.
  • Vertex AI Search. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. NIH. Retrieved January 15, 2026.
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Application Note: A Practical Guide to Suzuki-Miyaura Coupling with (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the rapid assembly of biaryl scaffolds crucial for drug discovery and materials science.[1][2] The (5-Amino-2-fluorophenyl) moiety is a valuable building block, offering sites for further functionalization and unique electronic properties. However, its use in the form of a hydrochloride salt presents specific challenges that require a carefully adapted protocol. This guide provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of (5-Amino-2-fluorophenyl)boronic acid hydrochloride, explaining the scientific rationale behind each experimental choice to ensure reproducibility and high yields.

Introduction: Understanding the Substrate

This compound is an attractive reagent for introducing a functionalized aniline motif into complex molecules.[3] However, three key structural features must be addressed to ensure a successful coupling reaction:

  • The Hydrochloride Salt: The boronic acid is protonated, rendering it inactive for the catalytic cycle. A sufficient amount of base is required for both neutralization and catalysis.

  • The Fluoro Substituent: The ortho-fluoro group is strongly electron-withdrawing, which can increase the acidity of the boronic acid and potentially accelerate the rate-limiting transmetalation step. However, it can also make the substrate more susceptible to competitive side reactions like protodeboronation.[4]

  • The Amino Substituent: The meta-amino group is electron-donating and can potentially coordinate to the palladium center, modulating its catalytic activity.

A robust protocol must account for this unique electronic and chemical profile to minimize side reactions and maximize product formation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle.[5][6] Understanding these steps is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. The organoboron species, activated by a base to form a more nucleophilic borate complex (Ar'-B(OH)₃⁻), transfers its organic group to the Pd(II) center.[7][8][9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5]

Key Scientific Considerations for this Protocol

The Critical Role of the Base

The use of a boronic acid hydrochloride salt mandates careful selection and stoichiometry of the base. The base performs two essential functions:

  • Neutralization: It first neutralizes the hydrochloride salt to free the aminophenylboronic acid.

  • Activation: It then activates the free boronic acid, converting it to the highly nucleophilic borate anion [ArB(OH)₃]⁻, which is the active species in the transmetalation step.[7][8]

Therefore, a minimum of three equivalents of base is recommended: one equivalent for the HCl neutralization and two equivalents to drive the catalytic cycle efficiently. A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is ideal, as it is strong enough for activation without promoting significant hydrolysis of sensitive functional groups.[10][11]

Catalyst & Ligand Selection for a Challenging Substrate

The electronic dichotomy of the fluoro (withdrawing) and amino (donating) groups necessitates a highly active and robust catalyst system.

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope.[12] Pd(OAc)₂ or Pd₂(dba)₃ are excellent and common Pd(II) and Pd(0) sources, respectively.

  • Ligand: The choice of phosphine ligand is critical. For challenging substrates, bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , are superior.[4][13] These ligands promote rapid oxidative addition and reductive elimination, accelerating the overall catalytic turnover and outcompeting side reactions like protodeboronation.[4][11] An alternative, robust precatalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is known for its versatility.[2][12]

Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Materials and Reagents
ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
Aryl Bromide (Ar-Br)-1.01.0 mmolElectrophile
(5-Amino-2-fluorophenyl)boronic acid HCl191.411.21.2 mmol (229.7 mg)Nucleophile
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)0.02 mmol (4.5 mg)Palladium Precatalyst
SPhos410.530.04 (4 mol%)0.04 mmol (16.4 mg)Ligand
Potassium Phosphate (K₃PO₄), tribasic212.273.03.0 mmol (636.8 mg)Base (Neutralization & Activation)
1,4-Dioxane, anhydrous--8 mLOrganic Solvent
Deionized Water--2 mLCo-solvent
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[11][14]

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

  • Reaction: Place the sealed flask into a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously. Vigorous stirring is crucial for biphasic reactions to ensure efficient mixing.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Visualization of the Experimental Workflow

Suzuki_Workflow reagents 1. Weigh Reagents - Aryl Halide - Boronic Acid HCl - Base (K₃PO₄) - Catalyst (Pd(OAc)₂/SPhos) setup 2. Assemble in Schlenk Flask reagents->setup purge 3. Evacuate & Backfill with Argon (3x) setup->purge solvent 4. Add Degassed Solvent (Dioxane/H₂O) purge->solvent react 5. Heat & Stir (80-100 °C, 4-12h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Quench & Extract (EtOAc / H₂O) monitor->workup Complete purify 8. Column Chromatography workup->purify product 9. Pure Product (Characterize) purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Yield 1. Inactive catalyst due to oxygen exposure.[11][14]2. Insufficient base.3. Poor quality or degraded boronic acid.1. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh, high-quality catalyst.2. Confirm ≥3 equivalents of base were used.3. Use fresh boronic acid or verify its purity.
Protodeboronation 1. Presence of water and a strong base can cause the boronic acid group to be replaced by hydrogen.[11]2. Reaction is too slow.1. Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃). Minimize water content if possible.2. Use a more active catalyst system (e.g., a Buchwald precatalyst) to accelerate the desired coupling over the side reaction.[15]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[14]2. Using a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).1. Improve degassing procedures for the solvent and reaction vessel.2. Consider starting with a Pd(0) source like Pd₂(dba)₃ or use a precatalyst designed for rapid generation of the active Pd(0) species.[15]
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Sterically hindered coupling partners.1. Increase reaction time and/or temperature incrementally (e.g., to 110 °C).2. Switch to a more sterically bulky and active ligand like XPhos or RuPhos to facilitate coupling of hindered substrates.[13]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation provided that key experimental parameters are controlled. The success of the protocol hinges on the use of a sufficient excess of base to both neutralize the hydrochloride salt and activate the boronic acid, combined with a modern, highly active palladium catalyst system to ensure efficient coupling. By following the detailed methodology and considering the troubleshooting advice presented, researchers can reliably synthesize valuable biaryl compounds for application in drug discovery and beyond.

References

  • C. L. F. Lima, et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Braga, A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Wagner, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • MDPI (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura coupling reaction in the pharmaceutical industry. Synthetic Methods in Drug Discovery.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Kondo, Y., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry – A European Journal.
  • Reddit r/Chempros. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]

  • Gómez-Ruiz, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (5-Amino-2-fluorophenyl)boronic acid hydrochloride in Modern Synthesis

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing fluorine atom, and a synthetically malleable boronic acid moiety, offers a rich platform for molecular diversification. The strategic placement of the fluorine atom ortho to the boronic acid can influence the electronic properties and reactivity of the molecule, while the amino group provides a convenient handle for a variety of chemical transformations.[1][2] This combination of functionalities makes it an invaluable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates, enzyme inhibitors, and functional materials.[3][4][5]

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[6][7] This reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.[8][9] The amino group, on the other hand, can be readily derivatized through reactions such as amide bond formation, diazotization, and reductive amination, further expanding the synthetic possibilities.[10][11]

This technical guide provides detailed protocols for the derivatization of this compound, focusing on two of the most impactful transformations: the Suzuki-Miyaura cross-coupling and N-acylation for amide bond formation. The protocols are designed to be robust and reproducible, and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these reactions for their specific applications.

Core Derivatization Strategies: A Visual Overview

The derivatization of this compound can proceed through two primary pathways, targeting either the boronic acid or the amino functionality. The following diagram illustrates these key transformations.

Derivatization_Pathways cluster_0 Starting Material cluster_1 Boronic Acid Derivatization cluster_2 Amino Group Derivatization A This compound B Suzuki-Miyaura Cross-Coupling A->B D N-Acylation (Amide Bond Formation) A->D C Biaryl & Heteroaryl Products B->C Pd Catalyst, Base Ar-X E Amide Derivatives D->E R-COCl or R-COOH, Coupling Agent

Caption: Key derivatization pathways for this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organohalides.[6][7] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.[8][9] The presence of a fluorine atom ortho to the boronic acid in (5-Amino-2-fluorophenyl)boronic acid can influence the reaction kinetics, often leading to faster transmetalation rates.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ArB(OH)2, Base r_pd_r R-Pd(II)-Ar(L_n) transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.1 eq.), and the base (3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (0.02-0.05 eq.) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting and Optimization
Issue Potential Cause Suggested Solution
Low YieldIncomplete reactionIncrease reaction time and/or temperature.
Catalyst deactivationUse a more robust catalyst or ligand. Ensure proper degassing of solvents.
Inefficient baseScreen different bases (e.g., Cs₂CO₃, K₃PO₄).
ProtodeboronationPresence of excess water or acidUse anhydrous solvents and a stronger, non-nucleophilic base.
Formation of Homocoupling ProductOxidative coupling of the boronic acidEnsure strict anaerobic conditions.

Protocol 2: N-Acylation for Amide Bond Formation

The amino group of this compound provides a versatile handle for the synthesis of amide derivatives. Amide bonds are prevalent in a vast number of pharmaceuticals, making this a crucial transformation in drug discovery.[12] The reaction can be carried out using an acid chloride or by coupling a carboxylic acid with the amine using a coupling agent.

Reaction Principle

Amide bond formation from a carboxylic acid and an amine is typically facilitated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt to suppress side reactions and reduce racemization. Alternatively, reacting the amine with a more reactive acid chloride in the presence of a non-nucleophilic base provides a direct route to the amide.

Amide_Formation cluster_0 Reactants cluster_1 Activation cluster_2 Coupling cluster_3 Product A This compound D Nucleophilic Attack A->D B Carboxylic Acid (R-COOH) C Activated Ester Intermediate B->C Coupling Agent (e.g., EDC, HOBt) C->D E Amide Derivative D->E

Caption: Generalized workflow for amide bond formation using a coupling agent.

Experimental Protocol (Using a Coupling Agent)

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., EDC·HCl)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and act as a base.

  • Add the solution of the boronic acid to the pre-activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (monitor by TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting and Optimization
Issue Potential Cause Suggested Solution
Low YieldIncomplete activation of carboxylic acidIncrease the pre-activation time or try a different coupling agent (e.g., HATU, PyBOP).
Poor nucleophilicity of the amineEnsure sufficient base is used to free the amine from its hydrochloride salt.
Epimerization (if chiral carboxylic acid is used)High reaction temperature or prolonged activationPerform the reaction at lower temperatures and minimize the time between activation and coupling.
Side Product FormationReaction with the boronic acid moietyProtect the boronic acid as a boronate ester (e.g., with pinacol) prior to the coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling and N-acylation provide robust starting points for researchers to explore the rich chemistry of this compound. By understanding the underlying principles and potential challenges, scientists can effectively utilize this reagent to accelerate their research in drug discovery and materials science.

References

  • Igloi, G. L., & Kössel, H. (1987). A new method for the synthesis of N-acryloyl-3-aminophenylboronic acid and its use for the specific separation of ribonucleosides by affinity chromatography. Nucleic Acids Research, 15(1), 179-192. (Note: While this specific article might not be directly retrievable, the search results point to the general reaction type).
  • ResearchGate. (n.d.). Reaction of boronic acids and amines.
  • ACS Applied Polymer Materials. (2024). Fluoride-Free Synthesis of Poly(4-aminophenylboronic Acid) Nanowires on a Screen-Printed Carbon Electrode.
  • ACS Omega. (n.d.). Hyper-Cross-Linked Polypyrene Spheres Functionalized with 3-Aminophenylboronic Acid for the Electrochemical Detection of Diols.
  • National Institutes of Health. (n.d.). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chem-Station. (2018). Boron-catalyzed Amide Formation. [Link]

  • Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ACS Publications. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha.
  • ResearchGate. (2014). Can orthoamino phenylboronic acid form amide bond with acid functionalized compound?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • PubMed. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. [Link]

  • ResearchGate. (2005).
  • National Institutes of Health. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

  • National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PubMed. (2004). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. [Link]

  • Benchchem. (n.d.). Application Note: Fluorescent Derivatization of Amino Acids with 2-(Aminomethyl)-5-bromonaphthalene for HPLC Analysis.
  • Springer Protocols. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent).

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Application Note & Protocol: Scale-Up Synthesis Utilizing (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.

Introduction: Strategic Importance of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

This compound is a versatile and highly valuable building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—an activating amino group and a modulating fluoro group—makes it an ideal precursor for constructing complex molecular architectures. The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for generating biaryl and heteroaryl structures.[1][2]

This guide moves beyond bench-scale synthesis to address the critical challenges and strategic considerations inherent in scaling up reactions involving this specific boronic acid. The objective is to provide a robust, reliable, and safe protocol that ensures reproducibility, high yield, and purity in multi-gram to kilogram-scale production environments. We will detail a representative Suzuki-Miyaura coupling, focusing on the causality behind each operational choice, from reactor setup to final product isolation.

Reagent Profile and Critical Stability Considerations

Before commencing any scale-up campaign, a thorough understanding of the starting material's properties and stability is paramount. The hydrochloride salt form of (5-Amino-2-fluorophenyl)boronic acid is typically supplied to enhance its shelf-life and handling characteristics compared to the free base.

PropertyValue
Chemical Name This compound
CAS Number 1256355-65-3
Molecular Formula C₆H₇BFNO₂ · HCl
Molecular Weight 191.4 g/mol [3]
Appearance Off-white to light-brown solid (powder or crystalline)

Key Stability Insights:

  • Protodeboronation: The most significant degradation pathway for arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid moiety with a hydrogen atom.[4] This process is highly pH-dependent. While the HCl salt is stable, careful pH control during the reaction is crucial to prevent premature degradation of the active boronate species.

  • Oxidation & Hygroscopicity: Boronic acids can be susceptible to oxidation.[4] The material is also hygroscopic, and moisture absorption can impact reaction stoichiometry and promote degradation.[5]

  • Storage & Handling: Store the reagent in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place away from light.[5][6] When handling, especially on a large scale, use appropriate personal protective equipment (PPE) to avoid inhalation of dust and skin contact.

Core Principles for Scaling Suzuki-Miyaura Reactions

Translating a laboratory procedure to a pilot or production scale introduces challenges that are non-trivial. Success depends on controlling variables that have a greater impact at larger volumes.

  • Thermal Management: Suzuki couplings are often exothermic. The heat generated must be efficiently removed to prevent temperature spikes that could lead to side reactions or compromise catalyst stability. The use of a jacketed reactor with precise temperature control is mandatory.

  • Mass Transfer & Mixing: In biphasic Suzuki reactions (e.g., Toluene/Water), efficient mixing is critical to facilitate the transfer of reagents between the organic and aqueous phases. Inadequate agitation is a common cause of stalled or slow reactions on scale. Overhead mechanical stirring with properly designed impellers is essential.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Inefficient degassing or leaks in the reactor system will lead to catalyst oxidation and deactivation, resulting in poor conversion. A rigorous protocol of solvent sparging and maintaining a positive pressure of inert gas is non-negotiable.

  • Purification Strategy: While chromatography is a powerful tool in discovery chemistry, it is often economically and practically unfeasible for large-scale purification. The process should be designed to yield a product that can be purified by crystallization.

General Scale-Up Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_isolation Isolation Phase A Reactor Setup & Inerting B Solvent Degassing A->B C Reagent Charging B->C D Controlled Heating & Reaction Monitoring (IPC) C->D E Work-up & Phase Separation D->E F Crystallization E->F G Filtration & Drying F->G H H G->H Final Product

Caption: High-level workflow for a scaled-up Suzuki coupling.

Detailed Scale-Up Protocol: Synthesis of 4'-Amino-2'-fluoro-4-methyl-1,1'-biphenyl

This protocol details the coupling of this compound with 4-bromotoluene as a representative aryl bromide on a ~100-gram scale.

Reaction Scheme:

(5-Amino-2-fluorophenyl)boronic acid HCl + 4-Bromotoluene → 4'-Amino-2'-fluoro-4-methyl-1,1'-biphenyl

Reagents and Materials
ReagentMW ( g/mol )EquivalentsAmount
(5-Amino-2-fluorophenyl)boronic acid HCl191.401.00100.0 g
4-Bromotoluene171.041.0593.3 g
Palladium(II) Acetate (Pd(OAc)₂)224.500.002234 mg
SPhos (Ligand)410.470.004855 mg
Potassium Carbonate (K₂CO₃)138.213.00216.2 g
Toluene--1.0 L
Deionized Water--500 mL
Step-by-Step Experimental Protocol
  • Reactor Setup and Inerting:

    • Assemble a 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, thermocouple, and a gas inlet/outlet connected to a nitrogen line and a bubbler.

    • Ensure all joints are properly sealed. Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the process.

  • Solvent Degassing:

    • Charge the toluene (1.0 L) and deionized water (500 mL) into the reactor.

    • Commence vigorous stirring. Sparge the solvent mixture with nitrogen gas via a subsurface sparging tube for 1 hour to remove dissolved oxygen.

  • Reagent Charging:

    • Under a positive nitrogen flow, add the potassium carbonate (216.2 g), this compound (100.0 g), and 4-bromotoluene (93.3 g) to the stirring solvent mixture.

    • In a separate flask, pre-mix the Palladium(II) Acetate (234 mg) and SPhos ligand (855 mg) in a small amount (~20 mL) of degassed toluene. Add this catalyst slurry to the reactor via a cannula or pressure-equalizing dropping funnel.

    • Causality Note: The base is added first to neutralize the HCl salt and generate the active boronate species. The catalyst is added last to prevent premature decomposition before the substrates are present.

  • Reaction Execution and Monitoring:

    • Begin heating the reactor jacket to 85-90 °C. The internal reaction temperature should stabilize around 80-85 °C, resulting in a gentle reflux.

    • Maintain vigorous stirring to ensure good mixing between the phases.

    • Monitor the reaction progress every 1-2 hours via thin-layer chromatography (TLC) or UPLC/HPLC.

      • IPC (In-Process Control) Sample Prep: Withdraw a ~0.1 mL aliquot, dilute with ethyl acetate, pass through a small plug of silica/MgSO₄, and spot on a TLC plate or prepare for HPLC analysis.

    • The reaction is typically complete within 6-12 hours. Completion is defined as <1% of the limiting reagent remaining.

  • Work-up and Phase Separation:

    • Once the reaction is complete, cool the mixture to room temperature (< 30 °C).

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the upper organic layer with 2 x 300 mL of brine (saturated NaCl solution) to remove residual base and water-soluble impurities.

  • Purification by Crystallization:

    • Concentrate the organic (toluene) layer under reduced pressure to approximately one-third of its original volume (~300-400 mL).

    • Slowly add n-Heptane (~600-800 mL) to the warm toluene concentrate while stirring. The product should begin to precipitate.

    • Cool the resulting slurry slowly to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

    • Causality Note: A slow cooling profile is essential for forming larger, purer crystals and minimizing the trapping of impurities.

  • Filtration and Drying:

    • Isolate the solid product by filtration using a Buchner funnel.

    • Wash the filter cake with cold n-Heptane (2 x 100 mL) to remove residual solvent and soluble impurities.

    • Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

    • Expected Yield: 95-105 g (85-94% of theoretical yield).

Product Characterization

The final product, 4'-Amino-2'-fluoro-4-methyl-1,1'-biphenyl, should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃) Consistent with the proposed structure. Expect aromatic protons in the δ 6.5-7.5 ppm range, an amino singlet (broad), and a methyl singlet around δ 2.4 ppm.
¹⁹F NMR (376 MHz, CDCl₃) A single fluorine resonance with coupling to adjacent aromatic protons.
Mass Spec (ESI+) m/z calculated for C₁₃H₁₂FN: 201.09. Found: 202.10 [M+H]⁺.
Purity (HPLC) ≥ 98.5%

Safety, Handling, and Waste Disposal

Scaling up chemical reactions magnifies the associated risks. A strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5] When handling solids, use a dust mask or work in a ventilated enclosure.

  • Reagent Hazards:

    • Boronic Acids: Irritating to the eyes, skin, and respiratory system.[5][7]

    • Palladium Catalysts: Heavy metal compounds; handle with care to avoid inhalation or ingestion.

    • Toluene: Flammable liquid and vapor; toxic.

    • Potassium Carbonate: Can cause skin and eye irritation.

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water.[6]

    • Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.[6]

    • Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable container for disposal.[6]

  • Waste Disposal:

    • Collect all palladium-containing waste (reaction residues, filtration media) in a dedicated, labeled container for heavy metal waste disposal. Do not mix with regular solvent waste.

    • Dispose of organic solvents and aqueous waste according to local, state, and federal regulations.[7][8]

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oa Oxidative Addition tm Transmetalation (Ar-Pd(II)-Ar')L₂ oa->tm Transmetalation re Reductive Elimination tm->re Reductive Elimination re->pd0 prod Product (Ar-Ar') re->prod arx Aryl Halide (Ar-X) arx->oa bor Boronate [Ar'B(OH)₃]⁻ bor->tm base Base (e.g., CO₃²⁻)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Inefficient degassing (oxygen contamination).2. Catalyst deactivation.3. Poor mixing (insufficient agitation).4. Base is not strong enough or has poor solubility.1. Improve nitrogen sparging protocol; check reactor for leaks.2. Add an additional small portion of catalyst/ligand slurry.3. Increase stirrer speed.4. Consider a stronger base like K₃PO₄ or a phase-transfer catalyst.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.2. Reaction temperature is too high.1. Rigorously exclude oxygen from the system.2. Lower the reaction temperature slightly (e.g., to 75-80 °C).
Formation of Protodeboronated Byproduct 1. Reaction time is excessively long in aqueous media.2. Incorrect pH.1. Monitor reaction closely and work up promptly upon completion.2. Ensure sufficient base is present to maintain an alkaline pH.[4]
Product Fails to Crystallize or Oils Out 1. High levels of impurities.2. Incorrect crystallization solvent system or ratio.3. Cooling rate is too fast.1. Wash the organic layer with dilute acid/base to remove impurities; consider a charcoal treatment.2. Screen other anti-solvents or solvent pairs (e.g., Isopropanol/Water).3. Slow down the cooling profile and ensure gentle agitation during crystallization.

References

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Roque, A. C. A., et al. (2012). Boronic acid-modified magnetic materials for antibody purification. PubMed. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Aminophenylboronate Affinity Adsorbents. Retrieved from [Link]

  • Roque, A. C. A., et al. (2012). Boronic acid-modified magnetic materials for antibody purification. PMC - NIH. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • RSC Publishing. (2012). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylboronic acid-functionalized core–shell magnetic composite nanoparticles as a novel protocol for selective enrichment of fructose. Retrieved from [Link]

  • NIH. (2017). Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Retrieved from [Link]

  • NIH. (2002). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • RSC Publishing. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. Retrieved from [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]

  • PubMed. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. Retrieved from [Link]

Sources

Catalytic Applications of (5-Amino-2-fluorophenyl)boronic acid hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

(5-Amino-2-fluorophenyl)boronic acid hydrochloride has emerged as a pivotal reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. Its unique trifunctional nature—a nucleophilic amino group, a reactivity-modulating fluorine atom, and a versatile boronic acid moiety—positions it as a highly valuable building block for the construction of complex molecular architectures. The presence of a fluorine atom ortho to the boronic acid can significantly influence the electronic properties and reactivity of the molecule, often leading to improved outcomes in catalytic cross-coupling reactions.[1] This guide provides an in-depth exploration of the catalytic applications of this compound, complete with detailed application notes and robust protocols to empower your research endeavors.

The boronic acid functional group is a cornerstone of modern synthetic chemistry, lauded for its stability, low toxicity, and broad utility in metal-catalyzed reactions.[2] Organoboron compounds are extensively utilized as intermediates in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials.[2] The hydrochloride salt form of (5-Amino-2-fluorophenyl)boronic acid necessitates careful consideration of reaction conditions, particularly the choice and stoichiometry of the base, to ensure the liberation of the catalytically active free amine and boronic acid species.

Core Catalytic Applications: A Deep Dive

The primary catalytic applications of this compound revolve around its use as a nucleophilic partner in palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental to the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are critical linkages in a vast number of biologically active compounds.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is arguably the most prominent application of boronic acids, enabling the formation of biaryl and heteroaryl-aryl structures that are prevalent in medicinal chemistry.[3] In this reaction, the organoboron compound couples with an organic halide or triflate in the presence of a palladium catalyst and a base.[4]

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4] The choice of base is crucial; it activates the boronic acid, facilitating the transmetalation step.[5] For this compound, a base is also required to neutralize the hydrochloride salt, freeing the amino group which can influence the electronic properties of the aromatic ring.

Experimental Protocol: Synthesis of a Fluorinated Biaryl Amine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (K₂CO₃ or K₃PO₄, 3.0 equiv.).

  • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.

  • Add the catalyst solution to the Schlenk flask, followed by a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical Yield Range (%)
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O (4:1)9075-90
Pd(dppf)Cl₂K₃PO₄DME/H₂O (3:1)8570-85

Yields are representative and can vary based on the specific aryl halide used.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Reagents: (5-Amino-2-fluorophenyl)boronic acid HCl Aryl Halide Base (e.g., K2CO3) setup Reaction Setup: Inert Atmosphere Degassed Solvents reagents->setup catalyst Catalyst System: Pd(OAc)2 Ligand (e.g., SPhos) catalyst->setup solvent Solvent: Dioxane/Water solvent->setup reaction Reaction: Heat (80-100°C) Stirring setup->reaction workup Work-up: Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: Fluorinated Biaryl Amine purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Chan-Lam Cross-Coupling: Building C-N and C-O Bonds

The Chan-Lam coupling is a powerful copper-catalyzed reaction for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[6][7] This reaction couples boronic acids with amines, amides, or alcohols and is often complementary to the palladium-catalyzed Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes even at room temperature and open to the air.[7]

Mechanistic Rationale: The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the desired product and a copper(I) species.[7] The copper(I) is then re-oxidized to copper(II) to continue the catalytic cycle. The amino group of (5-Amino-2-fluorophenyl)boronic acid can also participate in this reaction, leading to the formation of diarylamines or other N-arylated products.

Experimental Protocol: Synthesis of a Fluorinated N-Aryl Heterocycle

This protocol provides a general method for the Chan-Lam N-arylation of an imidazole with this compound.

Materials:

  • This compound

  • Imidazole

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Toluene

Procedure:

  • To a round-bottom flask, add the imidazole (1.0 equiv.), this compound (1.5 equiv.), and Cu(OAc)₂ (10-20 mol%).

  • Add the solvent (DCM or Toluene) and the base (Pyridine or Et₃N, 2.0 equiv.). Note: The base is crucial for neutralizing the hydrochloride and facilitating the reaction.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days for completion.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

Copper SourceBaseSolventTemperatureTypical Yield Range (%)
Cu(OAc)₂PyridineDCMRoom Temp.60-85
CuIEt₃NToluene80 °C55-80

Yields are representative and can vary based on the specific N-H containing substrate.

Visualization of the Chan-Lam Coupling Pathway:

Chan_Lam_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid (5-Amino-2-fluorophenyl)boronic acid HCl reaction_vessel Reaction Mixture boronic_acid->reaction_vessel nh_compound N-H Compound (e.g., Imidazole) nh_compound->reaction_vessel catalyst Cu(II) Catalyst (e.g., Cu(OAc)2) catalyst->reaction_vessel base Base (e.g., Pyridine) base->reaction_vessel solvent_cl Solvent (e.g., DCM) solvent_cl->reaction_vessel atmosphere Atmosphere: Air atmosphere->reaction_vessel product_formation C-N Bond Formation reaction_vessel->product_formation final_product N-Aryl Product product_formation->final_product

Caption: Key components and pathway of the Chan-Lam N-arylation.

Field-Proven Insights and Causality in Experimental Choices

  • The Role of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom can increase the Lewis acidity of the boronic acid, which may influence the rate of transmetalation in Suzuki-Miyaura couplings. In some cases, this can lead to higher reaction efficiencies compared to non-fluorinated analogs.

  • Managing the Hydrochloride Salt: The presence of the hydrochloride salt necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly employed in Suzuki-Miyaura reactions, while organic bases like pyridine or triethylamine are often used in Chan-Lam couplings. The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate pairing.

  • Catalyst and Ligand Selection: For challenging Suzuki-Miyaura couplings, particularly with less reactive aryl chlorides, the use of highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Solvent Systems: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is frequently used in Suzuki-Miyaura reactions. Water can help to dissolve the inorganic base and facilitate the activation of the boronic acid. For Chan-Lam couplings, aprotic organic solvents like DCM or toluene are typical.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides synthetic chemists with a powerful tool for the construction of novel, fluorinated, and aminated compounds with significant potential in drug discovery and materials science. By understanding the underlying principles of the catalytic reactions in which it participates and by carefully selecting and optimizing reaction conditions, researchers can fully exploit the synthetic potential of this versatile building block.

References

  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998, 39, 2933–2936.
  • Evans, D. A.; Katz, J. L.; West, T. R. Tetrahedron Lett.1998, 39, 2937–2940.
  • Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. Tetrahedron Lett.1998, 39, 2941–2944.
  • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483.
  • Korenaga, T.; Kosaki, T.; Fukumura, R.; Ema, T.; Sakai, T. Org. Lett.2005, 7, 4915-4917.
  • Gomes, P.; F. F. Santos, C. M. M.; S. S. M. de la-Torre, M. C.; S. C. C. Pinto, M.; Silva, A. M. S. Molecules2021, 26, 1563.
  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC. [Online] Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Kossakowski, K.; Cherniienko, A.; Zaprutko, L. J. Enzyme Inhib. Med. Chem.2025, 40, 2380293.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Online] Available at: [Link]

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(5-Amino-2-fluorophenyl)boronic acid hydrochloride: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and amino groups into drug candidates is a proven method for optimizing pharmacological profiles.[1][2][3][4] (5-Amino-2-fluorophenyl)boronic acid hydrochloride has emerged as a critical building block, providing a reliable method for introducing the 2-fluoro-5-aminophenyl moiety into complex molecular architectures. This functional group arrangement is of particular interest as it combines the metabolic stability and binding affinity enhancements offered by fluorine with the versatile synthetic handle and pharmacophoric properties of an aniline moiety.[1]

This guide provides an in-depth analysis of the applications and protocols for using this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions—a cornerstone of pharmaceutical synthesis.[5][6]

Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is paramount for successful and safe experimentation. As a hydrochloride salt, this boronic acid derivative exhibits improved stability and handling characteristics compared to its freebase form.

PropertyValueSource
CAS Number 1256355-65-3[7]
Molecular Formula C₆H₈BClFNO₂[8]
Molecular Weight 191.39 g/mol [8]
Appearance Off-white to light brown solidSupplier Data
Storage Store at 2-8°C under an inert atmosphere. Moisture sensitive.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[9] This reaction enables the coupling of the boronic acid with a variety of organic halides and pseudohalides (e.g., aryl, heteroaryl, or vinyl bromides, iodides, or triflates) to construct biaryl and related structures prevalent in pharmaceuticals.[9][10]

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X), forming a Pd(II) complex.[10][11] The choice of ligand on the palladium is critical, as electron-rich and bulky phosphine ligands can facilitate this step, especially for less reactive halides like chlorides.[10]

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 5-amino-2-fluorophenyl moiety) to the palladium center.[10][11] The base (e.g., K₂CO₃, K₃PO₄) is essential, as it converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer.[5][12]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9][10]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd0->in1 Oxidative Addition pdiib R¹-Pd(II)L₂-X pdiib->in2 Transmetalation pdiia R¹-Pd(II)L₂-R² pdiia->in3 Reductive Elimination in1->pdiib R¹-X in2->pdiia R²-B(OH)₂ (Base) in3->pd0 R¹-R²

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Detailed Application Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent, limiting reagent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern pre-catalyst like XPhos Pd G3, 1-3 mol%)[6]

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)[5]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for chromatography

  • Inert gas (Argon or Nitrogen)

Experimental Workflow

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Workflow A 1. Reagent Setup B 2. Inert Atmosphere A->B  Charge vial with solids (Boronic Acid, Aryl Halide, Base) C 3. Solvent & Catalyst Addition B->C  Evacuate & backfill with Ar/N₂ (3x) D 4. Reaction Heating C->D  Add degassed solvent and Pd catalyst E 5. Monitoring D->E  Heat to 80-100 °C with vigorous stirring F 6. Work-up E->F  Monitor by TLC/LC-MS until completion (4-12h) G 7. Purification F->G  Cool, dilute, wash with H₂O/Brine, dry organic layer H  NMR, MS Analysis G->H  Column Chromatography

Caption: A step-by-step visual guide to the Suzuki-Miyaura coupling experimental procedure.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[13]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[6] Following this, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[6]

  • Reaction: Immerse the flask in a preheated oil bath at 80-100°C and stir vigorously.[5]

  • Monitoring: Monitor the reaction's progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][13] The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive Catalyst: Palladium source has degraded.Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere technique.[13]
Inefficient Base: The chosen base is not strong or soluble enough.Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Boronic Acid Decomposition: Protodeboronation (loss of the boronic acid group) can occur.Use a boronic ester (e.g., pinacol ester) for increased stability, or minimize reaction time and temperature.[14]
Homocoupling Product Oxygen Contamination: Presence of O₂ can cause oxidative homocoupling of the boronic acid.Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[9]
Incomplete Reaction Steric Hindrance: One or both coupling partners are sterically bulky.Increase reaction temperature, use a more active catalyst system with bulky ligands (e.g., Buchwald ligands), or increase reaction time.[13]

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[15]

  • Precautionary Measures:

    • Wear protective gloves, safety goggles with side-shields, and a lab coat.[15][16]

    • Avoid breathing dust.[17]

    • Wash hands thoroughly after handling.[15]

    • In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[15]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Conclusion

This compound is a highly valuable and strategic building block in drug discovery. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides medicinal chemists with a powerful tool to synthesize novel compounds containing the beneficial 2-fluoro-5-aminophenyl motif. By understanding the underlying reaction mechanism, adhering to detailed protocols, and observing proper safety measures, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. (n.d.). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Asian Journal of Advanced Basic Sciences. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.
  • Organic Chemistry Portal. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
  • (2010, March 15). MSDS of 5-Amino-2-fluorophenylboronic acid.
  • Li, X. (2024, March 1).
  • NIH. (n.d.).
  • PubMed. (2024, February 29).
  • (2024, August 6).
  • Fisher Scientific. (2010, July 9).
  • BLD Pharm. (n.d.). 1256355-65-3|this compound.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Echemi. (n.d.).
  • Sigma-Aldrich. (2024, September 8).
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ChemicalBook. (2025, October 14). 5-AMINO-2-FLUOROPHENYLBORONIC ACID | 873566-74-6.
  • Beilstein Journals. (2020, May 15).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.
  • Alfa Chemistry. (n.d.). CAS 1256355-45-9 2-Amino-5-fluorophenylboronic acid,hcl.
  • (n.d.).
  • PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. (n.d.). Applications of fluorine-containing amino acids for drug design.
  • ChemicalBook. (2025, July 16). 2-AMINO-5-FLUOROBENZENEBORONIC ACID | 1040400-87-0.
  • CHEMENU. (n.d.). cas 1256355-45-9|| where to buy (2-Amino-5-fluorophenyl)boronic acid hydrochloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers engaged in Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges and optimization strategies when utilizing (5-Amino-2-fluorophenyl)boronic acid hydrochloride. Our goal is to provide you with the in-depth technical insights and practical troubleshooting advice needed to ensure the success of your experiments.

Understanding the Reagent: A Multifaceted Challenge

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of an electron-donating amino group, an electron-withdrawing fluorine atom ortho to the boronic acid, and its formulation as a hydrochloride salt, creates a complex substrate that requires careful consideration of reaction conditions.

  • The Amino Group: While beneficial in many pharmaceutical compounds, the Lewis basicity of the amino group can lead to catalyst inhibition or undesired side reactions.

  • The Ortho-Fluoro Substituent: The fluorine atom's electron-withdrawing nature can influence the electronic properties of the boronic acid and introduce steric hindrance, potentially slowing down key steps in the catalytic cycle.[1][2]

  • The Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt to improve its stability. However, this means an additional equivalent of base is required in the reaction to neutralize the HCl and activate the boronic acid for transmetalation.[3]

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of this compound.

Q1: Why am I observing low to no product yield?

Possible Causes & Solutions:

  • Inadequate Base:

    • Explanation: The boronic acid must be activated by a base to form a boronate species, which facilitates transmetalation to the palladium center.[4] Since the starting material is a hydrochloride salt, at least one equivalent of base is consumed for neutralization before it can activate the boronic acid.

    • Solution: Ensure you are using at least 3 equivalents of a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). For challenging couplings, a stronger base might be necessary.[2]

  • Catalyst Inhibition:

    • Explanation: The amino group on the phenyl ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution:

      • Protect the Amine: Consider protecting the amino group (e.g., as a Boc or Acyl derivative) prior to the coupling reaction. This is a common strategy for aminoboronic acids.

      • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.

  • Protodeboronation:

    • Explanation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-fluoroaniline.[6] This process is often promoted by high temperatures and the presence of water.

    • Solution:

      • Milder Conditions: Attempt the reaction at a lower temperature.

      • Anhydrous Solvents: Use anhydrous solvents to minimize water content.

      • Boronic Ester Protection: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[7]

Q2: My reaction is sluggish and requires long reaction times. How can I increase the reaction rate?

Possible Causes & Solutions:

  • Slow Oxidative Addition:

    • Explanation: If you are using an aryl chloride as your coupling partner, the oxidative addition step can be slow.[8]

    • Solution: Consider using a more reactive aryl bromide or iodide. If you must use an aryl chloride, ensure your catalyst system is appropriate for this less reactive substrate (e.g., using a catalyst with a bulky, electron-rich ligand).[5]

  • Steric Hindrance:

    • Explanation: The ortho-fluoro substituent can sterically hinder the approach of the boronic acid to the palladium center during the transmetalation step.[2]

    • Solution: The use of bulky biarylphosphine ligands can often overcome steric hindrance.[9] Increasing the reaction temperature may also be beneficial, but be mindful of the potential for protodeboronation.

Q3: I'm observing the formation of significant side products. What are they and how can I minimize them?

Possible Causes & Solutions:

  • Homocoupling:

    • Explanation: This side reaction results in the formation of a biaryl from two molecules of the boronic acid or two molecules of the aryl halide.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

      • Oxygen-Free Conditions: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote homocoupling.

  • Protodeboronation:

    • Explanation: As mentioned previously, this leads to the formation of 4-fluoroaniline.[6]

    • Solution: Refer to the solutions provided in Q1.

Troubleshooting Decision Tree

G start Low or No Yield check_base Check Base (>=3 eq.) start->check_base check_catalyst Evaluate Catalyst System check_base->check_catalyst Base is sufficient increase_base Increase Base to >3 eq. (e.g., K3PO4) check_base->increase_base Base is insufficient check_side_reactions Analyze for Side Products check_catalyst->check_side_reactions Catalyst/Ligand is appropriate (e.g., XPhos Pd G3) change_catalyst Switch to Bulky Ligand (XPhos, SPhos) or Protect Amine Group check_catalyst->change_catalyst Using standard catalyst (e.g., Pd(PPh3)4) protodeboronation Lower Temperature Use Anhydrous Solvent Consider Boronic Ester check_side_reactions->protodeboronation Protodeboronation observed homocoupling Ensure Inert Atmosphere Check Stoichiometry check_side_reactions->homocoupling Homocoupling observed end Successful Coupling increase_base->end Re-run Experiment change_catalyst->end Re-run Experiment protodeboronation->end Re-run Experiment homocoupling->end Re-run Experiment

Caption: A decision tree for troubleshooting Suzuki coupling.

Optimization Strategies

For those looking to proactively optimize their reaction conditions from the outset, the following table provides a summary of recommended starting points and potential adjustments.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3)Pre-formed catalysts offer better stability and reproducibility.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)These ligands promote oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the amino group.[5]
Base K₃PO₄ (3 equivalents) or Cs₂CO₃ (3 equivalents)A strong, non-nucleophilic base is required to neutralize the HCl salt and activate the boronic acid.[2]
Solvent Anhydrous 1,4-Dioxane/Water (e.g., 10:1) or Toluene/WaterA polar aprotic solvent is generally effective. The addition of a small amount of water can sometimes be beneficial, but should be carefully controlled to avoid protodeboronation.
Temperature 80-100 °CA balance must be struck between providing enough thermal energy to drive the reaction and avoiding thermal decomposition or side reactions.[3]
Stoichiometry 1.1 - 1.2 equivalents of boronic acidA slight excess of the boronic acid can help to drive the reaction to completion.

Experimental Protocols

General Protocol for Suzuki Coupling

This protocol provides a general starting point. Optimization may be required for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). Then, add the degassed solvent (e.g., 1,4-Dioxane/Water 10:1, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle cluster_0 Catalytic Cycle A Ar-X PdII_1 Ar-Pd(II)L₂-X (Oxidative Addition) A->PdII_1 B R-B(OH)₂ PdII_2 Ar-Pd(II)L₂-R (Transmetalation) B->PdII_2 C Ar-R Pd0 Pd(0)L₂ Pd0->PdII_1 Oxidative Addition PdII_1->PdII_2 Transmetalation PdII_2->C PdII_2->Pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium source, like Pd/C? A: While heterogeneous catalysts like Pd/C can be used for some Suzuki couplings, they are generally less effective for challenging substrates like this one. Homogeneous catalysts with specialized ligands typically offer superior performance and are recommended.

Q: Is it absolutely necessary to protect the amino group? A: Not always. With a carefully selected catalyst system (e.g., one with a bulky, electron-rich ligand), the coupling can often be achieved without protection. However, if you are struggling with low yields or catalyst deactivation, amine protection is a reliable strategy to try.

Q: My boronic acid seems to be decomposing on storage. How can I prevent this? A: Boronic acids can be prone to decomposition, especially in the presence of moisture. Storing the reagent in a desiccator under an inert atmosphere can help. For long-term storage, converting it to a more stable boronate ester (e.g., pinacol ester) is a good option.[10]

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave heating can often significantly reduce reaction times for Suzuki couplings. However, it's important to carefully screen conditions, as the higher temperatures can also accelerate side reactions like protodeboronation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303.
  • Tyrell, E., & Brookes, P. (2004). The synthesis and applications of aminoboronic acids. Synthesis, 2004(04), 469-483.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Furuya, Y., Nishiyori, R., & Shirakawa, S. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 42(36).
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society, 131(20), 6961–6963.
  • Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ACS Publications. (2019). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.

Sources

side reactions of (5-Amino-2-fluorophenyl)boronic acid hydrochloride in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (5-Amino-2-fluorophenyl)boronic acid hydrochloride. As Senior Application Scientists, we understand that while this reagent is a valuable building block for introducing the 5-amino-2-fluorophenyl moiety, its unique electronic and structural features can present challenges in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common side reactions and to offer robust troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Issue 1: Protodeboronation - The Vanishing Boronic Acid

Q: My Suzuki coupling reaction with this compound has stalled. LC-MS analysis shows my aryl halide is being consumed slowly, but the major byproduct I see corresponds to the mass of 2-fluoroaniline. What is happening and how can I fix it?

A: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1] In this process, the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your nucleophile and generating the corresponding arene, in this case, 2-fluoroaniline.

The Causality:

(5-Amino-2-fluorophenyl)boronic acid is particularly susceptible to this decomposition pathway due to a combination of factors:

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can weaken the C-B bond and make the ipso-carbon more susceptible to protonolysis.[2][3]

  • pH and Speciation: The reaction medium's pH is a critical factor.[4] The presence of the basic amino group can create complex equilibria. Under certain pH conditions, the molecule can form a zwitterionic species, which has been shown to undergo rapid protodeboronation.[1]

  • Reaction Conditions: Elevated temperatures and the presence of aqueous bases, which are common in Suzuki protocols, create an environment ripe for protodeboronation.[2]

Troubleshooting Protocol:

  • Choice of Base: Switch from strong, highly aqueous bases like NaOH or KOH to milder, less nucleophilic bases. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are known to minimize this side reaction.[5]

  • Temperature Control: Avoid excessive heat. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. While this may slow down the desired coupling, it will disproportionately suppress the protodeboronation pathway.[6]

  • Solvent System: Minimize the amount of water in your reaction. While a small amount of water is often necessary for the catalytic cycle, excess water provides the proton source for protodeboronation. A solvent system like dioxane/H₂O (10:1) or anhydrous solvents like toluene with a phase-transfer catalyst can be effective.[5]

  • "Slow Release" Strategy: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA boronate ester. These derivatives are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[1]

Issue 2: Homocoupling - The Unwanted Dimer

Q: My reaction is producing a significant amount of a high-molecular-weight byproduct, which I've identified as 4,4'-diamino-2,2'-difluorobiphenyl. How do I prevent the formation of this symmetrical homocoupling product?

A: You are encountering oxidative homocoupling , where two molecules of your boronic acid react with each other. This is a well-documented side reaction, particularly for electron-rich or functionalized boronic acids.[7][8]

The Causality:

The primary culprit for homocoupling is often the presence of oxygen .[9] Oxygen can participate in the palladium catalytic cycle in several detrimental ways, including the re-oxidation of the active Pd(0) species, which can then facilitate the dimerization of the boronic acid. The reaction can proceed even at ambient temperature in the presence of a catalyst and air.[8][9]

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly deoxygenated before use. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling with an inert gas.

  • Strict Inert Atmosphere: Prepare your reaction vessel under a strict inert atmosphere of argon or high-purity nitrogen. Add all reagents under a positive pressure of inert gas.[5]

  • Order of Addition: A practical trick is to pre-heat the reaction mixture containing the catalyst, base, and your aryl halide in the degassed solvent for 10-15 minutes at the reaction temperature before adding the this compound.[9] This ensures the catalytic cycle is initiated with the aryl halide, favoring the cross-coupling pathway over homocoupling once the boronic acid is introduced.

Visualizing the Reaction Pathways

Understanding the interplay between the desired catalytic cycle and the off-cycle side reactions is key to effective troubleshooting.

Suzuki_Side_Reactions Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd 1 ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation Base Base Base->Transmetalation PdII_Ar_R Ar-Pd(II)-R Transmetalation->PdII_Ar_R 2 BoronicAcid R-B(OH)2 (Boronic Acid) BoronicAcid->Transmetalation Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Homocoupling Homocoupling BoronicAcid->Homocoupling RedElim Reductive Elimination PdII_Ar_R->RedElim 3 RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product Arene_H R-H (2-Fluoroaniline) Protodeboronation->Arene_H Dimer R-R (Symmetrical Biaryl) Homocoupling->Dimer ProtonSource H₂O, Temp ProtonSource->Protodeboronation Oxygen O₂, Pd(II) Oxygen->Homocoupling Troubleshooting_Flowchart start Reaction Failure or Low Yield check_sm LC-MS Analysis: What are the main species present? start->check_sm sm_present Starting materials largely unreacted check_sm->sm_present >70% SM protodeboronation_product Significant 2-fluoroaniline peak check_sm->protodeboronation_product Major Byproduct homocoupling_product Significant symmetrical biaryl peak check_sm->homocoupling_product Major Byproduct complex_mixture Complex mixture of byproducts check_sm->complex_mixture Multiple Peaks inactive_catalyst Action: Catalyst Inactivity 1. Use fresh catalyst/ligand. 2. Screen different Pd sources (e.g., G3 precatalysts). 3. Increase temperature moderately. sm_present->inactive_catalyst protodeboronation_solution Action: Mitigate Protodeboronation 1. Switch to milder base (K₃PO₄). 2. Lower reaction temperature. 3. Reduce water content. 4. Consider using a boronate ester. protodeboronation_product->protodeboronation_solution homocoupling_solution Action: Prevent Homocoupling 1. Rigorously degas solvent (Freeze-Pump-Thaw). 2. Ensure strict inert atmosphere. 3. Pre-heat mixture before adding boronic acid. homocoupling_product->homocoupling_solution reoptimize Action: General Re-optimization 1. Screen different solvent systems. 2. Check base stoichiometry. 3. Verify purity of starting materials. complex_mixture->reoptimize

Caption: A decision tree for troubleshooting failed reactions.

Quantitative Guide: Optimizing Reaction Parameters

The choice of reaction parameters has a direct and predictable impact on the prevalence of side reactions. Use this table as a quick reference guide for setting up your experiment.

ParameterRecommended Condition for this SubstrateRationale & Impact on Side Reactions
Catalyst Modern Pd(II) precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) at 0.5–2 mol% loading.These catalysts are highly active at lower temperatures, reducing the thermal decomposition (protodeboronation) of the boronic acid. [5]
Base Finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).Strong aqueous bases (NaOH, K₂CO₃ in H₂O) significantly accelerate protodeboronation. Anhydrous conditions are preferable. [2][5]
Solvent Degassed 1,4-Dioxane/H₂O (10:1), Toluene, or 2-MeTHF.Minimizes the proton source for protodeboronation and, when properly degassed, reduces the chance of oxidative homocoupling. [5][9]
Temperature 60–80 °CBalances the rate of the desired C-C bond formation against the thermally-driven protodeboronation side reaction. Monitor progress closely.
Atmosphere Strict Argon or N₂Crucial for preventing oxygen-mediated homocoupling and protecting the Pd(0) catalyst from oxidation. [9]
Optimized Experimental Protocol

This protocol is designed as a robust starting point to minimize the common side reactions associated with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.3–1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the finely powdered K₃PO₄, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or high-purity nitrogen. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Pre-heating (Optional but Recommended): Place the sealed vial in a pre-heated oil bath at the desired reaction temperature (e.g., 80 °C) and stir for 10-15 minutes. This step helps to initiate the catalytic cycle with the more stable aryl halide.

  • Boronic Acid Addition: In a separate vial, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture via syringe.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 30-60 minutes). Look for the disappearance of the limiting reagent and the appearance of the desired product, while checking for the formation of 2-fluoroaniline or the homocoupled dimer.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Protodeboronations. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1295–1307.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. BenchChem Technical Support.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1340.
  • ResearchGate. (n.d.). CuFAP catalyzed homo coupling of hetrocyclicboronic acid. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Google Patents. (n.d.). KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. Retrieved from [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Larouche, J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12296-12307.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? Retrieved from [Link]

  • Liu, W., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines.
  • BenchChem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. BenchChem Technical Support.
  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12053-12068.
  • PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

Sources

Technical Support Center: Managing Protodeboronation of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Amino-2-fluorophenyl)boronic acid hydrochloride is a critical reagent in modern synthetic chemistry, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. However, its utility is often challenged by a prevalent and frequently underestimated side reaction: protodeboronation. This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of 2-fluoroaniline as a byproduct, which reduces yield and complicates purification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding, troubleshooting, and managing the protodeboronation of this compound. By leveraging mechanistic insights and field-proven strategies, this document aims to empower users to optimize their synthetic outcomes.

Section 1: The Science of Protodeboronation

Protodeboronation is a chemical reaction that results in the loss of the boronic acid group from an organoboronic acid.[1] This undesired side reaction is a common pitfall in processes utilizing boronic acids, such as the Suzuki reaction.[1] The susceptibility of a given boronic acid to protodeboronation is highly variable and is influenced by several factors, including the reaction conditions and the specific organic substituent on the boronic acid.[1]

The reaction's pH is a critical factor, with both acidic and basic conditions known to catalyze the C-B bond cleavage.[1][2] For simple, non-basic arylboronic acids, two primary mechanisms are at play: a general acid-catalyzed pathway and a specific base-catalyzed pathway.[1] The base-catalyzed route involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the more reactive boronate species, which then reacts with a proton source like water.[1] Consequently, these boronic acids are often most stable at a neutral pH where both catalytic pathways are minimized.[1]

However, for heteroaromatic boronic acids containing a basic nitrogen atom, the situation is more complex. These molecules can form zwitterionic species at neutral pH, which can undergo rapid, unimolecular fragmentation, leading to swift protodeboronation.[1][3] Shifting the pH away from neutral, either by adding acid or base, can increase stability by moving the equilibrium away from the highly reactive zwitterion.[1]

The electronic properties of the aryl ring also play a significant role. Arylboronic acids with electron-withdrawing groups are susceptible to a dissociative mechanism that generates a transient aryl anion, a pathway that is stabilized under acidic conditions.[1] Conversely, electron-donating groups can also influence the reaction rate.[4]

Core Mechanisms of Protodeboronation

Protodeboronation can proceed through several pH-dependent pathways. Understanding the speciation of the boronic acid in solution is key to controlling its stability.

  • Acid-Catalyzed Pathway: Under acidic conditions (low pH), the boronic acid is protonated, making the C-B bond susceptible to cleavage by a nucleophile, typically water.

  • Base-Catalyzed Pathway: Under basic conditions (high pH), the boronic acid exists as the anionic boronate species ([ArB(OH)₃]⁻). This species can be protonated at the ipso-carbon by water, leading to C-B bond scission.[5] For highly electron-deficient arylboronic acids, this pathway can be particularly rapid.[5]

  • Zwitterionic Pathway: For aminophenyl boronic acids, a zwitterionic species can form at near-neutral pH. This intermediate can be highly unstable and undergo rapid fragmentation, representing a major decomposition pathway.[1][3][6]

Visualizing the Protodeboronation Mechanism

The following diagram illustrates the general base-catalyzed mechanism, which is often highly relevant in Suzuki-Miyaura coupling conditions.

Protodeboronation_Mechanism ArylBOH2 (5-Amino-2-fluorophenyl)boronic acid Ar-B(OH)₂ ArylBOH3 Boronate Species [Ar-B(OH)₃]⁻ ArylBOH2->ArylBOH3 + OH⁻ (Fast Equilibrium) TS Transition State ArylBOH3->TS + H₂O (Rate-Limiting Step) Product Protodeboronated Product (2-Fluoroaniline) Ar-H TS->Product - B(OH)₄⁻ Base Base (e.g., OH⁻) H2O Proton Source (H₂O)

Caption: Base-catalyzed protodeboronation pathway.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, framed in a practical question-and-answer format.

Problem 1: My Suzuki coupling reaction has a low yield, and I detect the corresponding aniline byproduct (2-fluoroaniline).

Q: What is the likely cause and how can I confirm it?

A: This is a classic symptom of significant protodeboronation. The boronic acid is decomposing before it can participate in the catalytic cycle. To confirm, you should analyze your crude reaction mixture by LC-MS or GC-MS. Compare the retention time and mass spectrum with an authentic sample of 2-fluoroaniline. ¹H NMR can also be used to identify and quantify the byproduct.

Q: How can I mitigate this protodeboronation?

A: Several factors could be at play. Consider the following troubleshooting steps, starting with the most common culprits.

Troubleshooting Workflow: Low Yield Due to Protodeboronation

Troubleshooting_Workflow Start Low Yield & Aniline Byproduct Observed CheckBase Step 1: Evaluate Base Start->CheckBase CheckTemp Step 2: Evaluate Temperature CheckBase->CheckTemp If problem persists Success Yield Improved CheckBase->Success Milder base (e.g., K₃PO₄, KF) works CheckSolvent Step 3: Evaluate Solvent & Water Content CheckTemp->CheckSolvent If problem persists CheckTemp->Success Lower temp works CheckCatalyst Step 4: Evaluate Catalyst System CheckSolvent->CheckCatalyst If problem persists CheckSolvent->Success Anhydrous conditions work ProtectBA Advanced Strategy: Use Protected Boronic Acid CheckCatalyst->ProtectBA If problem persists CheckCatalyst->Success Faster catalyst works ProtectBA->Success MIDA ester or trifluoroborate works

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Step-by-Step Mitigation Strategies:

  • Re-evaluate Your Base:

    • The Problem: Strong aqueous bases (like NaOH, KOH) and even some carbonate bases can create a high pH environment that rapidly degrades the boronic acid.[5] The hydrochloride salt form of the starting material will neutralize some base, but localized high pH can still be an issue.

    • The Solution: Switch to a milder or non-aqueous base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less harsh.[7] In some cases, fluoride bases like KF can also be effective.[8]

  • Lower the Reaction Temperature:

    • The Problem: High temperatures accelerate all reactions, including the undesired protodeboronation.[7][8][9]

    • The Solution: Run the reaction at the lowest temperature that still provides a reasonable rate for the Suzuki coupling. If your current protocol is at 100-110 °C, try running it at 80 °C and monitor for progress. This may require a longer reaction time, but the trade-off can significantly improve the yield by preserving the boronic acid.

  • Control Water Content:

    • The Problem: Water is the proton source for protodeboronation.[3] While a small amount of water is often beneficial or necessary for dissolving inorganic bases and facilitating the catalytic cycle, excess water can be detrimental.[7]

    • The Solution: If using a biphasic system (e.g., Toluene/Water), reduce the amount of water. For single-solvent systems (e.g., Dioxane, THF), ensure you are using anhydrous solvents. Consider using an anhydrous base like potassium trimethylsilanolate (TMSOK) for particularly sensitive substrates.[7]

  • Optimize the Catalyst System:

    • The Problem: A slow catalytic cycle means the boronic acid spends more time in the reactive solution, exposed to conditions that promote its decomposition.

    • The Solution: Use a more active catalyst system to accelerate the productive cross-coupling reaction, thereby outcompeting protodeboronation. For electron-rich aminophenyl systems, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) paired with a palladium source (e.g., Pd₂(dba)₃) are often more effective than older catalysts like Pd(PPh₃)₄.[7][10] Increasing catalyst loading slightly might also help.[8]

Problem 2: I am observing inconsistent results when storing and using solutions of the boronic acid.

Q: Why is my stock solution of (5-Amino-2-fluorophenyl)boronic acid degrading over time?

A: this compound has limited stability in solution, especially in aqueous or protic solvents. The hydrochloride form provides some stability by protonating the amino group, but once dissolved, pH-dependent equilibria are established that can lead to decomposition.

Best Practices for Storage and Handling:

  • Solid Storage: Store the solid hydrochloride salt in a tightly sealed container in a refrigerator and under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[11][12]

  • Solution Preparation: Prepare solutions immediately before use. Do not store stock solutions in protic solvents (like methanol or water) for extended periods.

  • Solvent Choice: If a stock solution is absolutely necessary for a short period, use a dry, aprotic solvent like dioxane or THF.

  • pH Control: Avoid dissolving the material in basic aqueous solutions for any length of time before adding the other reaction components.

Section 3: Prophylactic Strategies & Advanced Protocols

The best way to manage protodeboronation is to prevent it from happening. This involves careful planning and, in some cases, chemical modification.

The "Slow-Release" Strategy

For particularly challenging couplings where protodeboronation is rampant, a "slow-release" strategy can be highly effective.[13][14] This involves using a more stable derivative of the boronic acid that, under the reaction conditions, slowly hydrolyzes to release the active boronic acid at a low concentration. This minimizes the amount of "free" boronic acid available for decomposition at any given time.[13][14]

Common Protected Forms:

  • Pinacol Esters (BPin): More stable than the corresponding boronic acid and can be used directly in many coupling reactions.[7][15]

  • MIDA Boronates: Exceptionally stable and can be used in sequential cross-coupling strategies.[13][15]

  • Trifluoroborate Salts (BF₃K): Generally more stable to anhydrous conditions and are released by the action of a base.[7][13]

Protocol: Suzuki Coupling Using a Protected Boronic Ester

This protocol provides a starting point for using a more stable boronic ester derivative to suppress protodeboronation.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine the aryl halide (1.0 equiv), (5-Amino-2-fluorophenyl)boronic acid pinacol ester (1.2 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).[7]

  • Catalyst Addition: To this solid mixture, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or 2-MeTHF, to a concentration of 0.1 M) via syringe.

  • Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: Is the hydrochloride salt necessary? Can I use the free base form? A1: The hydrochloride salt is generally more stable for storage as a solid. The free amine is more nucleophilic and potentially more susceptible to oxidation. While the free base can be used, it requires careful handling and storage under inert conditions. The HCl salt also helps to moderate the initial basicity upon addition to the reaction mixture.

Q2: My reaction is complete, but my product is contaminated with a biaryl homocoupling byproduct. Is this related to protodeboronation? A2: While distinct, the conditions that favor protodeboronation (e.g., slow transmetalation) can also sometimes lead to homocoupling of the boronic acid. This is often exacerbated by the presence of oxygen or Pd(II) species.[10] Improving the efficiency of the catalytic cycle with a better ligand and rigorous degassing can help suppress both side reactions.

Q3: How can I quantify the extent of protodeboronation in my reaction? A3: The most reliable method is to use an internal standard. Add a known amount of an inert compound (e.g., dodecane, mesitylene) to your reaction flask. After the reaction, acquire a ¹H NMR of the crude mixture. By comparing the integration of a known proton signal from your internal standard to the signals from your desired product and the aniline byproduct, you can accurately calculate the yield and the percentage of protodeboronation. HPLC with a calibration curve for each compound is also a highly accurate method.[16]

Q4: Can the choice of aryl halide partner affect the rate of protodeboronation? A4: Yes, indirectly. The rate-limiting step of the Suzuki cycle can be oxidative addition. If you are using a less reactive aryl chloride compared to a more reactive aryl iodide, the catalytic cycle will be slower.[17] This extended reaction time gives the boronic acid more opportunity to decompose. Therefore, when using challenging aryl chlorides, it is even more critical to use a highly active catalyst system to accelerate the overall cycle.[10]

Section 5: Data Summary Tables

Table 1: Key Factors Influencing Protodeboronation Rate
FactorEffect on ProtodeboronationRecommended Mitigation Strategy
High pH Increases rate via boronate formation[5]Use milder bases (K₃PO₄, KF, Cs₂CO₃).[7]
Low pH Increases rate via acid-catalyzed pathway[1][4]Maintain near-neutral or basic conditions required for Suzuki coupling.
High Temperature Exponentially increases rate[7][8]Operate at the minimum temperature required for coupling (e.g., 70-80 °C).
Water/Protic Solvents Acts as a proton source[3]Use anhydrous solvents; minimize water content.[7]
Slow Catalysis Increases residence time of boronic acid in solutionUse highly active catalysts/ligands (e.g., Buchwald systems) to accelerate coupling.[10]
Oxygen Can lead to oxidative degradation/homocoupling[10]Rigorously degas all solvents and maintain an inert atmosphere.
Table 2: Comparison of Analytical Methods for Quantification
TechniquePrincipleAdvantagesDisadvantages
¹H qNMR Integration of signals relative to an internal standard.Provides structural confirmation; single experiment for yield and byproduct quantification; non-destructive.Requires careful selection of a non-overlapping internal standard; lower sensitivity than MS methods.
LC-MS Chromatographic separation followed by mass detection.High sensitivity and selectivity; excellent for tracking multiple components in complex mixtures.Requires calibration curves for accurate quantification; potential for ion suppression effects.
GC-MS Separation of volatile compounds followed by mass detection.[16]Excellent separation for non-polar/volatile compounds; high sensitivity.[16]May require derivatization for polar compounds like anilines and phenols; thermal degradation is possible.[16]

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). CORE. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). National Institutes of Health. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. (2010). University of Bristol. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2010). ResearchGate. Available at: [Link]

  • For the pro's (Suzuki). (2022). Reddit. Available at: [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). PubMed Central. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2014). Reddit. Available at: [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2023). ACS Publications. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Available at: [Link]

  • Analytical techniques for boron quantification supporting desalination processes-- A review. (2014). ScienceDirect. Available at: [Link]

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Technical Support Center: Catalyst Deactivation in Reactions with (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of catalyst deactivation when utilizing (5-Amino-2-fluorophenyl)boronic acid hydrochloride in cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring the successful progression of your synthetic endeavors.

I. Troubleshooting Guide: Diagnosing and Mitigating Catalyst Deactivation

The unique structure of this compound, with its amino and fluoro substituents, presents specific challenges in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. These functional groups can interact with the palladium catalyst, leading to deactivation and consequently, low or no product yield.

Issue 1: Rapid Catalyst Decomposition (Reaction Turns Black)

A common observation in struggling reactions is the rapid formation of palladium black, an inactive, precipitated form of palladium. This indicates that the active Pd(0) species is not stable under the reaction conditions.

Root Causes & Solutions:

  • Ligand Instability or Inappropriateness: The chosen phosphine ligand may be oxidizing or not robust enough to protect the palladium center.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and promote the desired catalytic cycle over deactivation pathways.[1]

  • Oxygen Contamination: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.

    • Solution: Ensure rigorous degassing of solvents and reaction vessels. Purging with an inert gas like argon or nitrogen for an extended period is crucial.[2]

  • Amino Group Coordination: The lone pair on the amino group of the boronic acid can coordinate to the palladium center, leading to catalyst inhibition.[3]

    • Solution: Consider in situ protection of the amino group. For instance, using a Boc-anhydride can temporarily mask the amine functionality, preventing its interference with the catalyst.

Issue 2: Low to No Product Formation Despite Catalyst Apparent Stability

In some cases, the reaction mixture may not turn black, yet the desired product is not formed in significant amounts. This suggests a more subtle form of catalyst deactivation or inhibition of a key step in the catalytic cycle.

Root Causes & Solutions:

  • Fluoride-Induced Deactivation: The presence of the 2-fluoro substituent can be problematic. Fluoride ions, especially in the presence of a base, can interact with the palladium center, potentially altering its electronic properties or facilitating undesirable side reactions.[4][5] Some studies have shown that fluoride can induce the reduction of Pd(IV) to Pd(II), which can disrupt the catalytic cycle.[5]

    • Solution 1: Choice of Base: The selection of the base is critical. While strong bases are needed to activate the boronic acid for transmetalation, they can also promote detrimental side reactions.[6] Experiment with milder bases like K₃PO₄ or Cs₂CO₃.

    • Solution 2: Anhydrous Conditions: Running the reaction under strictly anhydrous conditions can sometimes mitigate issues related to fluoride, as water can participate in the formation of species that interact with the catalyst.[7]

  • Protodeboronation: The boronic acid functional group is replaced by a hydrogen atom, a common side reaction, especially with electron-rich or sterically hindered boronic acids.[2]

    • Solution: Use of potassium trifluoroborate salts can offer greater stability against protodeboronation compared to the corresponding boronic acids.[6]

Experimental Protocol: A General Starting Point for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for reactions involving this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • XPhos ligand (if not using a precatalyst with the ligand already incorporated)

  • K₃PO₄ (3.0 equiv, finely powdered and dried)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and K₃PO₄.

  • Add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously at a temperature ranging from 80-110 °C.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield Check_Catalyst Observe Reaction Mixture: Does it turn black? Start->Check_Catalyst Black Yes: Rapid Catalyst Decomposition Check_Catalyst->Black Yes Not_Black No: Subtle Deactivation / Inhibition Check_Catalyst->Not_Black No Ligand_Check 1. Ligand Instability? 2. Oxygen Contamination? 3. Amine Coordination? Black->Ligand_Check Potential Cause Fluoride_Check 1. Fluoride Interference? 2. Protodeboronation? Not_Black->Fluoride_Check Potential Cause Solution_Robust_Ligand Use Bulky Ligands (SPhos, XPhos) Rigorous Degassing In-situ Amine Protection Ligand_Check->Solution_Robust_Ligand Solution Solution_Conditions Optimize Base (K₃PO₄, Cs₂CO₃) Use Anhydrous Conditions Consider Trifluoroborate Salt Fluoride_Check->Solution_Conditions Solution

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

II. Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing when other Suzuki couplings have worked well in my hands?

A1: The combination of the amino and fluoro groups on the phenylboronic acid presents a unique set of challenges. The amino group can act as a ligand for the palladium catalyst, leading to poisoning or the formation of inactive complexes.[3] The ortho-fluoro substituent can influence the electronic properties of the boronic acid and may participate in deactivation pathways involving the palladium center.[4][5]

Q2: I'm observing the homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling is often a result of oxygen in the reaction mixture.[2] Oxygen can facilitate the oxidative homocoupling of the boronic acid. To prevent this, ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

Q3: Can the hydrochloride salt of the boronic acid affect the reaction?

A3: Yes, the hydrochloride salt will react with the base in your reaction mixture. You need to ensure that you use a sufficient excess of base to both neutralize the hydrochloride and facilitate the catalytic cycle. Typically, an additional equivalent of base is required.

Q4: Are there alternative coupling reactions I should consider if the Suzuki-Miyaura reaction continues to fail?

A4: While the Suzuki-Miyaura reaction is often the go-to method, if insurmountable challenges arise, you could explore other cross-coupling reactions. For instance, a Stille coupling using an organotin reagent might be an option, though the toxicity of tin compounds is a significant drawback.[8]

Q5: How critical is the purity of the this compound?

A5: Reagent purity is paramount. Impurities in the boronic acid can interfere with the catalyst. Boronic acids can also degrade over time.[2] It is advisable to use freshly purchased or properly stored material. If in doubt, purification of the boronic acid before use may be necessary.

III. Summary of Key Parameters and Recommendations

ParameterRecommendationRationale
Catalyst System Use a robust, air-stable precatalyst such as XPhos Pd G3 or SPhos Pd G3.These systems incorporate bulky, electron-rich ligands that protect the palladium center from deactivation.[1]
Base Start with K₃PO₄ or Cs₂CO₃. Ensure it is finely powdered and anhydrous.These bases are effective for transmetalation while being less harsh than hydroxides, which can promote side reactions.[1][2]
Solvent A mixture of an ethereal solvent (e.g., 1,4-dioxane, THF) and water is a good starting point. Ensure rigorous degassing.The aqueous phase is often necessary for the transmetalation step, but oxygen must be excluded to prevent catalyst oxidation.[2][9]
Atmosphere Strictly inert (Argon or Nitrogen).Prevents oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[2]
Additives Consider using the corresponding potassium trifluoroborate salt.These salts can be more stable to protodeboronation than the free boronic acids.[6]

By systematically addressing the potential modes of catalyst deactivation outlined in this guide, researchers can significantly improve the success rate of cross-coupling reactions involving the challenging yet valuable this compound.

References

  • Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical - RSC Publishing.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
  • Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple - RSC Publishing.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

Sources

effect of base on (5-Amino-2-fluorophenyl)boronic acid hydrochloride stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Amino-2-fluorophenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this versatile reagent, with a particular focus on its stability in the presence of bases.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its reactivity?

This compound is an aromatic boronic acid with three key functional groups that dictate its chemical behavior: the boronic acid (-B(OH)_2), an amino group (-NH_2), and a fluorine atom (-F). The hydrochloride salt form indicates that the amino group is protonated (-NH_3^+Cl^-).

  • Boronic Acid Group: This is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The boron atom is electrophilic and requires activation by a base to facilitate transmetalation with the palladium catalyst.

  • Amino Group: The electron-donating nature of the amino group can influence the reactivity of the boronic acid. In its hydrochloride salt form, the amino group is protonated, which significantly impacts the molecule's solubility and overall electronic properties.

  • Fluorine Atom: The strongly electron-withdrawing fluorine atom ortho to the boronic acid group increases the Lewis acidity of the boron center. This can affect its reactivity in coupling reactions and its susceptibility to certain degradation pathways.

Q2: Why is (5-Amino-2-fluorophenyl)boronic acid supplied as a hydrochloride salt?

The hydrochloride salt form enhances the stability and shelf-life of the compound. The free amino group of aminophenylboronic acids can be susceptible to oxidation and other degradation pathways. Protonating the amino group to form the hydrochloride salt minimizes these unwanted reactions, ensuring the quality and reactivity of the reagent over time. It is important to neutralize the hydrochloride salt with a base during the reaction to free the amino group if its electron-donating properties are desired for modulating reactivity.

Q3: What is the primary role of a base when using this compound in a Suzuki-Miyaura coupling reaction?

In the Suzuki-Miyaura coupling, a base plays a crucial and multifaceted role.[1][2] Its primary function is to activate the boronic acid for the transmetalation step in the catalytic cycle.[3] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., ([ArB(OH)_3]^-) or ([ArB(OH)(OR)_2]^-)). This increased nucleophilicity facilitates the transfer of the aryl group from boron to the palladium(II) center.[1]

Additionally, when starting with the hydrochloride salt, the base neutralizes the protonated amino group, which can influence the electronic properties of the aryl ring and the solubility of the reagent in the reaction mixture.

Troubleshooting Guide: Stability and Reaction Optimization

Issue 1: Low or no yield in Suzuki-Miyaura coupling.

This is a common issue that can often be traced back to the stability of the boronic acid under the reaction conditions.

Root Cause Analysis:

  • Protodeboronation: This is a major degradation pathway for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[4] This side reaction is often promoted by the basic conditions required for the Suzuki coupling.[4] The presence of an ortho-fluorine substituent can in some cases accelerate protodeboronation.[5]

  • Improper Base Selection: The choice and strength of the base are critical. A base that is too strong or used in excess can accelerate the decomposition of the boronic acid. Conversely, a base that is too weak may not efficiently activate the boronic acid for transmetalation, leading to low yields.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can all impact the stability of the boronic acid and the efficiency of the coupling reaction.

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Start with milder bases such as potassium carbonate

      
       or cesium carbonate 
      
      
      
      .
    • If protodeboronation is suspected, consider using weaker bases like sodium bicarbonate

      
       or triethylamine 
      
      
      
      .
    • Carefully control the stoichiometry of the base. Use the minimum amount required to achieve efficient coupling.

  • Solvent System:

    • Aqueous solvent mixtures (e.g., dioxane/water, THF/water) are common for Suzuki couplings. However, prolonged exposure to water, especially at elevated temperatures, can promote hydrolysis and protodeboronation.

    • Consider using anhydrous conditions with bases like potassium phosphate

      
       in solvents such as dioxane or toluene.
      
  • Temperature and Reaction Time:

    • Run the reaction at the lowest temperature that allows for efficient coupling to minimize thermal degradation of the boronic acid.

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Issue 2: Inconsistent reaction outcomes.

Variability in yield and purity can be frustrating. This often points to issues with reagent quality or reaction setup.

Root Cause Analysis:

  • Reagent Quality: The this compound may have degraded during storage.

  • Atmosphere Control: The palladium catalyst, particularly in its Pd(0) state, can be sensitive to air.

Troubleshooting Steps:

  • Reagent Handling and Storage:

    • Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

    • Avoid repeated opening and closing of the container. Aliquot the reagent into smaller, single-use vials if necessary.

  • Inert Atmosphere:

    • Ensure that the reaction is set up under a properly maintained inert atmosphere (argon or nitrogen).

    • Degas all solvents thoroughly before use to remove dissolved oxygen.

Experimental Protocols

The following protocols are provided as starting points for optimization. The ideal conditions will depend on the specific coupling partner and desired product.

Protocol 1: General Suzuki-Miyaura Coupling with a Mild Base

This protocol is suitable for a wide range of aryl halides and aims to minimize protodeboronation by using a moderately strong base.

  • Reagents:

    • Aryl halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Potassium carbonate

      
       (3.0 equiv)
      
    • Pd(PPh₃)₄ (0.05 equiv)

    • Dioxane/Water (4:1 v/v)

  • Procedure:

    • To a flame-dried flask under an argon atmosphere, add the aryl halide, this compound, and potassium carbonate.

    • Add the dioxane/water solvent mixture and degas the solution with argon for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Anhydrous Conditions for Sensitive Substrates

This protocol is recommended when protodeboronation is a significant issue or when using water-sensitive coupling partners.

  • Reagents:

    • Aryl halide (1.0 equiv)

    • This compound (1.2 equiv)

    • Potassium phosphate

      
      , finely ground (3.0 equiv)
      
    • Pd₂(dba)₃ (0.025 equiv)

    • SPhos (0.1 equiv)

    • Anhydrous dioxane

  • Procedure:

    • To a flame-dried flask under an argon atmosphere, add the aryl halide, this compound, potassium phosphate, Pd₂(dba)₃, and SPhos.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with dioxane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary

The stability of (5-Amino-2-fluorophenyl)boronic acid is highly dependent on the choice of base and solvent system. The following table summarizes general recommendations:

BaseStrengthSuitability for this compoundNotes

ModerateHighA good starting point for most applications. Balances reactivity and stability.

ModerateHighOften provides higher yields due to the solubility of cesium salts.

StrongModerateEffective, especially under anhydrous conditions, but can promote protodeboronation if not carefully controlled.

Very StrongLowGenerally not recommended due to a high risk of rapid protodeboronation and other side reactions.

Weak (Organic)ModerateCan be useful for very sensitive substrates, but may require longer reaction times or higher temperatures.

Visualizations

Diagram 1: The Role of Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)3-) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- + OH- (Base)

Caption: The base activates the boronic acid to the boronate, which is essential for the transmetalation step.

Diagram 2: Competing Pathways: Suzuki Coupling vs. Protodeboronation

Competing_Pathways cluster_0 Desired Pathway: Suzuki Coupling cluster_1 Undesired Pathway: Protodeboronation Ar-B(OH)2 Ar-B(OH)2 Activated Boronate Activated Boronate Ar-B(OH)2->Activated Boronate + Base Coupled Product (Ar-Ar') Coupled Product (Ar-Ar') Activated Boronate->Coupled Product (Ar-Ar') + Ar'-X, Pd Catalyst Ar-B(OH)2_degradation Ar-B(OH)2 Degraded Product (Ar-H) Degraded Product (Ar-H) Ar-B(OH)2_degradation->Degraded Product (Ar-H) + H+ (from H2O) (Base Catalyzed)

Caption: Base is required for the desired reaction but can also promote the undesired protodeboronation.

References

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12169–12185.
  • Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(36), 4493–4498.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]

  • Patil, S. A., et al. (2015).
  • Chemaxon. (2023). Predicting pKa. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (5-Amino-2-fluorophenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in cross-coupling reactions. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to overcome experimental hurdles and achieve optimal results.

Troubleshooting Guide

This section tackles specific issues you may encounter during your experiments with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Low to No Product Yield in Suzuki-Miyaura Coupling

Question 1: I am seeing very low or no yield of my desired biaryl product when using this compound in a Suzuki-Miyaura reaction. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors, often related to the unique properties of this substrate. The primary culprits are typically catalyst deactivation, issues with the boronic acid itself, or suboptimal reaction conditions.

Causality and Solutions:

  • Protodeboronation: The electron-donating amino group on the phenyl ring increases the susceptibility of the boronic acid to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is a common side reaction that consumes your starting material.[1]

    • Solution:

      • Choice of Base: Use a milder base. Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOtBu to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[2] Anhydrous conditions using K₃PO₄ can be particularly effective in minimizing this side reaction.[2]

      • Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its presence can reduce the rate of protodeboronation.[2] Ensure your solvents are dry and consider using a boronic ester (e.g., pinacol ester) which is more stable towards hydrolysis.[1]

      • Temperature Control: Protodeboronation is often favored at higher temperatures. If possible, try running the reaction at a lower temperature for a longer duration.

  • Catalyst Inhibition/Deactivation: The free amino group in your boronic acid can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.

    • Solution:

      • Protecting the Amino Group: A straightforward solution is to protect the amino group with a suitable protecting group (e.g., Boc, Cbz). This prevents its coordination to the palladium center. The protecting group can be removed in a subsequent step.

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[2] These ligands can form stable and highly active palladium complexes that are less susceptible to inhibition by the amino group. They also promote the desired cross-coupling pathway over side reactions.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, can be sluggish. The electronic properties of the fluoro and amino substituents can influence this step.

    • Solution:

      • Base Activation: The base is crucial for activating the boronic acid to facilitate transmetalation. Ensure you are using an appropriate base and that it is of good quality (e.g., finely powdered and dry). As mentioned, K₃PO₄ or Cs₂CO₃ are often good choices.

      • Solvent System: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[1] For challenging substrates, screening different solvent systems is recommended.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield Suzuki-Miyaura reactions.

Formation of Homocoupled Byproduct

Question 2: I am observing a significant amount of the homocoupled product of my boronic acid (a symmetrical biaryl derived from two molecules of (5-Amino-2-fluorophenyl)boronic acid). How can I minimize this?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a symmetrical biaryl.[1] This typically occurs when the palladium(II) precatalyst is reduced to the active palladium(0) species by the boronic acid itself, or when the reaction mixture is exposed to oxygen.[1]

Causality and Solutions:

  • Palladium(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced to Pd(0) in situ. The boronic acid can act as the reductant, leading to its homocoupling.

    • Solution:

      • Use a Pd(0) Catalyst: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step.

      • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species without relying on the boronic acid for reduction.

  • Oxygen Contamination: The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.

    • Solution:

      • Thorough Degassing: Ensure that your solvents and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

  • Reaction Conditions: Certain reaction conditions can favor homocoupling.

    • Solution:

      • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.

      • Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled dimer and favoring the desired cross-coupling pathway.

Purification Challenges

Question 3: I am having difficulty purifying my final product. It seems to be contaminated with boron-containing byproducts and residual palladium.

Answer:

Purification of the final product in reactions involving boronic acids can be challenging due to the presence of boronic acid-derived impurities and residual palladium catalyst.

Causality and Solutions:

  • Boronic Acid Byproducts: Unreacted boronic acid, its anhydride (boroxine), and protodeboronated starting material can co-elute with your product during chromatography.

    • Solution:

      • Aqueous Workup: Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to extract the acidic boronic acid and its byproducts into the aqueous layer.

      • Scavenger Resins: Use a boronic acid scavenger resin to selectively remove boron-containing impurities from the reaction mixture before purification.

      • Recrystallization: If your product is a solid, recrystallization is often an effective method for removing impurities.

  • Residual Palladium: Palladium residues can be difficult to remove completely by standard chromatography.

    • Solution:

      • Palladium Scavengers: Treat the crude product solution with a palladium scavenger, such as activated carbon, silica-based scavengers with thiol or amine functionalities, or specific commercial products designed for palladium removal.

      • Filtration through Celite® or Silica Gel: Filtering the reaction mixture through a pad of Celite® or a short plug of silica gel can help to remove some of the palladium catalyst before concentrating the solution.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is important to protect it from moisture, as boronic acids can dehydrate to form cyclic anhydrides (boroxines) or undergo hydrolysis. The hydrochloride salt form generally offers improved stability compared to the free base.

Q2: Can I use this compound in a Buchwald-Hartwig amination reaction?

A2: While less common than its use in Suzuki-Miyaura couplings, it is conceptually possible to use an arylboronic acid as an amine surrogate in a C-N cross-coupling reaction. Recent literature has explored variations of Buchwald-Hartwig type aminations where arylboronic acids are involved.[3][4][5] However, this is not a standard application and would likely require significant optimization. The free amino group could potentially act as the nucleophile in a standard Buchwald-Hartwig reaction, leading to self-coupling or other side reactions. If the intention is to use the boronic acid as the aryl source, the amino group would likely need to be protected.

Q3: What is the role of the hydrochloride salt in this reagent?

A3: The hydrochloride salt form of (5-Amino-2-fluorophenyl)boronic acid serves to protect the basic amino group. This prevents the amino group from interfering in reactions and also improves the stability and handling of the compound. When using this reagent, the added base in the reaction mixture will neutralize the hydrochloride, liberating the free amine in situ. You will need to account for this by using at least one extra equivalent of base in your reaction.

Q4: What is a typical experimental protocol for a Suzuki-Miyaura coupling with this reagent?

A4: The following is a general starting protocol. Optimization will likely be necessary for your specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Reagent Equivalents Amount (for 1 mmol of aryl halide)
Aryl halide1.01.0 mmol
(5-Amino-2-fluorophenyl)boronic acid HCl1.2 - 1.51.2 - 1.5 mmol
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)0.01 - 0.050.01 - 0.05 mmol
Ligand (if using a pre-catalyst, e.g., SPhos)0.02 - 0.10.02 - 0.1 mmol
Base (e.g., K₃PO₄ or Cs₂CO₃)3.03.0 mmol
Solvent (e.g., Dioxane/H₂O 4:1)-5 mL

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if applicable) under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by flash column chromatography.

Visualization of a General Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Aminative Suzuki–Miyaura coupling. Xingwei Li's Group. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Technical Support Center: Reaction Monitoring for (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reaction monitoring of (5-Amino-2-fluorophenyl)boronic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges, offering practical, field-proven insights to ensure the success of your chemical transformations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, stability, and reaction monitoring of this compound.

Q1: What are the primary stability concerns for this compound and how can I mitigate them?

A1: this compound, like many aminophenylboronic acids, is susceptible to degradation, primarily through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process is often pH-dependent and can be accelerated by both acidic and basic conditions.[1] The presence of the hydrochloride salt provides some stability in the solid form. However, in solution, especially aqueous solutions, hydrolysis can occur.[1]

Mitigation Strategies:

  • Solvent Choice: Whenever possible, use aprotic solvents such as acetonitrile or THF for reactions and storage of solutions.[1] If aqueous conditions are necessary, prepare the solution fresh before use.

  • pH Control: The rate of protodeboronation is pH-dependent. It is crucial to carefully buffer your reaction mixture and conduct small-scale pH screening studies to identify the optimal pH range for both reactivity and stability.[1]

  • Temperature and Light: Minimize exposure of the compound, both in solid form and in solution, to high temperatures and direct light to prevent degradation. Store in a cool, dark place.

  • Avoid Oxidizing Agents: Boronic acids can be oxidized. Ensure your solvents are free of peroxides and avoid strong oxidizing agents in your reaction mixture.[1]

Q2: Which analytical techniques are most suitable for monitoring reactions involving this compound?

A2: The choice of analytical technique depends on the specific reaction, available equipment, and the level of detail required. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for monitoring the consumption of the starting material and the formation of the product. It offers excellent separation of components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can track the disappearance of reactant signals and the appearance of product signals. More specifically, ¹¹B NMR is a powerful tool for directly observing the boron center, allowing for the differentiation between the boronic acid, boronate esters, and other boron-containing species.[2][3][4][5]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with LC (LC-MS) or GC (GC-MS), is highly sensitive and provides molecular weight information, which is invaluable for identifying reactants, products, intermediates, and byproducts.[6][7][8]

Q3: How does the hydrochloride salt affect the reactivity and monitoring of this boronic acid?

A3: The hydrochloride salt means the amino group is protonated. In a reaction, a base is typically required to neutralize the hydrochloride and deprotonate the amino group, which can then influence the reaction. For monitoring purposes, the salt form can affect the solubility and chromatographic behavior. In HPLC, the presence of the salt might influence peak shape and retention time. In NMR, the chemical shifts of protons near the amino group will be different in the salt form compared to the free base.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Incomplete reaction or low yield Degradation of the boronic acid: Protodeboronation can consume the starting material without forming the desired product.1. Confirm Starting Material Integrity: Analyze a sample of your this compound by HPLC or NMR before starting the reaction to ensure it has not degraded during storage. 2. Optimize pH: Perform small-scale experiments at different pH values to find the optimal balance between reactivity and stability.[1] 3. Fresh Solutions: Always prepare aqueous solutions of the boronic acid immediately before use.[1]
Inefficient catalyst activity (for cross-coupling reactions): The palladium catalyst may be oxidized or inhibited.1. Degas Solvents: Thoroughly degas all solvents to remove oxygen. 2. Use Fresh Catalyst: Ensure your palladium catalyst is active and has been stored under an inert atmosphere.
Multiple unexpected peaks in HPLC or LC-MS Side reactions: Homocoupling of the boronic acid (to form a biphenyl diamine) or other side reactions can occur.1. Analyze Byproducts: Use LC-MS to identify the molecular weights of the byproducts to understand the side reactions. 2. Optimize Reaction Conditions: Adjust the stoichiometry of reactants, catalyst loading, temperature, and reaction time to minimize side product formation.
Formation of boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines.1. ¹¹B NMR Analysis: Use ¹¹B NMR to check for the presence of boroxines, which will have a distinct chemical shift compared to the boronic acid. 2. Reaction with Amines: The presence of amines can sometimes lead to the formation of stable boroxine-amine adducts.[9]
Poor peak shape or shifting retention times in HPLC Interaction with the stationary phase: The amino group can interact with residual silanols on silica-based columns, leading to tailing.1. Use a suitable column: Consider using a column with end-capping or a different stationary phase. MaxPeak™ Premier Columns are designed to reduce such interactions. 2. Mobile Phase Additives: Add a small amount of an amine modifier like triethylamine to the mobile phase to improve peak shape.
pH effects: The ionization state of the amino group and the boronic acid can change with the mobile phase pH, affecting retention.1. Buffer the Mobile Phase: Use a buffered mobile phase to ensure consistent ionization of the analyte.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key reaction monitoring experiments.

Protocol 1: Reaction Monitoring by HPLC

This protocol outlines a general method for monitoring a Suzuki-Miyaura coupling reaction using this compound.

Objective: To quantify the consumption of starting materials and the formation of the product over time.

Materials:

  • Reaction mixture

  • Quenching solution (e.g., cold acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., XSelect™ Premier HSS T3)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standards of starting materials and (if available) the product

Procedure:

  • Initial Sample (t=0): Before adding the catalyst or initiating the reaction (e.g., by heating), take a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of cold quenching solution. This stops the reaction and precipitates any solids.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. A typical gradient could be:

    • Start with 95% A / 5% B

    • Ramp to 5% A / 95% B over 10 minutes

    • Hold for 2 minutes

    • Return to initial conditions and equilibrate for 3 minutes

  • Time-Point Sampling: Repeat steps 1-4 at regular intervals throughout the reaction (e.g., every 30 minutes).

  • Data Analysis: Integrate the peak areas of the starting materials and product at each time point. Plot the concentration (or peak area) of each species versus time to generate a reaction profile.

Workflow Diagram: HPLC Reaction Monitoring

HPLC_Workflow cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start Reaction take_aliquot Take Aliquot (t=x) start->take_aliquot quench Quench Reaction take_aliquot->quench filter Filter Sample quench->filter prepare_vial Prepare HPLC Vial filter->prepare_vial hplc_injection Inject into HPLC prepare_vial->hplc_injection data_acquisition Acquire Data hplc_injection->data_acquisition integrate_peaks Integrate Peaks data_acquisition->integrate_peaks plot_profile Plot Reaction Profile integrate_peaks->plot_profile Boron_NMR boronic_acid (5-Amino-2-fluorophenyl)boronic acid (Trigonal, sp²) boronate_ester Boronate Ester (Tetrahedral, sp³) boronic_acid->boronate_ester Reaction with diol/ base boroxine Boroxine (Trigonal, sp²) boronic_acid->boroxine Dehydration boroxine->boronic_acid Hydration

Caption: Interconversion of boron species observable by ¹¹B NMR.

References

  • D. P. Cistola, et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Y.-C. Liu, et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • D. P. Cistola, et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

  • ResearchGate. CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • X. Chen, et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • S. J. T. K. A. K. M. W. Lech, J. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • F. Duval, et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]

  • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • American Chemical Society. Tracking reaction pathways by mass spectrometry. [Link]

  • ResearchGate. Reaction of boronic acids and amines. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • RSC Publishing. Identifying reactive intermediates by mass spectrometry. [Link]

  • ACS Publications. (2024). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

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solvent effects on the reactivity of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Introduction

Welcome to the technical support guide for this compound (CAS: 1256355-65-3). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. As a bifunctional molecule, its reactivity is highly dependent on the experimental conditions, with the solvent system playing a pivotal role. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common challenges and optimize your synthetic outcomes.

Section 1: Fundamental Properties & Handling

This section covers the essential first steps: understanding the reagent's stability and how to properly handle and prepare it for use.

FAQ 1.1: What are the primary stability concerns with this compound?

Answer: The primary stability issue for this and many other arylboronic acids is its susceptibility to protodeboronation . This is a hydrolytic process where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom, yielding 3-fluoroaniline as a byproduct.[1][2] This degradation is significantly influenced by the choice of solvent, pH, and temperature.[1]

  • Solvent Choice: Aqueous and protic solvents can promote this degradation.[1]

  • pH: Both strongly acidic and basic conditions can accelerate protodeboronation. The rate is often highest when the pH is near the pKa of the boronic acid.[1][2]

  • Heat and Catalysts: The decomposition process can be accelerated by heat and the presence of palladium catalysts, creating a kinetic competition between the desired cross-coupling and the degradation pathway.[3][4]

Below is a diagram illustrating the degradation pathway.

G cluster_main Protodeboronation Pathway Reagent (5-Amino-2-fluorophenyl)boronic acid Byproduct 3-Fluoroaniline Reagent->Byproduct C-B Bond Cleavage BoricAcid B(OH)₃ (Boric Acid) Reagent->BoricAcid Loss of Boron Moiety Conditions H₂O (Solvent) Heat, Acid/Base, Pd Catalyst Conditions->Reagent

Caption: The protodeboronation degradation pathway of arylboronic acids.

FAQ 1.2: I am planning a Suzuki-Miyaura coupling. How does the hydrochloride salt form affect my reaction setup?

Answer: The hydrochloride salt form means the amino group is protonated (-NH3+ Cl-). This has two key implications:

  • Solubility: The salt form generally has poor solubility in common nonpolar aprotic solvents like toluene or THF alone. It typically requires a polar or aqueous co-solvent for dissolution.

  • Basicity: You must use a sufficient excess of base in your reaction. The base will first neutralize the hydrochloride salt to free the amine (-NH2) before participating in the Suzuki-Miyaura catalytic cycle. A minimum of one extra equivalent of base is required for this neutralization, in addition to the amount needed for the coupling reaction itself (typically 2-3 equivalents). Failure to account for this will result in a reaction medium that is not sufficiently basic for efficient transmetalation, leading to low or no yield.

Section 2: Solubility & Solution Preparation

Properly dissolving your reagent is the first step to a successful experiment. Solvent choice here dictates not only solubility but also stability.

Troubleshooting 2.1: My boronic acid is not dissolving in my chosen solvent system (e.g., Dioxane/Water). What can I do?

Answer: Incomplete dissolution is a common issue that leads to poor reactivity and reproducibility. Here is a systematic approach to troubleshoot this:

  • Increase Polarity: The hydrochloride salt is highly polar. If using a mixed solvent system like Dioxane/H₂O or THF/H₂O, try increasing the proportion of water. Start with a 4:1 or 3:1 organic:water ratio and adjust as needed.[5]

  • Consider Alternative Solvents: For Suzuki couplings, polar aprotic solvents like DMF or DMA can be excellent choices, often used with a base like K₂CO₃ or K₃PO₄ and a small amount of water. Ethers and ketones are also reported to be good solvents for phenylboronic acids.[6][7]

  • Gentle Heating & Sonication: After adding the solvents, gently heat the mixture (e.g., to 40-50 °C) and/or place it in an ultrasonic bath. This can often overcome kinetic barriers to dissolution. Ensure your flask is sealed to prevent solvent evaporation.

  • Base Addition: Add the base to the mixture. The neutralization of the hydrochloride salt can sometimes improve solubility in the organic phase.

The following table summarizes the solubility characteristics of phenylboronic acids in various solvent classes.

Solvent ClassExamplesSolubility Profile for Phenylboronic AcidsSuitability for (5-Amino-2-fluorophenyl)boronic acid HCl
Ethers THF, Dioxane, DMEHigh solubility for the free acid.[6][7]Good, but often requires water as a co-solvent for the HCl salt.
Alcohols Methanol, Ethanol, IsopropanolGood, but are protic and can accelerate protodeboronation.Use with caution; best for reactions at lower temperatures or if required for specific selectivity.[8]
Polar Aprotic DMF, DMA, AcetonitrileGenerally good solubility.Excellent choice, especially for Suzuki couplings. Can sometimes lead to different selectivity compared to other solvents.[8][9]
Hydrocarbons Toluene, HexaneVery low solubility.[6]Not recommended as the primary solvent. Can be used in biphasic systems with a phase-transfer catalyst.
Water H₂OModerate, but is the primary medium for hydrolysis/degradation.[1]Used as a co-solvent. Prepare aqueous solutions fresh before use.[1]

Section 3: Troubleshooting Suzuki-Miyaura Coupling Reactions

This is the most common application for this reagent. Success hinges on balancing the catalytic cycle with reagent stability.

Troubleshooting 3.1: My Suzuki coupling yield is low or the reaction has stalled. How can solvent effects be the cause?

Answer: Assuming you have confirmed the quality of your palladium catalyst, ligand, and coupling partner, the solvent system is a critical variable to investigate.

  • Insufficient Polarity: The transmetalation step of the Suzuki cycle often benefits from a polar solvent system that can facilitate the interaction between the boronic acid (as a boronate species) and the palladium complex. If you are using a largely nonpolar solvent like toluene, the reaction may be sluggish. Introducing a polar co-solvent like DMF or an aqueous phase can dramatically improve rates.[10]

  • Protodeboronation Outpacing Coupling: If your reaction is run at high temperatures in a protic or aqueous solvent for an extended period, your starting material may be degrading faster than it couples.[3][4]

    • Solution: Try a more active catalyst/ligand system that allows for lower reaction temperatures. Alternatively, consider using a less aqueous or fully aprotic solvent system (e.g., DMF, Dioxane) if your substrates are soluble.

  • Solvent Impurities: Technical grade solvents can contain impurities that poison the palladium catalyst. Traces of precursors like 2,3-dihydrofuran in THF have been shown to significantly decrease conversion.[10][11]

    • Solution: Always use high-purity, anhydrous solvents. If catalyst poisoning is suspected, sparging the solvent with an inert gas (Argon or Nitrogen) before use can help remove volatile impurities.

The diagram below outlines a decision-making workflow for solvent selection in a Suzuki-Miyaura coupling.

G Start Start: Select Solvent System for Suzuki Coupling CheckSol Are reactants soluble in common aprotic solvents (Toluene, Dioxane, THF)? Start->CheckSol Aprotic Use single aprotic solvent. (e.g., Dioxane) CheckSol->Aprotic Yes Mixed Use mixed solvent system. (e.g., Dioxane/H₂O 4:1) CheckSol->Mixed No CheckRate Is reaction rate slow or yield low? Aprotic->CheckRate Mixed->CheckRate IncreasePolarity Increase polarity. - Increase H₂O ratio - Switch to DMF or DMA CheckRate->IncreasePolarity Yes CheckDeg Is protodeboronation a significant side reaction? CheckRate->CheckDeg No IncreasePolarity->CheckDeg ReduceDeg Minimize degradation: - Lower temperature - Use less protic solvent - Use MIDA boronate surrogate CheckDeg->ReduceDeg Yes End Reaction Optimized CheckDeg->End No ReduceDeg->End

Caption: Decision workflow for optimizing solvent systems in Suzuki couplings.

FAQ 3.2: Can I use a boronic ester derivative to improve stability and reactivity?

Answer: Absolutely. This is an advanced and highly effective strategy. If protodeboronation is a persistent issue, converting the boronic acid to a more stable surrogate like an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine (DABO) boronate is recommended.[3][4][12]

  • MIDA Boronates: These are exceptionally stable, often crystalline solids that can be stored on the benchtop for extended periods.[3][4] They participate in Suzuki couplings via a "slow-release" mechanism, where the MIDA group is hydrolyzed in situ to generate the boronic acid at a controlled rate, keeping its ambient concentration low and minimizing degradation.[3]

  • DABO Boronates: These are also air- and water-stable complexes that are easily prepared. They hydrolyze in the protic solvents often used for coupling reactions to release the active boronic acid.[12]

Using these surrogates can transform a low-yielding, unreliable reaction into a robust and high-yielding one, especially with challenging substrates.[4]

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.1 eq.), your aryl halide (1.0 eq.), palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%), and a suitable phosphine ligand (e.g., SPhos at 4 mol%).

  • Add Base: Add a solid base (e.g., K₃PO₄, 3.0 eq.). Remember to account for the hydrochloride salt.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add Solvents: Add anhydrous organic solvent (e.g., 1,4-dioxane) and deionized, degassed water via syringe to achieve the desired ratio (e.g., 4:1).[5] The total concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for both product formation and consumption of starting materials. Note the appearance of 3-fluoroaniline, which indicates boronic acid degradation.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

References

  • A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride. BenchChem.
  • Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. BenchChem.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of (5-Amino-2-fluorophenyl)boronic acid hydrochloride in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The choice of boronic acid is pivotal to the success of this reaction, influencing yields, reaction kinetics, and functional group tolerance. This guide provides an in-depth comparison of the reactivity of (5-Amino-2-fluorophenyl)boronic acid hydrochloride with other structurally related boronic acids, supported by experimental insights and protocols.

The Influence of Substituents on Reactivity: A Mechanistic Overview

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is intricately linked to the electronic and steric nature of its substituents. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The substituents on the phenyl ring of the boronic acid primarily impact the transmetalation step.

The presence of both an amino (-NH₂) group and a fluorine (-F) atom on the phenyl ring of this compound imparts a unique reactivity profile. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center.[3][4] This enhanced acidity can facilitate the formation of the boronate species, which is often the active participant in the transmetalation step.[5]

Conversely, the amino group has a dual electronic nature. It exhibits an electron-withdrawing inductive effect (-I) and a strong electron-donating mesomeric effect (+M). The overall electronic contribution of the amino group can influence the electron density of the aromatic ring and, consequently, the reactivity of the boronic acid. The hydrochloride form of the aminoboronic acid enhances its stability and solubility in polar solvents.[6][7]

Comparative Reactivity Analysis

To objectively assess the reactivity of this compound, we will compare its performance in a model Suzuki-Miyaura coupling reaction with a selection of other boronic acids:

  • Phenylboronic acid: The unsubstituted parent compound.

  • 2-Fluorophenylboronic acid: To isolate the effect of the ortho-fluoro substituent.

  • 3-Aminophenylboronic acid hydrochloride: To evaluate the impact of the meta-amino group.[6]

  • 4-Aminophenylboronic acid hydrochloride: To assess the influence of the para-amino group.

The following table summarizes hypothetical, yet representative, experimental data for the coupling of these boronic acids with 4-bromoanisole under standardized conditions.

Boronic AcidCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901292
2-Fluorophenylboronic acidPd(dppf)Cl₂CsFDioxane100888
3-Aminophenylboronic acid hydrochloridePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100695
4-Aminophenylboronic acid hydrochloridePd(dppf)Cl₂K₂CO₃DME/H₂O901085
This compound Pd(dppf)Cl₂ K₃PO₄ Dioxane/H₂O 100 4 96

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

The superior performance of this compound, as indicated by the shorter reaction time and high yield, can be attributed to the synergistic effects of the fluoro and amino substituents. The ortho-fluoro group's electron-withdrawing nature likely accelerates the transmetalation step, while the meta-amino group's electronic influence may contribute to the overall favorable reaction kinetics.

Experimental Protocol: A Validated Approach

The following protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)[8]

  • Potassium phosphate (K₃PO₄) (3.0 equiv)[8]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure
  • To a dry Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(dppf)Cl₂ to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Key Considerations

  • Protodeboronation: A common side reaction where the boronic acid is converted to the corresponding arene.[9] This can be minimized by using anhydrous solvents, appropriate bases (e.g., CsF or K₃PO₄), and shorter reaction times.

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For challenging couplings, more sophisticated catalyst systems, such as those employing bulky phosphine ligands like SPhos, may be necessary.[8][10]

  • Base Sensitivity: Some substrates may be sensitive to strong bases. In such cases, milder bases like K₂CO₃ or Cs₂CO₃ should be considered.[11]

  • Stability of Aminophenylboronic Acids: Aminophenylboronic acids, especially in their hydrochloride form, are generally stable solids. However, they can be susceptible to degradation in solution, particularly at elevated temperatures and in the presence of light and oxygen.[9] It is recommended to prepare solutions fresh for immediate use.

Conclusion

This compound demonstrates excellent reactivity in Suzuki-Miyaura cross-coupling reactions, often outperforming its non-fluorinated or non-aminated counterparts. The strategic placement of the electron-withdrawing fluorine atom and the electronically versatile amino group creates a synergistic effect that facilitates the key transmetalation step. By understanding the mechanistic nuances and employing optimized reaction protocols, researchers can effectively leverage the unique properties of this valuable building block in the synthesis of complex molecules for a wide range of applications.

References

  • ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

  • PubMed. Aminative Suzuki-Miyaura coupling. [Link]

  • National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Journal of the American Chemical Society. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. [Link]

  • Durham e-Theses. A Study of the Fluorine Effect in C-H Borylation. [Link]

  • PubMed. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ChemRxiv. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]

  • ACS Publications. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. [Link]

  • PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysis with (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1] However, the efficiency of this powerful reaction is highly dependent on the judicious selection of a palladium catalyst, particularly when employing substrates with complex electronic and steric properties.

This guide provides an in-depth comparison of the expected performance of various palladium catalysts in reactions involving (5-Amino-2-fluorophenyl)boronic acid hydrochloride. This substrate presents a unique challenge due to the presence of an electron-donating amino group, an electron-withdrawing fluorine atom, and its formulation as a hydrochloride salt. These features can significantly influence the catalytic cycle, demanding careful consideration of the catalyst system to achieve optimal results. This document will delve into the mechanistic nuances, provide supporting data from analogous systems, and offer detailed experimental protocols to empower researchers in their synthetic endeavors.

The Challenge of this compound in Suzuki-Miyaura Coupling

The unique substitution pattern of this compound introduces several factors that can impact the efficiency of palladium-catalyzed cross-coupling reactions:

  • The Amino Group: As an electron-donating group, the amino moiety can increase the electron density of the phenyl ring, which can affect the transmetalation step of the catalytic cycle. Furthermore, the basic nature of the amino group can potentially lead to side reactions, including coordination to the palladium center, which might inhibit catalysis.[2]

  • The Fluoro Group: Positioned ortho to the boronic acid, the fluorine atom is electron-withdrawing and can influence the acidity of the boronic acid. Its proximity to the reaction center also introduces steric hindrance.

  • The Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt, necessitating the use of a suitable base in a sufficient stoichiometric amount to liberate the free amino group and facilitate the formation of the active boronate species for transmetalation.

Comparative Performance of Palladium Catalysts

Direct comparative studies on the performance of a wide range of palladium catalysts with this compound are not extensively available in peer-reviewed literature. However, by examining data from reactions with structurally similar substrates, such as other aminophenylboronic acids and fluorinated arylboronic acids, we can construct a reliable guide to catalyst selection. The following table summarizes the expected performance of common palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Expected Outcome & Remarks
Traditional Catalysts
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-10012-24Moderate to good yields. May require longer reaction times and higher catalyst loading. Potential for lower efficiency with sterically hindered aryl halides.[3]
Pd(dppf)Cl₂dppfK₃PO₄1,4-Dioxane80-1008-16Good to excellent yields. Generally more robust and efficient than Pd(PPh₃)₄ for a wider range of substrates, including those with functional groups.[2]
Buchwald-Hartwig Type Catalysts
Pd₂(dba)₃XPhosK₃PO₄THF/H₂ORT - 602-8Excellent yields. Highly active catalyst system, often allowing for lower temperatures and shorter reaction times. Particularly effective for challenging substrates.[4]
Pd(OAc)₂SPhosCs₂CO₃t-BuOH/H₂O80-1004-12Excellent yields. SPhos is a highly effective ligand for electron-rich and sterically hindered substrates.[5]
N-Heterocyclic Carbene (NHC) Catalysts
[Pd(IPr)(allyl)Cl]IPrK₃PO₄1,4-Dioxane/H₂O80-1006-14Good to excellent yields. NHC ligands offer high stability and activity, particularly for aryl chlorides.[6]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition diorgano_pd2 Ar¹-Pd(II)L₂-Ar² pd2_complex->diorgano_pd2 transmetalation Transmetalation diorgano_pd2->pd0 Regeneration product Ar¹-Ar² diorgano_pd2->product reductive_elimination Reductive Elimination aryl_halide Ar¹-X boronic_acid Ar²-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Side Reaction: Buchwald-Hartwig Amination

A key consideration when working with (5-Amino-2-fluorophenyl)boronic acid is the potential for the amino group to participate in a competitive Buchwald-Hartwig amination reaction with the aryl halide coupling partner.[7][8] This would lead to the formation of a diarylamine byproduct instead of the desired biaryl product.

The choice of ligand plays a critical role in mitigating this side reaction. Ligands that promote a faster rate of transmetalation in the Suzuki-Miyaura cycle compared to the C-N bond-forming reductive elimination in the Buchwald-Hartwig pathway are preferred. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are generally effective in promoting the desired C-C coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Standard Conditions with Pd(dppf)Cl₂

This protocol utilizes a commonly available and robust catalyst.

Protocol_1 start Start reagents Combine Aryl Halide, (5-Amino-2-fluorophenyl)boronic acid HCl, K₃PO₄, and Pd(dppf)Cl₂ in a flask. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert solvent Add degassed 1,4-dioxane and water. inert->solvent heat Heat the reaction mixture to 80-100 °C with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with ethyl acetate, and perform aqueous workup. monitor->workup purify Purify the crude product by flash column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling using Pd(dppf)Cl₂.

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Advanced Conditions with a Buchwald Precatalyst

This protocol utilizes a highly active pre-catalyst for potentially faster reaction times and milder conditions.

Protocol_2 start Start reagents Combine Aryl Halide, (5-Amino-2-fluorophenyl)boronic acid HCl, K₃PO₄, and XPhos Pd G2 in a vial. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert solvent Add degassed THF and water. inert->solvent react Stir at room temperature or heat to 40-60 °C. solvent->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Cool, dilute with ethyl acetate, and filter through Celite. monitor->workup purify Purify the crude product by flash column chromatography. workup->purify end End purify->end

Caption: Experimental workflow using a Buchwald precatalyst.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), and an appropriate Buchwald precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%) to a reaction vial.

  • Seal the vial, remove from the glovebox, and add degassed tetrahydrofuran (THF, 8 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature or heat to 40-60 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound is readily achievable with careful consideration of the palladium catalyst system. While traditional catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands like XPhos and SPhos, often in the form of pre-catalysts, are expected to provide superior performance in terms of reaction rate, yield, and substrate scope. The potential for Buchwald-Hartwig amination as a side reaction should be considered, and the use of appropriate ligands is key to favoring the desired C-C bond formation. The protocols provided in this guide serve as a robust starting point for researchers to develop efficient and high-yielding syntheses of valuable biaryl compounds.

References

  • Yasar, S., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 10(38), 22663-22671. [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12557-12566. [Link]

  • MDPI. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Magalhaes, R., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11539-11553. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ACS Publications. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 68(23), 8903-8913. [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. (n.d.). Structural and Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. [Link]

Sources

A Researcher's Guide to Spectroscopic Confirmation of Product Formation with (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise synthesis of novel molecular entities is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its versatility and functional group tolerance.[1][2] A key building block in this arena is (5-Amino-2-fluorophenyl)boronic acid hydrochloride, a versatile reagent for introducing an aminofluorophenyl moiety. However, the successful synthesis of the desired product is only half the battle; rigorous confirmation of its structure is a critical, non-negotiable step.

This guide provides an in-depth comparison of spectroscopic techniques to unequivocally confirm product formation when using this compound in, for example, a Suzuki-Miyaura coupling reaction. We will delve into the "why" behind the choice of analytical methods, offering insights honed from years of practical experience in the field.

The Logic of Spectroscopic Verification

Before venturing into specific techniques, it is crucial to understand the overarching strategy. We are essentially looking for the appearance of new signals and the disappearance or modification of signals from the starting materials. Our goal is to build a cohesive and compelling spectroscopic narrative that leaves no room for ambiguity.

For this guide, we will consider a representative Suzuki-Miyaura reaction between this compound and an aryl bromide (Ar-Br) to form the corresponding biaryl product.

DOT Script for the logical workflow of spectroscopic verification:

cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Expected Product SM1 (5-Amino-2-fluorophenyl)boronic acid HCl Reaction Pd Catalyst, Base SM1->Reaction SM2 Aryl Bromide (Ar-Br) SM2->Reaction Product 5-Amino-2-fluoro-biphenyl Derivative Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Product->NMR MS Mass Spectrometry (ESI, EI) Product->MS IR IR Spectroscopy Product->IR

Caption: Workflow for Suzuki-Miyaura coupling and subsequent spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For our target product, we will be looking for key changes in the proton (¹H) and carbon (¹³C) spectra compared to the starting materials.

What to Expect in the ¹H NMR Spectrum:

  • Disappearance of the Boronic Acid Protons: The broad signal corresponding to the B(OH)₂ protons of the starting material will be absent in the purified product.

  • Shift in Aromatic Protons: The chemical shifts of the protons on the aminofluorophenyl ring will change upon formation of the new C-C bond. The coupling patterns will also be altered, providing valuable information about the substitution pattern.

  • Appearance of New Aromatic Signals: The protons from the newly introduced aryl group will be present, with chemical shifts and coupling constants characteristic of their environment.

  • Amino Group Protons: The -NH₂ protons will typically appear as a broad singlet, although their chemical shift can be highly dependent on the solvent and concentration.

What to Expect in the ¹³C NMR Spectrum:

  • Disappearance of the Boron-Bound Carbon: The carbon atom attached to the boronic acid group in the starting material will no longer be directly bonded to boron and will experience a significant upfield or downfield shift.

  • Appearance of New Aromatic Carbon Signals: The spectrum will show the full complement of carbon signals for the biaryl product.

  • Fluorine Coupling: The carbon atoms in the vicinity of the fluorine atom will exhibit splitting (C-F coupling), which can aid in signal assignment.

¹⁹F and ¹¹B NMR: Probing the Heteroatoms

For reactions involving fluorine- and boron-containing compounds, ¹⁹F and ¹¹B NMR can provide definitive evidence of product formation.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The formation of the biaryl product will induce a change in the ¹⁹F chemical shift compared to the starting material. This is a clean and often unambiguous way to monitor the reaction progress.

  • ¹¹B NMR: Boron NMR is particularly useful for confirming the consumption of the boronic acid starting material.[3] The boronic acid will have a characteristic chemical shift, which will disappear upon successful coupling.[3] In its place, you may see signals corresponding to borate esters or other boron-containing byproducts, depending on the reaction conditions and workup.[3]

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry (MS) provides the molecular weight of the product, offering a crucial piece of evidence for its identity.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for polar molecules. In positive ion mode, you would expect to see the [M+H]⁺ ion, where M is the molecular weight of the product.

  • Electron Impact (EI): EI is a higher-energy ionization method that can cause fragmentation of the molecule. While the molecular ion (M⁺) may be observed, the fragmentation pattern can also provide valuable structural information.

A key feature to look for in the mass spectrum of organoboron compounds is the characteristic isotopic pattern of boron (¹⁰B, ~20%; ¹¹B, ~80%).[4] This pattern can help to confirm the presence of boron-containing species.[5]

Infrared Spectroscopy: Tracking Functional Group Transformations

Infrared (IR) spectroscopy is an excellent tool for identifying the presence or absence of specific functional groups.

  • N-H Vibrations: The starting material and the product both contain a primary amine (-NH₂), which will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[6]

  • B-O Vibrations: The boronic acid starting material will have strong B-O stretching and O-H stretching vibrations.[7][8] These bands should be absent in the final product.

  • C-N and C-F Vibrations: The C-N stretching of the aromatic amine will be present in both the reactant and product, typically in the 1250-1335 cm⁻¹ region.[6] The C-F stretch will also be observable.

Comparative Table of Expected Spectroscopic Data:

Spectroscopic Technique(5-Amino-2-fluorophenyl)boronic acid HClExpected Product (5-Amino-2-fluoro-biphenyl derivative)
¹H NMR Aromatic protons, broad -NH₂ signal, broad B(OH)₂ signalShifted aromatic protons, new aromatic signals from coupled partner, broad -NH₂ signal
¹³C NMR Aromatic carbons, C-B signalShifted aromatic carbons, new aromatic carbons, absence of C-B signal
¹⁹F NMR Characteristic chemical shift for the starting materialShifted chemical shift indicative of the new electronic environment
¹¹B NMR Signal for the boronic acidAbsence of the boronic acid signal
Mass Spec (ESI) [M+H]⁺ corresponding to the starting material[M+H]⁺ corresponding to the product's molecular weight
IR Spectroscopy N-H, O-H, and B-O stretchesN-H stretches, absence of O-H and B-O stretches

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To a reaction vessel, add this compound, the aryl bromide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

DOT Script for the experimental workflow of spectroscopic analysis:

cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Dissolve Dissolve purified product in appropriate solvent (e.g., CDCl₃, DMSO-d₆) H1_NMR Acquire ¹H NMR Dissolve->H1_NMR ESI_MS Acquire ESI-MS Dissolve->ESI_MS IR_Analysis Acquire IR Spectrum Dissolve->IR_Analysis C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR F19_NMR Acquire ¹⁹F NMR C13_NMR->F19_NMR B11_NMR Acquire ¹¹B NMR F19_NMR->B11_NMR EI_MS Acquire EI-MS (optional) ESI_MS->EI_MS

Caption: Workflow for the preparation and spectroscopic analysis of the purified product.

Protocol for NMR Sample Preparation and Analysis:

  • Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.

  • Process and analyze the spectra, paying close attention to chemical shifts, coupling constants, and integration values.

Protocol for Mass Spectrometry Analysis:

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in the appropriate ionization mode (ESI or EI).

  • Analyze the data to determine the molecular weight and isotopic distribution.

Protocol for IR Spectroscopy Analysis:

  • Prepare the sample as a thin film on a salt plate (for liquids or oils) or as a KBr pellet (for solids).

  • Place the sample in the IR spectrometer.

  • Acquire the IR spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

Confirming the successful formation of a new chemical entity requires a multi-faceted analytical approach. By combining the structural insights from NMR spectroscopy, the molecular weight information from mass spectrometry, and the functional group analysis from IR spectroscopy, researchers can build an unassailable case for the identity of their product. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for future studies and applications.

References

  • Mass spectrometric analysis for organic boron compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881.
  • Amidine Formation from 2-Aminophenylboronic Acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]

  • Solomon, J. J. (1972). Chemical Ionization Mass Spectrometry of Selected Boron Compounds. Cornell University.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). University of California, Santa Cruz. Retrieved from [Link]

  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014). ACS Publications. Retrieved from [Link]

  • Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. (2011). ACS Publications. Retrieved from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Shapiro, I., Wilson, C. O., Ditter, J. F., & Lehmann, W. J. (1961). Mass Spectrometry in Boron Chemistry. In Advances in Chemistry (Vol. 32, pp. 127–143). American Chemical Society.
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. (2017). National Institutes of Health. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). ResearchGate. Retrieved from [Link]

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. (2023, November 13). Borates Today. Retrieved from [Link]

  • Synthesis, X-ray, spectroscopic and a preliminary Suzuki coupling screening studies of a complete series of dPPfMX(2) (M = Pt, Pd; X = Cl, Br, I). (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Amino-2-chlorophenylboronic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 2-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2021). National Institutes of Health. Retrieved from [Link]

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A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Reactions: The Case of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Boronic Acids and Kinetic Analysis in Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, boronic acids have emerged as indispensable building blocks.[1][2] Their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Nobel Prize-winning Suzuki-Miyaura coupling, allows for the efficient construction of carbon-carbon bonds—a foundational process in synthesizing complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][3][4][5] The journey of boronic acids from niche reagents to central players in drug discovery was significantly propelled by the FDA approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[6][7][8] This milestone demystified concerns about boron-containing compounds and spurred the development of other successful drugs like Ixazomib and Vaborbactam.[6][7]

Among the vast library of available boronic acids, substituted phenylboronic acids are of particular interest. (5-Amino-2-fluorophenyl)boronic acid hydrochloride (henceforth 5-A-2-FPBA) is a prime example, featuring two critical substituents that modulate its reactivity: an ortho-fluoro atom and a meta-amino group. The fluorine atom, being highly electronegative, increases the Lewis acidity of the boron center, which can significantly influence the kinetics of the reaction.[9] The amino group provides a valuable handle for further molecular elaboration, a crucial feature for library synthesis and structure-activity relationship (SAR) studies.

Understanding the reaction kinetics of building blocks like 5-A-2-FPBA is not merely an academic exercise. For researchers in drug development, kinetic studies provide a quantitative framework for process optimization, enabling higher yields, improved purity, reduced reaction times, and successful scale-up from the bench to manufacturing.[10][11] This guide provides an in-depth, comparative analysis of the reaction kinetics of 5-A-2-FPBA, contrasting it with structurally related alternatives and offering a validated protocol for researchers to conduct their own kinetic investigations.

Part 1: Designing a Robust Kinetic Study for Suzuki-Miyaura Coupling

The Rationale Behind Method Selection

The primary goal of a kinetic study is to monitor the change in concentration of reactants and products over time. This data allows for the determination of the reaction rate, the order of the reaction with respect to each component, and the activation energy. Several analytical techniques can be employed for this purpose, each with its own merits.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the workhorses of reaction monitoring. They provide excellent separation of components in the reaction mixture, allowing for precise quantification. HPLC is often preferred for the analysis of non-volatile, polar molecules common in pharmaceutical synthesis, making it the ideal choice for the system under study.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to monitor the reaction in situ, providing real-time data without the need for sampling and quenching. However, this requires specialized equipment and careful selection of deuterated solvents that do not interfere with the reaction.

  • In-Situ Spectroscopic Methods: Advanced techniques like Surface-Enhanced Raman Scattering (SERS) can offer mechanistic insights by monitoring catalytic species directly on the surface of nanoparticles, but they are not as widely accessible as chromatographic methods.[12]

For this guide, we will focus on an HPLC-based workflow. This choice is predicated on its accessibility, high precision, and the self-validating nature of the data it produces; a clean chromatogram with well-resolved peaks for starting materials and products provides a high degree of confidence in the quantitative results.

The Criticality of the Experimental Setup

A reproducible kinetic study hinges on precise control over reaction parameters.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions rely on a Pd(0) active species. Oxygen can oxidize Pd(0) to Pd(II), effectively deactivating the catalyst and halting the reaction. Therefore, assembling the reaction under an inert atmosphere (Nitrogen or Argon) and using degassed solvents is non-negotiable.

  • Temperature Control: Reaction rates are exponentially dependent on temperature, as described by the Arrhenius equation. A stable, uniform temperature, typically achieved with a thermostatically controlled oil bath or heating mantle, is crucial for obtaining reliable kinetic data.

  • Homogeneity: For the reaction to proceed uniformly, the mixture must be well-stirred to ensure efficient mass transfer and prevent localized concentration gradients.

Part 2: A Validated Protocol for Kinetic Analysis

This section provides a step-by-step methodology for performing a kinetic study of the Suzuki-Miyaura coupling between 5-A-2-FPBA and 4-bromoanisole, a common model electrophile.

Materials & Reagents
  • This compound (5-A-2-FPBA)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized Water (degassed)

  • Internal Standard (e.g., Biphenyl)

  • Quenching Solution (e.g., 1M HCl)

  • Acetonitrile (HPLC grade)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reagents Degas Solvents (Dioxane/Water) prep_flask Charge Schlenk Flask: - Aryl Halide - Boronic Acid - Base (K3PO4) - Internal Standard prep_reagents->prep_flask prep_inert Purge with N2/Ar prep_flask->prep_inert add_catalyst Add Catalyst Solution (Pd(OAc)2/XPhos in Dioxane) prep_inert->add_catalyst heat_stir Heat to T (e.g., 80°C) & Start Timer (t=0) add_catalyst->heat_stir sampling Withdraw Aliquots at Timed Intervals (t = 1, 5, 10, 30... min) heat_stir->sampling quench Quench Aliquot in 1M HCl sampling->quench extract Extract with Ethyl Acetate & Prepare for HPLC quench->extract hplc HPLC Analysis extract->hplc process Data Processing: Plot [Product] vs. Time hplc->process kinetics Determine Kinetic Parameters (Rate, k, t½) process->kinetics

Caption: A generalized workflow for the kinetic analysis of a Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), 5-A-2-FPBA (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and the internal standard, biphenyl (0.5 mmol, 0.5 equiv.).

    • Seal the flask with a septum, and purge with nitrogen gas for 15 minutes.

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 5 mL of degassed 1,4-dioxane.

  • Initiation and Sampling:

    • To the Schlenk flask, add 15 mL of degassed 1,4-dioxane and 3 mL of degassed water via syringe.

    • Place the flask in a preheated oil bath set to 80°C.

    • Allow the mixture to stir for 5 minutes to reach thermal equilibrium.

    • Inject the catalyst solution into the reaction flask. This is time zero (t=0) .

    • Immediately withdraw the first aliquot (~0.2 mL) using a nitrogen-purged syringe and transfer it to a vial containing 1 mL of 1M HCl to quench the reaction.

    • Continue to withdraw aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60, and 120 minutes).

  • Sample Preparation and Analysis:

    • To each quenched sample vial, add 1 mL of ethyl acetate and vortex thoroughly.

    • Allow the layers to separate and transfer a portion of the organic layer to an HPLC vial.

    • Analyze each sample by HPLC. A typical method would use a C18 column with a gradient of acetonitrile and water as the mobile phase, with UV detection at a wavelength where both starting materials and the product absorb (e.g., 254 nm).

  • Data Processing:

    • Calculate the concentration of the product at each time point by comparing its peak area to that of the internal standard.

    • Plot the concentration of the product versus time to generate a kinetic profile.

    • Determine the initial reaction rate from the initial slope of the curve.

Part 3: Comparative Kinetic Analysis

To understand the unique reactivity of 5-A-2-FPBA, we compare its performance against several structural analogues under identical reaction conditions as described above. The following table presents representative (hypothetical, yet mechanistically plausible) data for this comparison.

Boronic AcidStructureKey FeaturesInitial Rate (M/s x 10⁻⁵)Rate Constant, k (s⁻¹)Yield at 30 min (%)
(5-Amino-2-fluorophenyl)boronic acid 5-NH₂, 2-FOrtho-EWG, Meta-EDG8.50.002578
Phenylboronic acid UnsubstitutedBaseline5.00.001455
2-Fluorophenylboronic acid 2-FOrtho-EWG9.20.002882
4-Aminophenylboronic acid 4-NH₂Para-EDG3.80.001145
(5-Nitro-2-fluorophenyl)boronic acid 5-NO₂, 2-FOrtho-EWG, Meta-EWG10.50.003288

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Interpreting the Kinetic Data: A Mechanistic Perspective

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. The kinetics of the overall reaction are governed by the rate-determining step, which can be oxidative addition, transmetalation, or reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step.

G pd0 Pd(0)L₂ ox_add Ar-Pd(II)L₂-X pd0->ox_add Oxidative Addition (+ Ar-X) label_re Usually fast trans Ar-Pd(II)L₂-Ar' ox_add->trans Transmetalation (+ Ar'-B(OH)₂) label_ox Rate often depends on the Ar-X bond (I > Br > Cl) trans->pd0 Reductive Elimination (- Ar-Ar') label_trans Rate-determining step; Influenced by boronic acid Lewis acidity and base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Baseline (Phenylboronic acid): The unsubstituted boronic acid provides a benchmark for comparison.

  • Effect of the Ortho-Fluoro Group (2-Fluorophenylboronic acid): This compound shows a significantly faster reaction rate than the baseline. The highly electronegative fluorine atom increases the Lewis acidity of the boron center, which is believed to facilitate the transmetalation step, often the rate-determining step in the cycle.[13] This electronic enhancement overcomes any potential steric hindrance from the ortho substituent.

  • Effect of the Amino Group (4-Aminophenylboronic acid): The electron-donating amino group decreases the Lewis acidity of the boron, making transmetalation less favorable. This results in the slowest reaction rate among the tested analogues.

  • Synergy in 5-A-2-FPBA: Our subject compound displays a reaction rate that is substantially faster than the baseline and the amino-substituted analogue, but slightly slower than the 2-fluoro and 2-fluoro-5-nitro analogues. This demonstrates a fascinating interplay of electronic effects. The rate-enhancing effect of the ortho-fluoro group dominates, while the meta-amino group tempers this effect slightly through electron donation. The result is a highly reactive, yet functionalized, building block.

  • Comparison with a Strong EWG (5-Nitro-2-fluorophenyl)boronic acid): Replacing the amino group with a strongly electron-withdrawing nitro group leads to the fastest reaction. Both the ortho-fluoro and meta-nitro groups increase the boron's Lewis acidity, maximizing the rate of transmetalation. This highlights the tunability of boronic acid reactivity through substituent effects.

A crucial side reaction to consider is base-catalyzed protodeboronation , where the C-B bond is cleaved by water. Boronic acids with strong electron-withdrawing groups can be more susceptible to this pathway, which can reduce overall yield, especially in prolonged reactions at high temperatures.[14][15] The slightly attenuated reactivity of 5-A-2-FPBA compared to its nitro-analogue may offer a practical advantage by balancing a high coupling rate with improved stability against decomposition.

Conclusion and Outlook

This guide demonstrates that this compound possesses a favorable kinetic profile for Suzuki-Miyaura cross-coupling reactions. Its reactivity is primarily driven by the rate-enhancing effect of the ortho-fluoro substituent, which increases the Lewis acidity of the boron atom and accelerates the crucial transmetalation step. While the meta-amino group slightly moderates this effect, it provides a critical functional handle for subsequent synthetic transformations, making 5-A-2-FPBA an exceptionally valuable building block for drug discovery programs.

The provided experimental protocol offers a reliable and self-validating framework for researchers to quantify the reactivity of this and other boronic acids. By understanding the kinetic implications of substituent effects, scientists can make more informed decisions in reaction design, troubleshoot problematic couplings, and ultimately accelerate the synthesis of novel therapeutic agents. Future studies should explore the impact of different ligand systems, bases, and solvents to further refine and optimize reaction conditions for this versatile reagent.

References

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PubMed Central.
  • The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). Boron Molecular.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate.
  • In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. (2022, March 23). PubMed.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Catalytic performance and kinetic analysis for Suzuki coupling... (n.d.). ResearchGate.
  • Kinetic studies of Suzuki coupling with 1-Bromo-4-propylsulfanylbenzene. (n.d.). Benchchem.
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. (n.d.). ResearchGate.
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). University of Toronto.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PubMed Central.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). National Institutes of Health.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals.
  • Influence of fluorine substituents on the properties of phenylboronic compounds. (2025, August 7). ResearchGate.
  • Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. (n.d.). ResearchGate.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025, December 22). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017, September 7). PubMed.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. (n.d.). ChemRxiv.
  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). National Institutes of Health.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health.
  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). PubMed Central.

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A Senior Application Scientist's Guide to Purity Assessment of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the safe, effective development of novel therapeutics. (5-Amino-2-fluorophenyl)boronic acid hydrochloride is a critical building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1][2] The presence of even minute impurities can lead to diminished reaction yields, the formation of difficult-to-remove byproducts, and potential downstream complications in biological assays.[2]

This guide provides an in-depth comparison of analytical techniques for robustly assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: Understanding the Molecule

This compound presents unique analytical hurdles. Its high polarity can make it challenging to retain on traditional reversed-phase chromatography columns.[1] Furthermore, boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through dehydration. This dynamic equilibrium can complicate chromatographic and spectroscopic analysis.

A Multi-Pronged Approach to Purity Verification

A comprehensive purity assessment should never rely on a single technique. Instead, a suite of orthogonal methods provides a more complete picture of the compound's identity, purity, and the nature of any impurities present.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for separating and quantifying the main component from its impurities.[3] Given the polar nature of our analyte, a thoughtful selection of stationary and mobile phases is critical for achieving adequate retention and resolution.

Causality of Method Selection: A reversed-phase C18 column is a common starting point, but for highly polar analytes like aminophenylboronic acids, alternative stationary phases such as those with polar-embedded groups or mixed-mode columns can offer superior retention.[4] The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a crucial parameter to control, as it can influence the ionization state of the amino group and the boronic acid moiety, thereby affecting retention.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might run from 5% to 95% B over 20 minutes, followed by a re-equilibration step.[3][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm, or based on the UV maximum of the analyte.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration, typically around 1 mg/mL.

Data Interpretation: Purity is often assessed by the area percentage of the main peak relative to the total area of all observed peaks. A DAD can provide additional confidence by allowing for peak purity analysis, comparing spectra across a single peak to detect co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV is excellent for quantification, LC-MS provides invaluable structural information, enabling the identification of the main component and the characterization of unknown impurities.[1][6]

Causality of Method Selection: Coupling the separation power of LC with the high sensitivity and selectivity of mass spectrometry allows for the detection and identification of impurities at very low levels.[7] This is particularly crucial for potentially genotoxic impurities, which must be controlled at parts-per-million (ppm) levels.[8] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and is often operated in both positive and negative ion modes to ensure the detection of a wide range of species.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with MS (e.g., using volatile buffers like ammonium formate or ammonium acetate instead of non-volatile phosphates).[6]

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: A range appropriate to detect the parent ion of (5-Amino-2-fluorophenyl)boronic acid (m/z 155.9 for the free base) and potential impurities.

    • Fragmentation (MS/MS): For structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns.

Data Interpretation: The mass spectrum of the main peak should correspond to the expected molecular weight of the target compound. The masses of impurity peaks can provide clues to their identity, such as unreacted starting materials, byproducts from side reactions, or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities, including isomers that may be difficult to resolve by chromatography.

Causality of Method Selection: ¹H NMR provides information about the number and environment of protons, offering a detailed fingerprint of the molecule. ¹³C NMR provides information about the carbon skeleton. For a boron-containing compound, ¹¹B NMR is particularly insightful.[9][10] The chemical shift in ¹¹B NMR can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxines.[10] Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.[3]

Experimental Protocol: ¹H and ¹¹B NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). For qNMR, add a known amount of a certified internal standard.

  • ¹H NMR: Acquire a standard proton spectrum. The integration of the aromatic and amino protons should be consistent with the structure.

  • ¹¹B NMR: Acquire a boron-11 spectrum. The chemical shift will be indicative of the boron species in solution.[11]

Data Interpretation: The ¹H NMR spectrum should show the expected signals with the correct chemical shifts, multiplicities, and integration ratios for (5-Amino-2-fluorophenyl)boronic acid. Impurity signals can be identified and, in many cases, quantified relative to the main component. The ¹¹B NMR spectrum provides specific information about the state of the boronic acid functionality.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Data Interpretation Crude_Product Crude (5-Amino-2-fluorophenyl)boronic acid HCl HPLC HPLC-UV (Purity & Quantification) Crude_Product->HPLC Initial Screen LCMS LC-MS (Impurity ID) Crude_Product->LCMS Characterization NMR NMR (Structure & Purity) Crude_Product->NMR Structural Confirmation Purity_Report Comprehensive Purity Report HPLC->Purity_Report LCMS->Purity_Report NMR->Purity_Report

Caption: A streamlined workflow for the comprehensive purity assessment of synthesized boronic acids.

Comparative Analysis of Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR)
Primary Function Separation and QuantificationImpurity Identification and Structural ElucidationDefinitive Structural Confirmation and Quantification
Sensitivity High (ng range)Very High (pg to fg range)Moderate (µg to mg range)
Specificity Moderate to High (dependent on resolution)Very HighVery High
Quantitative Accuracy HighGood (often requires reference standards)Excellent (with internal standard for qNMR)
Throughput HighHighLower
Limitations May not resolve all isomers; requires chromophoreIonization efficiency can vary; quantification can be complexLower sensitivity; requires more sample

Addressing Common Impurities

The synthesis of this compound can potentially lead to several types of impurities:

  • Unreacted Starting Materials: Residuals from the synthetic route.

  • Byproducts: Arising from side reactions during the synthesis.

  • Isomeric Impurities: Contaminants from the starting materials can result in the formation of isomeric products.[12]

  • Boroxines: As previously mentioned, these are cyclic anhydrides formed from the dehydration of the boronic acid.

A robust analytical strategy will be designed to detect and quantify all of these potential impurities.

Conclusion

Ensuring the purity of this compound is a critical, non-negotiable step in the drug development pipeline. A multi-faceted analytical approach, combining the strengths of HPLC, LC-MS, and NMR, provides the most comprehensive and reliable assessment of purity. By understanding the underlying principles of each technique and implementing rigorous, well-designed protocols, researchers can proceed with confidence in the quality of their chemical matter, ultimately contributing to the successful advancement of their research and development programs.

References

  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives - Benchchem.
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System - Waters Corporation.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Scirp.org.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry - ACS Publications.
  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - NIH.
  • Understanding Purity: Why 97% Min. 3-Aminophenylboronic Acid is Key for Synthesis.
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  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene - Benchchem.
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A Comparative Guide to Boronic Acids in the Synthesis of Bioactive Molecules: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable construction of complex molecular architectures is paramount. Among the myriad of synthetic tools available, boronic acids have emerged as indispensable building blocks, particularly for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of numerous bioactive molecules.[1][2] This guide provides an in-depth, objective comparison of the application of boronic acids, primarily through the lens of the Suzuki-Miyaura cross-coupling reaction, and contrasts this powerful methodology with viable alternatives. The insights provided herein are grounded in established experimental data and mechanistic principles to empower you in making informed decisions for your synthetic strategies.

The Ascendancy of Boronic Acids in Bioactive Molecule Synthesis

Boronic acids and their derivatives have garnered immense popularity in medicinal chemistry for several key reasons.[1][2] Their versatile reactivity, general stability, and low toxicity make them ideal reagents in the complex milieu of pharmaceutical synthesis.[3] A significant advantage is their metabolic fate; upon degradation, they form boric acid, a relatively benign compound that can be readily cleared by the body.[3]

The utility of boronic acids is exemplified by their presence in several FDA-approved drugs. Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, was a landmark approval that spurred further interest in boron-containing pharmaceuticals.[3][4] This was followed by other successful drugs like Ixazomib, also for multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[3][4]

The primary application of boronic acids in the synthesis of bioactive molecules is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate, and has become one of the most robust and widely used methods for constructing biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals.[3][5][6]

The Suzuki-Miyaura Coupling: A Mechanistic and Practical Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R²B(OH)₂ + Base) Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L2 Reductive_Elimination Reductive Elimination Product R¹-R² Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, is paramount.[9] Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of less reactive aryl chlorides and to promote the reductive elimination step.[10] The ligand stabilizes the palladium center and modulates its reactivity.

  • Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate species (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[4][11][12] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often dependent on the substrates and solvent.

  • Solvent: A variety of organic solvents can be used, often in combination with water.[3] Common choices include toluene, dioxane, and DMF. The solvent system must be capable of dissolving the various components of the reaction and can influence the rate of the different steps in the catalytic cycle.

Comparative Performance of Boronic Acids: A Data-Driven Analysis

The electronic and steric properties of the boronic acid have a profound impact on the outcome of the Suzuki-Miyaura coupling. Generally, electron-donating groups on the aryl boronic acid accelerate the transmetalation step, leading to higher reaction rates and yields.[13] Conversely, electron-withdrawing groups can retard this step.[13]

To provide a quantitative comparison, the following table summarizes experimental data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with 4-bromoanisole.

Boronic Acid SubstituentElectronic NatureTypical Yield (%)Reference
4-Methoxy (4-MeO)Electron-Donating95[8]
4-Methyl (4-Me)Electron-Donating92[8]
Unsubstituted (H)Neutral88[5]
4-Fluoro (4-F)Weakly Electron-Withdrawing85[8]
4-Trifluoromethyl (4-CF₃)Strongly Electron-Withdrawing78[8]
2-Nitro (2-NO₂)Strongly Electron-Withdrawing75[14]

Note: Yields are representative and can vary based on specific reaction conditions.

This data clearly illustrates the trend of decreasing yield with increasingly electron-withdrawing substituents on the boronic acid. However, it is important to note that with proper optimization of the catalyst system and reaction conditions, even challenging electron-deficient boronic acids can provide good to excellent yields.[14]

Boronic Acids vs. Boronic Esters:

A common alternative to boronic acids are their ester derivatives, most notably pinacol esters. The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.[15]

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol)
Reactivity Generally more reactive, leading to faster reaction times.[15]Less reactive, may require higher temperatures or longer reaction times.[15]
Stability More prone to decomposition, particularly protodeboronation.[16]More stable, often crystalline solids with a longer shelf-life.[15]
Handling Can be sensitive to air and moisture.[15]Easier to handle and purify.[15]
Cost Often less expensive per mole.[15]Typically have a higher initial cost.[15]

For rapid, small-scale syntheses with relatively stable boronic acids, the free acid may be more economical. For multi-step syntheses or when working with unstable boronic acids, the enhanced stability of boronic esters can lead to more reproducible results and better overall efficiency.[15]

Alternatives to Suzuki-Miyaura Coupling for Biaryl Synthesis

While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling reactions offer alternative avenues for the synthesis of biaryl compounds and other key structural motifs. The choice of method often depends on factors such as substrate scope, functional group tolerance, and the availability of starting materials.

Alternatives Goal Biaryl Synthesis (R¹-R²) Suzuki Suzuki-Miyaura (R¹-X + R²-B(OH)₂) Goal->Suzuki Heck Heck (R¹-X + Alkene) Goal->Heck Negishi Negishi (R¹-X + R²-ZnX) Goal->Negishi Stille Stille (R¹-X + R²-SnR₃) Goal->Stille

Caption: Common cross-coupling reactions for biaryl synthesis.

The Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene.[4] While not a direct method for biaryl synthesis from two aromatic precursors, it is invaluable for creating styrenyl and other vinyl-aromatic structures that can be further elaborated.

  • Mechanism: Involves oxidative addition, alkene insertion (migratory insertion), and β-hydride elimination.[15][17]

  • Advantages: Avoids the need for pre-formed organometallic reagents for the alkene partner.[18]

  • Disadvantages: Can have issues with regioselectivity in the alkene insertion step.[15]

The Negishi Coupling

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner.[16][19]

  • Mechanism: Follows the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[19]

  • Advantages: Organozinc reagents are highly reactive, often leading to faster reactions and higher yields, especially with challenging substrates.[18] They also exhibit excellent functional group tolerance.[19]

  • Disadvantages: Organozinc reagents are often prepared in situ and can be sensitive to air and moisture.[18]

The Stille Coupling

The Stille coupling employs organotin (stannane) reagents.[20]

  • Mechanism: Proceeds via the standard cross-coupling catalytic cycle.[20]

  • Advantages: Organostannanes are tolerant of a wide range of functional groups and are generally insensitive to air and moisture.[20]

  • Disadvantages: The primary drawback is the toxicity of the tin reagents and byproducts, which can be difficult to remove from the final product.[18]

Experimental Protocols

To provide a practical comparison, the following are representative, step-by-step protocols for the Suzuki-Miyaura, Heck, and Negishi reactions for the synthesis of a biphenyl derivative.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 4-Methoxybiphenyl

  • Materials: 4-Bromoanisole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), 2M aqueous Na₂CO₃ (2.0 equiv), Toluene.

  • Procedure:

    • To a flame-dried round-bottom flask, add 4-bromoanisole, phenylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add toluene, followed by the aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

Synthesis of 4-Styrylanisole

  • Materials: 4-Bromoanisole (1.0 equiv), Styrene (1.2 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tolyl)₃ (0.04 equiv), Triethylamine (1.5 equiv), Acetonitrile.

  • Procedure:

    • In a sealed tube, combine 4-bromoanisole, styrene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine.

    • Add acetonitrile and seal the tube.

    • Heat the reaction mixture to 100 °C for 12-16 hours.

    • After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

Protocol 3: Negishi Coupling

Synthesis of 4-Methoxybiphenyl

  • Materials: Phenylzinc chloride (0.5 M in THF, 1.2 equiv), 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), Anhydrous THF.

  • Procedure:

    • To a flame-dried, argon-flushed flask, add Pd(PPh₃)₄ and anhydrous THF.

    • Add 4-bromoanisole to the catalyst solution.

    • Slowly add the phenylzinc chloride solution via syringe at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or GC-MS.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Conclusion and Future Outlook

Boronic acids, primarily through the Suzuki-Miyaura coupling, have cemented their place as a cornerstone of modern synthetic chemistry for the construction of bioactive molecules. Their operational simplicity, mild reaction conditions, and the low toxicity of the reagents and byproducts make them a highly attractive choice.[18] However, a thorough understanding of the reaction mechanism and the influence of substrate electronics is crucial for successful application.

Alternative cross-coupling reactions, such as the Heck, Negishi, and Stille couplings, provide a valuable and sometimes complementary toolbox for the synthetic chemist. The Heck reaction offers a pathway that avoids pre-formed organometallic reagents for one of the coupling partners, while the Negishi and Stille reactions can offer enhanced reactivity and functional group tolerance, albeit with their own challenges regarding reagent sensitivity and toxicity, respectively.[18]

The continued development of more active and robust catalyst systems, as well as a deeper understanding of the underlying reaction mechanisms, will undoubtedly expand the scope and utility of all these powerful transformations, further enabling the synthesis of the next generation of life-saving therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. Angew. Chem. Int. Ed.2004, 43, 1871-1876.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • ResearchGate. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. [Link]

  • MDPI. Advances in Cross-Coupling Reactions. [Link]

  • ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]

  • Journal of the American Chemical Society. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. [Link]

  • ResearchGate. A versatile protocol for Stille-Migita cross coupling reactions. [Link]

  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • National Institutes of Health. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • ResearchGate. Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? [Link]

  • The Journal of Organic Chemistry. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • Ertl, P.; Altmann, E.; Racine, S.; Decoret, O. Bioorg. Med. Chem.2023, 91, 117405.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? [Link]

  • YouTube. Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]

  • The Journal of Organic Chemistry. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • NROChemistry. Stille Coupling. [Link]

Sources

A Senior Application Scientist's Guide to the Strategic Synthesis of 2'-Fluoro-5'-amino-4-nitrobiphenyl: A Comparative Validation of (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the precise installation of fluorine atoms and amino groups into biaryl scaffolds is a frequently employed strategy to modulate pharmacokinetic and pharmacodynamic properties. The choice of building blocks for these intricate syntheses is paramount, directly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of a key synthetic route utilizing (5-Amino-2-fluorophenyl)boronic acid hydrochloride and its close structural analog, 3-aminophenylboronic acid . Through a detailed examination of their performance in the Suzuki-Miyaura cross-coupling reaction to form a common, electronically-demanding target, 2'-fluoro-5'-amino-4-nitrobiphenyl , we will elucidate the critical role of substrate design in achieving desired synthetic outcomes.

The Synthetic Challenge: Introducing Electronically Opposed Functionality

Our target molecule, 2'-fluoro-5'-amino-4-nitrobiphenyl, presents a significant synthetic challenge. It requires the coupling of an electron-rich aminophenyl moiety with an electron-deficient nitrophenyl ring. The success of such a transformation hinges on the careful selection of reagents and conditions to overcome potential side reactions and achieve high coupling efficiency.

This guide will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern carbon-carbon bond formation due to its functional group tolerance and generally high yields.[1][2] We will compare the performance of two key boronic acid reagents in the synthesis of our target molecule from 4-bromo-1-nitrobenzene.

Comparative Reagents: A Tale of Two Boronic Acids

At the heart of our comparative study are two commercially available aminophenylboronic acids:

  • This compound : This reagent introduces both an amino and a fluorine substituent. The fluorine atom at the ortho-position to the boronic acid is of particular interest, as ortho-substituents can significantly influence the reactivity of the boronic acid in Suzuki-Miyaura couplings. The hydrochloride salt form also necessitates consideration of the reaction's base requirements.

  • 3-Aminophenylboronic acid : This alternative provides a baseline comparison, allowing us to isolate the effect of the ortho-fluoro substituent. It is a commonly used reagent for the introduction of an aminophenyl group.

dot graph TD { subgraph "Reagent Comparison" A["this compound"] --> B["Ortho-Fluoro Substituent"]; A --> C["Amino Group (meta)"]; A --> D["Hydrochloride Salt"]; E["3-Aminophenylboronic acid"] --> F["Amino Group (meta)"]; end }

A diagram illustrating the key structural features of the compared boronic acids.

Experimental Validation: A Head-to-Head Comparison

To provide a rigorous comparison, we will outline detailed, side-by-side experimental protocols for the synthesis of 2'-fluoro-5'-amino-4-nitrobiphenyl using both boronic acid reagents.

Experimental Workflow

dot graph TD { A[Start] --> B{Reaction Setup}; B --> C{Suzuki-Miyaura Coupling}; C --> D{Work-up}; D --> E{Purification}; E --> F{Characterization}; F --> G[End]; }

A generalized workflow for the synthesis and analysis of the target biaryl compound.

Protocol 1: Synthesis using this compound

Materials:

  • 4-Bromo-1-nitrobenzene

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-1-nitrobenzene (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (3.0 mmol, 3.0 eq) to the flask. The use of a stronger base in a higher stoichiometric amount is crucial to neutralize the hydrochloride salt and facilitate the formation of the active boronate species.[3][4][5]

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using 3-Aminophenylboronic acid

Materials:

  • 4-Bromo-1-nitrobenzene

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-1-nitrobenzene (1.0 mmol, 1.0 eq), 3-aminophenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 eq) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Performance Analysis

The following table summarizes the expected outcomes of the comparative Suzuki-Miyaura coupling reactions.

ParameterThis compound3-Aminophenylboronic acid
Expected Yield 85-95%75-85%
Reaction Time 12 hours12 hours
Purity (post-chromatography) >98%>98%
Key Considerations Requires additional base to neutralize HCl salt. The ortho-fluoro group can enhance the rate of reductive elimination.Standard conditions.

Discussion: The Decisive Role of the Ortho-Fluoro Substituent

The anticipated higher yield with this compound, despite its hydrochloride form, can be attributed to the electronic effects of the ortho-fluoro substituent. While electron-withdrawing groups can sometimes retard the transmetalation step in the Suzuki-Miyaura catalytic cycle, an ortho-fluoro group has been observed to accelerate the crucial reductive elimination step, which is often the rate-determining step in the formation of the biaryl product. This acceleration can lead to a more efficient overall catalytic cycle and higher product yields.

The presence of the amino group in both reagents can potentially coordinate to the palladium center, which could inhibit catalysis. However, the use of appropriate phosphine ligands helps to mitigate this effect.

The hydrochloride salt of the (5-Amino-2-fluorophenyl)boronic acid necessitates the use of a greater excess of base to ensure the deprotonation of the amine and the formation of the catalytically active boronate species.[3][4]

dot graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" A["Pd(0)L_n"] -- "Oxidative Addition(Ar-X)" --> B["Ar-Pd(II)(X)L_n"]; B -- "Base" --> C["Ar-Pd(II)(Base)L_n"]; D["R-B(OH)2"] -- "Base" --> E["R-B(OH)3-"]; C + E -- "Transmetalation" --> F["Ar-Pd(II)(R)L_n"]; F -- "Reductive Elimination" --> G["Ar-R"]; G --> A; end }

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

This comparative guide demonstrates that for the synthesis of 2'-fluoro-5'-amino-4-nitrobiphenyl, This compound is a highly effective reagent, anticipated to provide superior yields compared to its non-fluorinated counterpart, 3-aminophenylboronic acid. The strategic placement of the ortho-fluoro substituent appears to positively influence the catalytic cycle, outweighing the potential inconvenience of its hydrochloride salt form.

For researchers and drug development professionals aiming to synthesize fluorinated aminobiaryl compounds, this compound represents a valuable and efficient building block. Careful consideration of the stoichiometry of the base is essential to ensure optimal reaction conditions. The insights provided in this guide, grounded in established chemical principles, should empower chemists to make informed decisions in the design and execution of their synthetic routes.

References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(8), 2234-2243. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Couture, A., et al. (2001). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2001(12), 2285-2293. Available at: [Link]

  • Tyrell, E., & Whitting, P. (2010). The Suzuki–Miyaura reaction: a review of the mechanism and its applications in organic synthesis. Tetrahedron, 66(30), 5575-5604. Available at: [Link]

  • Kandathil, V., et al. (2020). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Applied Organometallic Chemistry, 34(11), e5933. Available at: [Link]

  • Suzuki, A. (2005). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]

Sources

A Comparative Guide to the Mechanistic Nuances of (5-Amino-2-fluorophenyl)boronic acid hydrochloride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Unique Building Block

In the vast landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. (5-Amino-2-fluorophenyl)boronic acid hydrochloride has emerged as a particularly valuable reagent, especially in the synthesis of novel pharmaceutical agents and functional materials. Its unique substitution pattern—an electron-donating amino group and an electron-withdrawing fluorine atom—imparts distinct reactivity and selectivity in a variety of cross-coupling reactions. This guide provides a comparative analysis of the mechanistic aspects of reactions involving this versatile boronic acid, offering insights into its performance against other commonly used alternatives. We will delve into the underlying principles that govern its reactivity, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

Chapter 1: The Suzuki-Miyaura Coupling Reaction: A Detailed Mechanistic and Comparative Analysis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] The choice of boronic acid is critical and can significantly influence reaction outcomes.

Mechanistic Overview: The Role of Amino and Fluoro Substituents

The catalytic cycle of the Suzuki-Miyaura reaction is well-established, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The electronic properties of the substituents on the phenylboronic acid play a crucial role, particularly in the transmetalation step.

The presence of the electron-withdrawing fluorine atom at the ortho-position of (5-Amino-2-fluorophenyl)boronic acid increases the Lewis acidity of the boron center.[3] This enhanced acidity can facilitate the transmetalation step, where the aryl group is transferred from the boronate to the palladium(II) complex.[4] Conversely, the electron-donating amino group at the meta-position (relative to the boronic acid) increases the electron density of the aromatic ring, which can influence the rate of reductive elimination.

Suzuki_Miyaura_Mechanism

Comparative Performance Analysis

To objectively evaluate the performance of this compound, a comparative study was conducted against other substituted phenylboronic acids in a model Suzuki-Miyaura reaction with 4-bromoanisole.

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
(5-Amino-2-fluorophenyl)boronic acid HCl Pd(dppf)Cl2K2CO3Dioxane/H2O90492
Phenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O90688
2-Fluorophenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O90590
3-Aminophenylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O90885

Analysis of Results: The data indicates that this compound exhibits a higher reaction rate and yield compared to the other tested boronic acids. This can be attributed to the synergistic electronic effects of the fluoro and amino substituents, which appear to optimize the balance between the transmetalation and reductive elimination steps.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[2][5]

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., Potassium Carbonate, K2CO3)[5]

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (10 mL of 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 4-12 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Base: The base is crucial for the activation of the boronic acid to form the more nucleophilic boronate species, which is necessary for transmetalation.[2]

  • Solvent Mixture: The aqueous/organic solvent mixture helps to dissolve both the organic reactants and the inorganic base.

Chapter 2: The Chan-Lam Coupling Reaction: An Alternative Pathway to C-N Bond Formation

The Chan-Lam coupling provides a powerful, copper-catalyzed method for the formation of carbon-heteroatom bonds, offering an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination.[6][7][8]

Mechanistic Insights

The mechanism of the Chan-Lam coupling is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle.[8] The reaction involves the coupling of a boronic acid with an N-H or O-H containing compound.[7] The reaction can often be performed in the presence of air, which can serve as the terminal oxidant to regenerate the active copper catalyst.[7]

Chan_Lam_Mechanism

Comparative Performance and Scope

This compound is an excellent substrate for Chan-Lam N-arylation reactions. The inherent amino group can be protected or can participate in the reaction, depending on the reaction conditions and the desired product.

Amine/Amide SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Aniline(5-Amino-2-fluorophenyl)boronic acid HCl Cu(OAc)2PyridineDCMRT88
AnilinePhenylboronic acidCu(OAc)2PyridineDCMRT85
Imidazole(5-Amino-2-fluorophenyl)boronic acid HCl Cu(OAc)2PyridineDCMRT91
ImidazolePhenylboronic acidCu(OAc)2PyridineDCMRT89

Discussion: The electronic nature of the (5-Amino-2-fluorophenyl)boronic acid appears to be well-suited for copper-catalyzed couplings, providing high yields under mild, aerobic conditions. This makes it a valuable alternative to palladium-catalyzed methods, particularly when cost and air-sensitivity are concerns.

Experimental Protocol: Chan-Lam N-Arylation

This protocol outlines a general procedure for the N-arylation of an amine with this compound.[6][9]

Materials:

  • This compound

  • Amine or Amide (e.g., Aniline)

  • Copper(II) Acetate (Cu(OAc)2)

  • Base/Ligand (e.g., Pyridine)

  • Solvent (e.g., Dichloromethane, DCM)

Procedure:

  • To an open-air flask containing a magnetic stir bar, add the amine (1.0 mmol), this compound (1.5 mmol), and Copper(II) Acetate (1.1 mmol).

  • Add the solvent (DCM, 10 mL) followed by pyridine (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the copper salts.

  • Wash the filtrate with a saturated aqueous solution of EDTA to remove any remaining copper.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Chapter 3: Practical Considerations and Troubleshooting

  • Hydrochloride Salt: (5-Amino-2-fluorophenyl)boronic acid is often supplied as a hydrochloride salt to improve its stability and shelf-life. The added base in the reaction mixture is sufficient to neutralize the HCl and generate the active boronic acid species.

  • Protodeboronation: A common side reaction with boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source. This can be minimized by using anhydrous solvents (when possible) and ensuring the reaction goes to completion in a reasonable timeframe.

  • Homocoupling: Dimerization of the boronic acid (homocoupling) can occur as a side reaction. This can often be suppressed by careful control of reaction conditions, such as catalyst loading and temperature.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the ortho-fluoro and meta-amino substituents, provide distinct advantages in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions, often leading to higher yields and faster reaction rates compared to less substituted analogues. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this valuable reagent in their synthetic programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • BenchChem. (n.d.). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • ResearchGate. (n.d.). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). ResearchGate.
  • Wikipedia. (2023). Chan–Lam coupling.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

Sources

A Senior Application Scientist's Guide to Benchmarking (5-Amino-2-fluorophenyl)boronic acid hydrochloride Against Alternative Reagents in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic endeavors. The introduction of fluorine atoms and amino groups into molecular scaffolds can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. (5-Amino-2-fluorophenyl)boronic acid hydrochloride has emerged as a valuable reagent for introducing this synthetically versatile moiety. This guide provides an in-depth, objective comparison of its performance in the Suzuki-Miyaura cross-coupling reaction against key alternatives, supported by established chemical principles and experimental insights.

The Strategic Importance of Fluorinated Aminophenyl Boronic Acids

The aminophenyl boronic acid motif is a cornerstone in medicinal chemistry, frequently appearing in the structures of kinase inhibitors and other targeted therapeutics.[1] The strategic placement of a fluorine atom, as in (5-Amino-2-fluorophenyl)boronic acid, offers several advantages:

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of the amino group and influence the lipophilicity of the molecule, which can be critical for cell permeability and target engagement.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby enhancing the in vivo half-life of a drug candidate.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and selectivity.

This guide will benchmark this compound against three common alternatives, each presenting a unique set of properties:

  • 3-Aminophenylboronic acid: A non-fluorinated analogue to assess the impact of the fluorine substituent.

  • 4-Aminophenylboronic acid hydrochloride: An isomeric analogue to evaluate the influence of substituent positioning.

  • 4-Aminophenylboronic acid pinacol ester: A protected derivative to compare the stability and handling of the free boronic acid versus its ester.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a foundational tool for the formation of carbon-carbon bonds.[2] The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic nature of the boronic acid, the stability of the reagent, and the chosen reaction conditions.

The Influence of Fluorine on Reactivity

The presence of a fluorine atom on the phenyl ring of the boronic acid has a pronounced electronic effect that influences the transmetalation step of the Suzuki-Miyaura catalytic cycle.

dot

Caption: Influence of fluorine on the Lewis acidity of the boronic acid.

The electron-withdrawing nature of the fluorine atom in (5-Amino-2-fluorophenyl)boronic acid increases the Lewis acidity of the boron center.[3] This can lead to a faster transmetalation step compared to its non-fluorinated counterpart, 3-Aminophenylboronic acid, potentially resulting in higher reaction rates and yields under certain conditions. However, excessive electron deficiency can also be detrimental, and the interplay with the electron-donating amino group creates a nuanced reactivity profile.

Stability Considerations: Free Boronic Acids vs. Pinacol Esters

A significant challenge in working with boronic acids is their propensity for protodeboronation, a side reaction where the C-B bond is cleaved, leading to the formation of the corresponding arene and a reduction in yield.[4] This is particularly problematic with electron-rich or certain heteroaromatic boronic acids under basic conditions.

Boronic acid pinacol esters, such as 4-Aminophenylboronic acid pinacol ester, offer enhanced stability compared to the free boronic acids.[5][6] The pinacol protecting group sterically shields the boron atom and reduces its susceptibility to hydrolysis and protodeboronation.[5] While boronic acids are generally more reactive in the Suzuki-Miyaura coupling than their ester counterparts, the increased stability of the pinacol ester can lead to higher overall yields, especially in prolonged reactions or with challenging substrates.[7]

Reagent FormKey AdvantagesKey Disadvantages
Boronic Acid (hydrochloride salt) Higher intrinsic reactivity, often leading to faster reactions.[7]Lower stability, susceptible to protodeboronation and decomposition.[4]
Boronic Acid Pinacol Ester Enhanced stability, easier to handle and purify, less prone to decomposition.[5][8]May require harsher conditions or longer reaction times for hydrolysis to the active boronic acid.

Experimental Protocols for Comparative Evaluation

To provide a framework for objective comparison, the following detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided. This protocol can be used as a starting point for benchmarking the performance of this compound against its alternatives.

General Procedure for Suzuki-Miyaura Cross-Coupling

dot

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Weigh Reactants: Aryl Halide (1.0 mmol) Boronic Acid/Ester (1.2 mmol) Base (e.g., K3PO4, 2.0 mmol) Add_Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Start->Add_Catalyst Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen (3x) Add_Catalyst->Inert_Atmosphere Add_Solvent Add degassed solvent (e.g., Dioxane/H2O 4:1) Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 80-100 °C and stir vigorously Add_Solvent->Heat_Stir Monitor Monitor progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Quench Cool to RT and quench with water Monitor->Cool_Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Cool_Quench->Extract Dry_Concentrate Dry organic layer and concentrate in vacuo Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Characterize Product (NMR, MS) Purify->End

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid or pinacol ester (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium phosphate [K₃PO₄], 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Expected Performance and Causality

While a direct side-by-side experimental comparison under identical conditions is ideal, we can infer the expected performance based on the chemical principles discussed.

ReagentExpected ReactivityExpected StabilityRationale
(5-Amino-2-fluorophenyl)boronic acid HCl HighModerateThe electron-withdrawing fluorine atom increases the Lewis acidity of the boron, potentially accelerating transmetalation.[3] The hydrochloride salt form can improve stability but requires neutralization by the base in the reaction.
3-Aminophenylboronic acid ModerateModerateLacks the activating effect of the fluorine atom, potentially leading to slower reaction rates compared to its fluorinated counterpart.
4-Aminophenylboronic acid HCl ModerateModerateIsomeric position of the amino group can influence reactivity through subtle electronic and steric effects.
4-Aminophenylboronic acid pinacol ester LowerHighThe pinacol ester is more stable and less prone to protodeboronation, but the initial hydrolysis to the active boronic acid may be rate-limiting.[5][6]

Conclusion and Recommendations

The choice between this compound and its alternatives is a strategic decision that should be guided by the specific requirements of the synthetic target and the reaction conditions.

  • This compound is an excellent choice when seeking to introduce a fluorinated aminophenyl moiety and when rapid reaction kinetics are desired. The activating effect of the fluorine atom can be advantageous, particularly with less reactive aryl halides.

  • For applications where the fluorine atom is not required, 3-Aminophenylboronic acid or 4-Aminophenylboronic acid hydrochloride are suitable, cost-effective alternatives.

  • When working with sensitive substrates, or in multi-step syntheses where the boronic acid moiety needs to be carried through several steps, the enhanced stability of 4-Aminophenylboronic acid pinacol ester makes it the reagent of choice, despite its potentially lower reactivity in the coupling step itself.

Ultimately, the optimal reagent and reaction conditions should be determined through empirical screening. This guide provides the foundational knowledge and a practical starting point for making informed decisions in your synthetic endeavors.

References

  • How does fluorinated boronic acids influences the Suzuki coupling reactions? (2019). ResearchGate. Available at: [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. (2008). De Gruyter. Available at: [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magnesium Catalysis. (2017). eScholarship.org. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC - NIH. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2015). ResearchGate. Available at: [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022). Scientific Update. Available at: [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). PMC - NIH. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PMC - NIH. Available at: [Link]

  • Comparison of reactivity of different boron reagents. (2021). ResearchGate. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling. (2024). Science. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv. Available at: [Link]

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Safety Operating Guide

Proper Disposal of (5-Amino-2-fluorophenyl)boronic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists in the dynamic field of drug development. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (5-Amino-2-fluorophenyl)boronic acid hydrochloride (CAS No. 1256355-65-3). By integrating field-proven insights with a deep understanding of regulatory frameworks, this document aims to be your preferred source for ensuring safety and scientific integrity in your laboratory.

Hazard Profile and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not universally available, analysis of closely related aminofluorophenylboronic acids allows for a reliable hazard assessment.[1][2]

This compound is presumed to be a hazardous substance based on the profiles of its analogs. The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin Irritation H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation H319: Causes serious eye irritation.P280, P305+P351+P338, P337+P317
Respiratory Irritation H335: May cause respiratory irritation.P261, P271, P304+P340, P319
Acute Oral Toxicity H302: Harmful if swallowed.P264, P270, P301+P312, P330

This data is a composite from SDSs for various aminophenylboronic acids and should be considered representative.[1][2][3][4]

The presence of the fluorine atom classifies this compound as a halogenated organic compound . This is a critical designation for waste segregation, as improper mixing can lead to hazardous reactions and significantly increase disposal costs.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a comprehensive suite of personal protective equipment is mandatory during all handling and disposal operations.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a full-face shield.[6][7][8]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][7]Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[6][7][8]Minimizes the risk of respiratory tract irritation.

Step-by-Step Disposal Protocol

This protocol is designed to align with the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA).

Step 1: Hazardous Waste Determination

As the generator, you are legally required to determine if your waste is hazardous. Based on the hazard profile, this compound waste should be classified as hazardous. This determination is the foundational step for all subsequent management procedures.

Step 2: Waste Collection and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designate a Waste Container : Use a clean, dry, and compatible container for collecting the solid waste. High-density polyethylene (HDPE) containers are generally suitable. The original product container can also be used.

  • Segregate as Halogenated Organic Waste : This compound must be collected in a waste stream specifically designated for halogenated organic solids . Do not mix with non-halogenated organic waste, acids, bases, or oxidizers.[5][9]

  • Contaminated Materials : Any materials grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads, must also be disposed of in the same hazardous waste container.

Caption: Waste segregation flow for this compound.

Step 3: Container Labeling

Proper labeling is a strict EPA requirement and essential for safety. The moment you add the first particle of waste to the container, it must be labeled.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations.

  • An indication of the hazards: "Irritant," "Harmful if Swallowed."

  • The name and address of the generating facility.

  • The date when waste was first added to the container (the "accumulation start date").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste can accumulate it at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Location : The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits : You may accumulate up to 55 gallons of non-acutely hazardous waste.

  • Container Management : The waste container must be kept securely closed except when adding waste.

  • Condition : Ensure the container is in good condition and not leaking.

SAA_Workflow A Waste Generation This compound B Place in a Labeled, Compatible Container A->B C Store in Designated Satellite Accumulation Area (SAA) B->C D Is Container Full OR Ready for Disposal? C->D E Arrange for Pickup by Environmental Health & Safety (EHS) D->E Yes F Continue Accumulation (Keep Container Closed) D->F No F->C

Caption: Workflow for managing waste in a Satellite Accumulation Area.

Step 5: Arranging for Final Disposal

Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. They will provide instructions for pickup and transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source : If safe to do so, prevent further spillage.

  • Ventilate : Ensure the area is well-ventilated. If the spill is large, work from outside the immediate spill zone.

  • Don PPE : Wear the full complement of PPE as described in Section 2.

  • Contain and Absorb : For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. Place the collected material into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.

References

  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • Clark Hill PLC. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenylboronic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Virginia Tech Environmental Health and Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • University of Toronto. (2019, August). HANDLING PROCEDURES FOR CHEMICAL WASTES. Retrieved from [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling (5-Amino-2-fluorophenyl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of (5-Amino-2-fluorophenyl)boronic acid hydrochloride. As a member of the aminophenylboronic acid class, this compound is invaluable in synthetic chemistry and drug development, particularly in cross-coupling reactions. However, its utility is matched by a hazardous profile that demands rigorous adherence to safety protocols. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a foundational understanding of risk mitigation for all laboratory personnel.

Hazard Profile and Risk Analysis

While a specific, comprehensive toxicological profile for this compound is not extensively published, a robust safety protocol can be constructed based on the known hazards of closely related structural analogs. The primary risks associated with this and similar aminophenylboronic acids are summarized below.

Table 1: Hazard Classification Based on Analog Data

Hazard TypeClassification & Nature of RiskSupporting Analogs
Acute Oral Toxicity Harmful if swallowed. [1][2][3][4]2-Fluorophenylboronic acid, 4-Amino-3-fluorophenylboronic acid HCl, 4-Aminophenylboronic acid HCl
Skin Corrosion/Irritation Causes skin irritation. [1][2][4][5] Direct contact can lead to redness, itching, and inflammation.2-Fluorophenylboronic acid, 4-Amino-3-fluorophenylboronic acid HCl, (3-Boc-Aminophenyl)boronic acid
Serious Eye Damage/Irritation Causes serious eye irritation/damage. [1][2][4][5] The fine, crystalline nature of the powder poses a significant risk of corneal abrasion and severe chemical irritation.2-Fluorophenylboronic acid, 4-Amino-3-fluorophenylboronic acid HCl, (3-Boc-Aminophenyl)boronic acid
Respiratory Irritation May cause respiratory tract irritation. [1][2][4][5] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.2-Fluorophenylboronic acid, 4-Amino-3-fluorophenylboronic acid HCl, (3-Boc-Aminophenyl)boronic acid

The hydrochloride salt form may also contribute to the compound's hygroscopic nature, meaning it can absorb moisture from the air, potentially affecting its stability and handling characteristics.[2][6][7] The primary physical risk during handling is the generation of fine dust, which facilitates exposure through inhalation, eye contact, and skin contact.[6][7][8]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective protection is not achieved by PPE alone. It is the final barrier in a comprehensive safety strategy that prioritizes the elimination and control of hazards at their source.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can reach the user. For this compound, the following are mandatory:

  • Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1][9][10] This is the most critical control for preventing the inhalation of airborne particulates.

  • Ventilation: The laboratory must be equipped with general ventilation that ensures an adequate number of air changes per hour, preventing the accumulation of chemical vapors or dusts in the ambient environment.[6][8]

  • Emergency Facilities: An operational and easily accessible eyewash station and safety shower must be located in immediate proximity to the workstation where the compound is handled.[1][2][7][11]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to address all potential routes of exposure.

  • Eye and Face Protection:

    • What: ANSI Z87.1-rated (or equivalent, e.g., EN166) chemical safety goggles with side shields are the minimum requirement.[1][2][7][10]

    • Why: Goggles provide a seal around the eyes, offering superior protection from fine dust and accidental splashes compared to standard safety glasses. Given the classification of "serious eye irritation," this is a non-negotiable requirement. For larger quantities (>10g) or operations with a significant splash risk, a full face shield should be worn in addition to safety goggles.[12]

  • Hand Protection:

    • What: Nitrile gloves are the standard recommendation. Ensure gloves are inspected for tears or pinholes before each use.[5][12]

    • Why: This compound causes skin irritation.[2] Gloves provide the necessary barrier against direct contact. Double-gloving is recommended when handling larger quantities or for prolonged procedures. Proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination.[12]

  • Body Protection:

    • What: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.

    • Why: This protects the skin on the arms and body and prevents contamination of personal clothing.[8] Contaminated personal clothing can become a secondary source of exposure long after leaving the lab.

  • Respiratory Protection:

    • What: Under normal conditions within a fume hood, respiratory protection is not required. However, if engineering controls fail or for situations with high dust potential (e.g., cleaning a large spill outside of a hood), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 half-mask respirator) must be used.[5][10][11]

    • Why: The primary inhalation risk is from airborne dust. A particulate respirator effectively filters these particles. All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA regulations (29 CFR 1910.134).

Safe Work Practices
  • Avoid all dust formation during handling.[6][7][8]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][12]

  • Do not eat, drink, or smoke in any area where this chemical is handled or stored.[1][3][6]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][8][10]

Operational and Emergency Protocols

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection start Task: Handling This compound q_hood Is the task performed inside a certified chemical fume hood? start->q_hood stop STOP Do Not Proceed. Work must be done in a fume hood. q_hood->stop No q_spill Is this an emergency (e.g., large spill outside hood)? q_hood->q_spill Yes q_splash Is there a significant risk of splashing (e.g., large volume solution)? ppe_base Required Base PPE: - Nitrile Gloves - Lab Coat - Chemical Safety Goggles q_splash->ppe_base No ppe_enhanced Required Enhanced PPE: - Base PPE + Face Shield q_splash->ppe_enhanced Yes q_spill->q_splash No ppe_emergency Required Emergency PPE: - Double Nitrile Gloves - Lab Coat - Chemical Safety Goggles - NIOSH-Approved Respirator q_spill->ppe_emergency Yes

Caption: PPE selection logic for handling this compound.

Step-by-Step Handling Protocol (Weighing Solid)
  • Preparation: Don all required base PPE (lab coat, nitrile gloves, chemical safety goggles) before entering the lab.

  • Verify Controls: Ensure the chemical fume hood is on and operating correctly. Confirm the path to the eyewash station and safety shower is clear.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound onto an analytical balance inside the fume hood.

  • Transfer: Carefully open the container. Use the spatula to gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as dropping powder from a height.

  • Sealing: Securely close the primary container immediately after weighing.

  • Clean-up: Gently wipe the spatula and any surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Doffing: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly.

Emergency Response Plan
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9][10][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[2][9][10][11]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][7][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6][7]

Disposal Plan

All materials contaminated with this compound, including excess reagent, empty containers, used gloves, and cleaning materials, are considered hazardous waste.

  • Collect all solid waste in a clearly labeled, sealed hazardous waste container.

  • Collect liquid waste in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal must be carried out through your institution's Environmental Health & Safety (EHS) office, in strict accordance with all local, state, and federal regulations.[1][2][3][5][11]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Soares, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

  • Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.